Spiro[2.3]hexan-5-amine
Description
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Properties
IUPAC Name |
spiro[2.3]hexan-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-5-3-6(4-5)1-2-6/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXLWVHULKWWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure and Conformation of Spiro[2.3]hexan-5-amine
Foreword: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a compelling structural motif. Their inherent rigidity and defined spatial arrangement of substituents offer a powerful strategy to constrain the conformation of bioactive molecules. This conformational restriction can lead to increased binding affinity, enhanced selectivity for biological targets, and improved metabolic stability. Among these, the spiro[2.3]hexane framework, comprised of a cyclopropane and a cyclobutane ring, presents a unique and highly strained system. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of a key derivative, spiro[2.3]hexan-5-amine, tailored for researchers, scientists, and drug development professionals.
Molecular Architecture of this compound
The fundamental structure of this compound consists of a cyclopropane ring fused to a cyclobutane ring at a single quaternary carbon atom (the spirocenter). The amino group is attached to the C5 position of the cyclobutane ring. The strained nature of both the cyclopropane (bond angles ~60°) and cyclobutane (bond angles ~90°) rings significantly influences the overall geometry and reactivity of the molecule.
The Conformational Landscape: Puckering of the Cyclobutane Ring
A planar conformation of the cyclobutane ring in this compound would result in significant torsional strain due to the eclipsing of all C-H bonds. To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered conformation.[1] This puckering leads to two primary, interconverting conformations of the cyclobutane ring, with a higher-energy planar structure as the transition state for this "ring-flipping" process.
The puckering of the cyclobutane ring gives rise to two distinct positions for the amino substituent on the C5 carbon: axial and equatorial .
-
Axial (a): The C-N bond is approximately parallel to the principal axis of the ring.
-
Equatorial (e): The C-N bond points away from the ring, in the "equator" of the molecule.
For monosubstituted cyclobutanes, the substituent generally prefers the equatorial position to minimize steric interactions with the other ring atoms and their substituents.[1] In the case of this compound, the amino group is expected to have a strong preference for the equatorial conformation.
Diagram: Conformational Equilibrium of this compound
Caption: Interconversion between the higher-energy axial and lower-energy equatorial conformers of this compound via ring flipping of the cyclobutane moiety.
Computational Analysis: A Predictive Workflow
Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometries and relative energies of different conformers.[2][3] A robust computational workflow to investigate the conformational preferences of this compound is outlined below.
Experimental Protocol: DFT-Based Conformational Analysis
-
Structure Building: Construct 3D models of both the axial and equatorial conformers of this compound using a molecular modeling software package.
-
Geometry Optimization: Perform full geometry optimizations for both conformers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d)).[4] This level of theory has been shown to be effective for similar substituted cyclobutane systems.[4]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Energy Comparison: Compare the calculated electronic energies (with zero-point energy correction) of the two conformers to determine their relative stability. The energy difference (ΔE) will quantify the preference for the equatorial conformer.
-
Solvation Effects (Optional but Recommended): To model the system in a more biologically relevant environment, repeat the geometry optimizations and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a solvent like water or dimethyl sulfoxide (DMSO).
Diagram: Computational Workflow for Conformational Analysis
Caption: A typical DFT-based workflow for determining the preferred conformation of this compound.
Experimental Verification via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of small molecules in solution.[5][6] The key parameters for this analysis are the Nuclear Overhauser Effect (NOE) and vicinal proton-proton coupling constants (³JHH).
Nuclear Overhauser Effect (NOE) Analysis
NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei (NOE ∝ 1/r⁶), making it extremely sensitive to internuclear distances up to ~5 Å.[5] By observing NOE correlations in a 2D NOESY or ROESY spectrum, one can determine the spatial proximity of different protons in the molecule.
For this compound, the key NOE correlations would be between the proton on C5 (H5) and the protons on the cyclobutane ring.
-
Equatorial Conformer: A strong NOE is expected between H5 (in the axial position) and the axial protons on C4 and C6.
-
Axial Conformer: A strong NOE is expected between H5 (in the equatorial position) and the equatorial protons on C4 and C6.
Vicinal Coupling Constant (³JHH) Analysis
The magnitude of the three-bond coupling constant (³JHH) between two vicinal protons is dependent on the dihedral angle (θ) between them, as described by the Karplus equation.
-
A large ³JHH value (typically 8-13 Hz) is observed for a dihedral angle of ~180° (anti-periplanar).
-
A small ³JHH value (typically 0-5 Hz) is observed for a dihedral angle of ~90° (gauche).
By measuring the coupling constants between H5 and the protons on C4 and C6, one can deduce the dihedral angles and thus the conformation.
-
Equatorial Amino Group (H5 is axial): H5 will have a large (trans-diaxial) coupling to the axial protons on C4 and C6 and a small (axial-equatorial) coupling to the equatorial protons on C4 and C6.
-
Axial Amino Group (H5 is equatorial): H5 will have small (equatorial-axial and equatorial-equatorial) couplings to all protons on C4 and C6.
Experimental Protocol: NMR-Based Conformational Determination
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D ¹H NMR Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum to identify the chemical shifts of all protons.
-
2D COSY Acquisition: Acquire a 2D COSY spectrum to establish the proton-proton connectivity and aid in the assignment of signals.
-
2D NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations.
-
Data Analysis:
-
Measure the vicinal coupling constants (³JHH) for H5 from the 1D ¹H NMR spectrum.
-
Identify and quantify the NOE cross-peaks between H5 and other protons on the cyclobutane ring in the 2D NOESY/ROESY spectrum.
-
-
Conformational Assignment: Compare the observed coupling constants and NOE patterns with the expected values for the axial and equatorial conformers to determine the predominant conformation in solution.
Diagram: NMR Analysis Workflow
Caption: A systematic workflow for the experimental determination of the solution-phase conformation of this compound using NMR spectroscopy.
Solid-State Conformation by X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure and conformation in the solid state.[7] This technique would definitively resolve the puckering of the cyclobutane ring and the axial/equatorial nature of the amino group. The process involves growing a high-quality single crystal of this compound or a suitable salt (e.g., the hydrochloride), exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a 3D model of the electron density.[8] While no crystal structure for this compound is currently available in the public domain, this method remains the gold standard for solid-state conformational analysis.
Summary of Conformational Parameters
Based on extensive studies of substituted cyclobutanes, the following parameters can be predicted for the two conformers of this compound.[4][9][10]
| Parameter | Equatorial Conformer | Axial Conformer |
| Relative Energy | Lower (More Stable) | Higher (Less Stable) |
| Cyclobutane Puckering Angle | ~25-35° | ~25-35° |
| H5-C5-C4-H(axial) Dihedral Angle | ~170-180° | ~50-60° |
| H5-C5-C4-H(equatorial) Dihedral Angle | ~50-60° | ~170-180° |
| Predicted ³J(H5, H4axial) | Large (~8-12 Hz) | Small (~2-5 Hz) |
| Predicted ³J(H5, H4equatorial) | Small (~2-5 Hz) | Small (~2-5 Hz) |
| Key NOE Correlations | H5 ↔ H4/6 (axial) | H5 ↔ H4/6 (equatorial) |
Conclusion
The molecular structure of this compound is defined by a highly strained spirocyclic core. Its conformational behavior is dominated by the puckering of the cyclobutane ring, which leads to a dynamic equilibrium between two conformers. Both theoretical calculations and analogous experimental data strongly suggest that the conformer with the amino group in the equatorial position is significantly more stable. The detailed experimental protocols and computational workflows outlined in this guide provide a robust framework for the comprehensive conformational analysis of this and related spiro[2.3]hexane derivatives, empowering researchers in their efforts to design and develop next-generation therapeutics.
References
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An In-Depth Technical Guide to the Physicochemical Properties of Spiro[2.3]hexan-5-amine
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is relentless. Among these, spirocyclic scaffolds have emerged as a particularly compelling class of structures. Characterized by two rings sharing a single carbon atom, these frameworks offer a unique three-dimensional topology that distinguishes them from traditional flat, aromatic systems.[1] This inherent three-dimensionality allows for a more precise and rigid presentation of functional groups in space, facilitating optimal interactions with the complex binding sites of biological targets.[1] The strategic incorporation of spirocycles has been shown to improve a range of critical drug-like properties, including potency, selectivity, metabolic stability, and aqueous solubility.[2]
Spiro[2.3]hexan-5-amine, a molecule featuring a cyclopropane ring fused to a cyclobutane ring with a primary amine substituent, represents a fascinating and underexplored building block in this chemical space. Its compact and strained ring system offers a conformationally constrained scaffold that can be invaluable for "freezing" molecules into their bioactive conformations, a key strategy in rational drug design.[3] The primary amine group provides a versatile handle for further synthetic elaboration, making it a valuable precursor for the construction of more complex and diverse chemical libraries.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a novel and not extensively characterized compound, this document serves as both a repository of predicted data and a detailed guide to the experimental methodologies required for its full empirical characterization. The protocols described herein are presented with the Senior Application Scientist's perspective, emphasizing not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating approach to data generation.
Molecular Structure and Core Properties
A thorough understanding of the fundamental molecular properties of this compound is the cornerstone of its application in drug discovery and development. These parameters influence its behavior in both chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | Chemspace[4] |
| Molecular Weight | 97.16 g/mol | PubChem[5] |
| IUPAC Name | This compound | Chemspace[4] |
| CAS Number | 38772-81-5 | Chemspace[4] |
| Canonical SMILES | C1CC2(C1)CC(C2)N | PubChemLite[6] |
| Predicted XlogP | 0.8 | PubChemLite[6] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[7] |
| Hydrogen Bond Donors | 1 | ChemScene[7] |
| Hydrogen Bond Acceptors | 1 | ChemScene[7] |
| Rotatable Bonds | 0 | ChemScene[7] |
Table 1: Core Molecular Properties of this compound.
Acid-Base Properties: pKa Determination
The basicity of the primary amine group, quantified by its pKa, is a critical parameter that governs the ionization state of this compound at physiological pH. This, in turn, profoundly influences its solubility, membrane permeability, and interaction with biological targets. For a primary amine, the pKa is the pH at which 50% of the molecules are in the protonated (cationic) form and 50% are in the neutral (free base) form.
Expected pKa
Based on the structure of this compound as a primary aliphatic amine, its pKa is expected to be in the range of 9-11.[8] The specific value will be influenced by the unique electronic environment of the spiro[2.3]hexane scaffold.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for accurate pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[9]
Principle: A solution of the amine is titrated with a standardized strong acid (e.g., HCl), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve as the pH at the half-equivalence point.[8]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water.
-
The use of carbonate-free water is crucial to avoid buffering effects from dissolved CO₂ that can interfere with the titration of a basic compound.[9]
-
-
Titration Setup:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 7.00 and 10.00).
-
Immerse the calibrated pH electrode and a temperature probe into the stirred sample solution.
-
Use a calibrated burette to add a standardized solution of 0.1 M HCl in small, precise increments.
-
-
Data Acquisition:
-
Record the initial pH of the amine solution.
-
Add the HCl titrant in small aliquots (e.g., 0.1 mL), allowing the pH to stabilize after each addition before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of most rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point (Veq) from the inflection point of the curve, which can be found by taking the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is the pH value at the half-equivalence point (Veq/2).
-
Lipophilicity: LogP Determination
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). The octanol-water partition coefficient (LogP) is the most widely used measure of lipophilicity.
Predicted LogP
The predicted XlogP for this compound is 0.8, suggesting a relatively balanced hydrophilic-lipophilic character.[6] For the hydrochloride salt, the predicted LogP is slightly higher at 1.3095.[7]
Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most reliable method for LogP determination, providing a direct measure of the partitioning of a compound between octanol and water.[10]
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.[1]
Step-by-Step Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases. This ensures that the volumes of the phases do not change during the experiment.
-
-
Sample Preparation and Partitioning:
-
Prepare a stock solution of this compound in the aqueous phase.
-
In a screw-cap tube, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.
-
Gently shake or rotate the tube for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the tube to ensure complete separation of the octanol and aqueous layers.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each aliquot using a suitable analytical technique. Given the lack of a strong chromophore, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Derivatization may be necessary for GC analysis to improve peak shape and sensitivity.[2]
-
-
Calculation:
-
Calculate the LogP using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
-
Aqueous Solubility
Aqueous solubility is a fundamental physicochemical property that significantly impacts drug absorption and bioavailability. Poor solubility can be a major hurdle in drug development, leading to formulation challenges and inadequate in vivo exposure.
Expected Solubility
Given its relatively low molecular weight and the presence of a polar primary amine group, this compound is expected to have moderate to good aqueous solubility, particularly in its protonated form at acidic pH.
Experimental Protocol: Thermodynamic Shake-Flask Method
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for drug development.
Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined after removing the undissolved solid.[11]
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Solid:
-
Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid particles.
-
-
Quantification:
-
Dilute the resulting clear, saturated solution with a suitable solvent.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as LC-MS, against a standard curve of known concentrations.
-
-
Reporting:
-
The solubility is reported in units of µg/mL or mM.
-
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, three-dimensional structure of the spirocycle.
-
Cyclopropane Protons: Resonances for the four protons on the cyclopropane ring are expected in the upfield region, typically between 0.5 and 1.5 ppm.
-
Cyclobutane Protons: The protons on the cyclobutane ring will likely appear as complex multiplets in the range of 1.5 to 2.5 ppm.
-
Methine Proton (CH-NH₂): The proton on the carbon bearing the amine group is expected to be a multiplet in the region of 2.5 to 3.5 ppm.
-
Amine Protons (NH₂): A broad singlet corresponding to the two amine protons is expected, the chemical shift of which will be dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals, corresponding to the six carbon atoms in the molecule.
-
Spiro Carbon: The quaternary spiro carbon will likely be a singlet in the range of 30-50 ppm.
-
Cyclopropane Carbons: The two methylene carbons of the cyclopropane ring will appear in the upfield region, typically between 10 and 30 ppm.
-
Cyclobutane Carbons: The carbons of the cyclobutane ring are expected in the range of 20-50 ppm, with the carbon attached to the amine group (C-NH₂) being the most downfield of this group.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
N-H Stretch: A characteristic medium to weak absorption band for the primary amine is expected in the region of 3300-3500 cm⁻¹. This may appear as a doublet.
-
C-H Stretch: Strong absorption bands for the sp³ C-H bonds of the cyclopropane and cyclobutane rings will be present in the 2850-3000 cm⁻¹ region.
-
N-H Bend: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.
-
C-N Stretch: A medium to weak absorption for the C-N bond should appear in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 97.
-
Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, the protonated molecule will be observed at m/z = 98.
-
Fragmentation: Common fragmentation pathways for aliphatic amines include alpha-cleavage (loss of an alkyl radical adjacent to the nitrogen) and loss of ammonia.
Conclusion
This compound is a promising, yet underexplored, building block for the synthesis of novel, three-dimensional molecules for drug discovery. This technical guide has provided a comprehensive framework for understanding and experimentally determining its key physicochemical properties. While predicted values offer a valuable starting point, the detailed experimental protocols outlined herein provide a clear path for researchers to generate robust and reliable data. A thorough characterization of its pKa, lipophilicity, solubility, and spectral features will be instrumental in unlocking the full potential of this unique spirocyclic amine in the development of next-generation therapeutics.
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Drug Hunter. The Spirocycle Surge in Drug Discovery. [Link]
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Protocols.io. LogP / LogD shake-flask method. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]
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Oxford Academic. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. [Link]
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Agilent. Analysis of primary, secondary and tertiary amines. [Link]
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DOI. Detailed procedure for calculating pKa. [Link]
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The Journal of Physical Chemistry. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]
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ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]
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ResearchGate. Simple Method for the Estimation of pKa of Amines. [Link]
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Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
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An In-Depth Technical Guide to Spiro[2.3]hexan-5-amine: A Key Building Block for Modern Drug Discovery
Abstract: Spiro[2.3]hexan-5-amine (CAS Number 38772-81-5) is a conformationally restricted aliphatic amine that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic scaffold offers a compelling alternative to traditional flat, aromatic rings, enabling the exploration of novel chemical space and the optimization of key drug-like properties. This guide provides a comprehensive technical overview of this compound, including its structural attributes, physicochemical properties, a proposed synthetic pathway, and its strategic application in drug development. The content herein is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering expert insights into the utilization of this valuable molecular building block.
The Strategic Value of the Spiro[2.3]hexane Scaffold
In contemporary drug discovery, there is a pressing need to move beyond "flatland"—the over-reliance on two-dimensional aromatic and heteroaromatic rings. Molecules with a higher fraction of sp³-hybridized carbons and greater three-dimensionality are often associated with improved clinical success.[1] Spirocyclic scaffolds are at the forefront of this strategic shift.[2] By joining two rings through a single, shared quaternary carbon, spirocycles introduce a fixed, rigid, and well-defined three-dimensional geometry into a molecule.
The spiro[2.3]hexane framework, consisting of a cyclopropane ring fused to a cyclobutane ring, is a particularly noteworthy example of a strained, sp³-rich scaffold.[3] This structural rigidity reduces the entropic penalty upon binding to a biological target and provides precise vectors for substituent placement, allowing for meticulous optimization of ligand-receptor interactions.[4] this compound serves as an invaluable building block, incorporating this desirable scaffold with a versatile primary amine handle, which is amenable to a wide array of subsequent chemical modifications.
Physicochemical and Structural Properties
This compound is a small, yet structurally complex molecule. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 38772-81-5 | [4][5] |
| Molecular Formula | C₆H₁₁N | [6] |
| Molecular Weight | 97.16 g/mol | [6] |
| IUPAC Name | This compound | [4] |
| SMILES | C1CC12CC(C2)N | [7] |
| Topological Polar Surface Area | 26.02 Ų | [8] |
| Predicted XlogP | 0.8 | [7] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 1 | [8] |
The molecule's structure, characterized by the orthogonal orientation of the cyclopropane and cyclobutane rings, presents a unique spatial arrangement for functionalization, making it a valuable bioisostere for more common cyclic amines like piperidine or cyclohexylamine.
Synthesis and Characterization
While this compound is commercially available from several suppliers, a detailed, peer-reviewed synthesis is not readily found in the literature. However, based on established chemical principles, a robust and logical two-step synthetic sequence can be proposed starting from the corresponding ketone, Spiro[2.3]hexan-5-one (CAS 20061-22-7).[3][9]
This proposed pathway involves:
-
Oximation: Conversion of the ketone to its corresponding oxime.
-
Reduction: Reduction of the oxime to the target primary amine.
The overall workflow is depicted below.
Protocol 1: Proposed Synthesis of this compound
This protocol is a representative procedure based on general methods for oxime formation and reduction.[10] Optimization would be required to achieve optimal yields for this specific substrate.
Step 1: Synthesis of Spiro[2.3]hexan-5-one oxime
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Spiro[2.3]hexan-5-one (1.0 eq). Dissolve the ketone in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.2 eq) and a base such as sodium acetate or pyridine (~1.5 eq) to the solution. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude oxime can often be used in the next step without further purification or can be purified by recrystallization or column chromatography.
Step 2: Reduction of Spiro[2.3]hexan-5-one oxime to this compound
-
Method A: Catalytic Hydrogenation
-
Reaction Setup: Dissolve the crude oxime from Step 1 in a protic solvent like ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Reaction: Pressurize the vessel with hydrogen gas (H₂, typically 1-4 atm) and stir vigorously at room temperature for 12-24 hours. The addition of an acid (e.g., HCl) can sometimes accelerate the reduction of oximes.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Remove the solvent under reduced pressure to yield the crude amine. The product can be purified by distillation or by conversion to its hydrochloride salt, which can be recrystallized.
-
-
Method B: Chemical Reduction with LiAlH₄
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, ~2-3 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reagent Addition: Cool the LiAlH₄ suspension in an ice bath. Dissolve the oxime from Step 1 in the same anhydrous solvent and add it dropwise to the suspension. Caution: This reaction is highly exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Workup (Fieser procedure): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts, making filtration easier.
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with ether or THF. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the amine.
-
Analytical Characterization
Authentic, published spectroscopic data for this compound is not widely available. The following section describes the expected characterization profile based on its chemical structure. A rigorous quality control workflow is essential to confirm the identity and purity of the synthesized material.
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The Spiro[2.3]hexane Scaffold: A Journey from Theoretical Curiosity to a Staple in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Spirocyclic Scaffold
In the ever-evolving landscape of medicinal chemistry and materials science, the quest for novel molecular architectures that offer precise three-dimensional control is paramount. Among these, spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered significant attention. Their inherent rigidity and well-defined exit vectors for substitution make them powerful tools for navigating the complexities of biological targets and designing materials with unique properties. The "escape from flatland" – a strategic shift away from planar, aromatic systems towards more three-dimensional, sp³-rich scaffolds – has positioned spirocycles at the forefront of modern molecular design.[1]
This guide delves into the fascinating world of a particularly intriguing member of this class: the spiro[2.3]hexane scaffold. Comprising a cyclopropane ring fused to a cyclobutane ring at a single carbon atom, this highly strained system has transitioned from a subject of theoretical interest and synthetic challenge to a valuable building block in contemporary research. We will explore its discovery and historical context, the evolution of its synthesis from classical methods to modern catalytic approaches, its unique physicochemical properties, and its burgeoning applications, particularly in the realm of drug discovery.
A Historical Perspective: The Dawn of Spiro-Synthesis and Early Challenges
The conceptualization and synthesis of spiro compounds date back to the late 19th and early 20th centuries, with pioneering work by chemists such as Gustavson, Zelinsky, and Fecht. Their efforts laid the groundwork for the synthesis of small, strained ring systems. The Gustavson reaction , for instance, involving the intramolecular cyclization of 1,3-dihalides with zinc dust, was a key early method for forming cyclopropane rings. While not directly applied to spiro[2.3]hexane in its earliest forms, this and other similar methods established the fundamental principles of ring closure that would be adapted for more complex structures.
The synthesis of spiro[2.3]hexane itself, however, presented a significant hurdle due to the substantial ring strain inherent in the fused cyclopropane and cyclobutane rings. Early synthetic endeavors were often characterized by low yields and harsh reaction conditions, limiting the accessibility and exploration of this scaffold. The primary challenge lay in constructing the highly strained spirocyclic core without inducing ring-opening or rearrangement reactions.
The Unique Physicochemical Properties of the Spiro[2.3]hexane Core
The spiro[2.3]hexane scaffold is defined by its high degree of ring strain, a consequence of the compressed bond angles within the cyclopropane and cyclobutane rings. This strain energy has been calculated to be approximately 54.9 kcal/mol, which is very close to the sum of the strain energies of individual cyclopropane and cyclobutane rings.[2] This high strain energy is not a liability but rather a key feature that dictates the scaffold's reactivity and conformational behavior.
| Property | Value | Source |
| Strain Energy | 54.9 kcal/mol | [2] |
| Molecular Formula | C₆H₁₀ | |
| Molecular Weight | 82.14 g/mol |
Evolution of Synthetic Methodologies
The journey from challenging classical syntheses to the elegant and efficient modern methods for constructing the spiro[2.3]hexane core is a testament to the advancements in synthetic organic chemistry.
Classical Approaches
While specific, high-yielding classical syntheses for the parent spiro[2.3]hexane are not well-documented in the readily available literature, the foundational work on spiroalkane synthesis by early pioneers would have relied on principles such as intramolecular Wurtz-type couplings or additions of carbenes to methylenecycloalkanes, albeit with expectedly low efficiencies for this strained system.
Modern Synthetic Strategies
Contemporary synthetic chemistry has unlocked a diverse toolbox of methods for the efficient and often stereoselective synthesis of spiro[2.3]hexane derivatives.
A prevalent and highly effective strategy involves the cyclopropanation of an exocyclic double bond on a cyclobutane ring. This can be achieved through various methods:
-
Simmons-Smith and Related Reactions: The reaction of methylenecyclobutanes with diiodomethane and a zinc-copper couple (the Simmons-Smith reaction) or with organoaluminum reagents like Me₃Al/CH₂I₂ provides a direct route to the spiro[2.3]hexane core.[4]
-
Catalytic Cyclopropanation: The use of transition metal catalysts, such as those based on rhodium or copper, to decompose diazo compounds in the presence of methylenecyclobutanes offers a powerful and versatile method. This approach allows for a high degree of control over the reaction and can be rendered enantioselective through the use of chiral ligands.[5]
Innovative rearrangement and ring-expansion strategies have also been developed. For instance, the reaction of substituted alkylidenecyclopropanes with Me₃Al/CH₂I₂ in dichloromethane has been shown to yield spiro[2.3]hexanes through a proposed rearrangement mechanism.[4]
In a move towards greener and more sustainable chemistry, photoinduced methods for the synthesis of functionalized spiro[2.3]hexanes have been developed. These methods often proceed under mild conditions, without the need for harsh reagents or catalysts, and exhibit good functional group tolerance.[6]
Experimental Protocol: Synthesis of 5-Aminospiro[2.3]hexane-1-carboxylic Acid
The synthesis of 5-aminospiro[2.3]hexane-1-carboxylic acid, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA), exemplifies a modern, multi-step approach to functionalized spiro[2.3]hexanes.[5][7]
Step 1: Transformation of 3-(Methylene)cyclobutanecarboxylic Acid to a Protected Amine
-
To a solution of 3-(methylene)cyclobutanecarboxylic acid in acetone at -5 ± 3 °C, triethylamine is added dropwise with vigorous stirring.
-
After 10 minutes, ethyl chloroformate is added, and the mixture is stirred for 2 hours.
-
An aqueous solution of sodium azide is then added at 0 ± 3 °C, and stirring is continued for another 1.5 hours.
-
The reaction is quenched with ice water and extracted with diethyl ether and dichloromethane.
-
The combined organic layers are dried and concentrated. The resulting acyl azide is then subjected to a Curtius rearrangement in the presence of tert-butanol to yield the Boc-protected amine.
Step 2: Catalytic Cyclopropanation
-
The Boc-protected N-(3-methylenecyclobutyl)carbamic acid tert-butyl ester is reacted with a diazoacetic ester in the presence of a catalytic amount of dirhodium tetraacetate.
-
This [1+2] cycloaddition reaction forms the spiro[2.3]hexane core, yielding N-[1-(ethoxycarbonyl)spiro[2.3]hex-5-yl]carbamic acid tert-butyl ester.
Step 3: Deprotection and Hydrolysis
-
The Boc protecting group is removed by treatment with a solution of hydrogen chloride in diethyl ether.
-
Subsequent hydrolysis of the ester group with an aqueous solution of sodium hydroxide yields the final product, 5-aminospiro[2.3]hexane-1-carboxylic acid.
Applications of Spiro[2.3]hexane Scaffolds
The unique structural and physicochemical properties of the spiro[2.3]hexane core have made it an attractive scaffold in several areas of chemical science, most notably in drug discovery.
Medicinal Chemistry: A Scaffold for Bioisosteric Replacement and Conformational Constraint
The rigid, three-dimensional nature of the spiro[2.3]hexane scaffold makes it an ideal candidate for a bioisostere of more common, flexible, or planar ring systems in drug molecules. By replacing a flexible fragment with a rigid spirocycle, medicinal chemists can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.[8]
The synthesis of spiro[2.3]hexane-based amino acids as conformationally restricted analogs of GABA is a prime example of this strategy.[5][7] By constraining the relative positions of the amino and carboxylic acid groups, these molecules can exhibit enhanced selectivity for specific GABA receptor subtypes.
Materials Science: An Untapped Potential
While the application of spiro compounds, in general, is recognized in materials science, particularly in the field of organic electronics for creating amorphous materials with high glass transition temperatures, specific examples featuring the spiro[2.3]hexane scaffold are not prevalent in the reviewed literature.[9][10] The inherent strain and unique electronic properties of the spiro[2.3]hexane core could potentially be exploited in the design of novel polymers or organic electronic materials. This remains a largely unexplored area with significant potential for future research.
Occurrence in Natural Products: A Rare Motif
The spiro[2.3]hexane scaffold is exceedingly rare in nature. A review of natural product databases indicates that its occurrence is highly limited, with only a single reported natural product containing a [2.3] spirocyclic system, which is a combination of a β-lactone and a pyrrolidine ring.[2][11] This rarity further underscores the novelty and synthetic value of this scaffold.
Future Outlook and Conclusion
The spiro[2.3]hexane scaffold has firmly established its place as a valuable tool in modern organic chemistry. From its challenging beginnings, the development of innovative synthetic methods has made this unique structural motif readily accessible for a wide range of applications. Its rigid, three-dimensional geometry has proven to be particularly advantageous in medicinal chemistry, enabling the design of conformationally constrained molecules with improved biological properties.
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Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society.
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Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent | Request PDF. ResearchGate.
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Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents.
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Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... - ResearchGate.
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A Technical Guide to the Theoretical and Computational Analysis of Spiro[2.3]hexan-5-amine: Harnessing Strained Scaffolds in Drug Discovery
Introduction: The Strategic Advantage of Three-Dimensionality in Molecular Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic profiles is a constant endeavor. A significant shift from flat, aromatic systems towards three-dimensional molecular architectures has been a key trend. Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement.[1] Their inherent three-dimensionality allows for a more precise and multifaceted interaction with the complex topographies of biological targets like proteins and enzymes.[1] This can lead to improved potency, selectivity, and pharmacokinetic properties.[1]
The spiro[2.3]hexane scaffold, a unique fusion of a cyclopropane and a cyclobutane ring, presents a particularly compelling case.[1] Its high degree of ring strain and conformational rigidity offer a "frozen" scaffold that can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target.[2][3] This guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize Spiro[2.3]hexan-5-amine, a key building block for leveraging the unique properties of this strained spirocyclic system in drug discovery programs.
Molecular Structure and Inherent Properties of this compound
This compound (C6H11N) is a small molecule characterized by its spirocyclic core.[4][5] The fusion of a three-membered and a four-membered ring results in significant angle and torsional strain. This high ring strain is not a liability but rather a key feature that dictates its reactivity and conformational preferences.[6] Understanding and quantifying this strain is crucial for predicting the molecule's behavior in different chemical and biological environments.
The amine functional group at the 5-position of the cyclobutane ring is a key handle for synthetic elaboration, allowing for the incorporation of this unique scaffold into larger, more complex molecules. The conformational landscape of this compound is significantly restricted compared to more flexible aliphatic amines. This rigidity is a desirable trait in drug design, as it can lead to a more defined structure-activity relationship (SAR).
Theoretical Framework for Computational Analysis
A robust computational approach is essential to fully elucidate the properties of this compound and its derivatives. The following theoretical concepts form the foundation of our analysis.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[6][7] It is particularly well-suited for calculating the geometries, energies, and properties of molecules like this compound. DFT allows for the accurate prediction of molecular orbitals, electrostatic potential, and vibrational frequencies, which are all critical for understanding the molecule's reactivity and intermolecular interactions. For strained systems, DFT provides a reliable means of quantifying the ring strain energy.[7][8][9]
Conformational Analysis
Even with a rigid scaffold, some degree of conformational flexibility may exist, particularly with respect to the orientation of the amine group and the puckering of the cyclobutane ring.[2] A thorough conformational analysis is necessary to identify the low-energy conformers and their relative populations. This is critical for understanding which conformation is likely to be biologically active. Computational methods, especially DFT, are instrumental in exploring the potential energy surface of the molecule and identifying the most stable geometries.[2]
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. By simulating the motion of atoms and molecules, MD can provide insights into how this compound and its derivatives behave in a solvated environment and how they interact with biological macromolecules.
Computational Methodology: A Step-by-Step Protocol
The following protocols outline a validated workflow for the theoretical and computational characterization of this compound.
Protocol 1: Geometry Optimization and Energy Calculation
-
Initial Structure Generation: A 3D structure of this compound is built using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.
-
DFT Optimization: Each conformer is then subjected to geometry optimization using DFT. A common and reliable level of theory for this purpose is the B3LYP functional with a 6-31G* basis set.
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.
-
Thermodynamic Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties such as Gibbs free energy.
Protocol 2: Ring Strain Energy (RSE) Calculation
-
Homodesmotic Reaction: A homodesmotic reaction is designed to isolate the ring strain. This involves a balanced chemical equation where the number and types of bonds are conserved on both sides, minimizing errors in the calculated energy.
-
DFT Calculations: The energies of all molecules in the homodesmotic reaction are calculated at a consistent level of DFT.
-
RSE Calculation: The RSE is then calculated as the difference in the total electronic energies of the products and reactants.
Data Presentation and Analysis
The computational methods described above yield a wealth of quantitative data that can be used to understand the properties of this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H11N | [4] |
| Molecular Weight | 97.16 g/mol | [5] |
| TPSA (Topological Polar Surface Area) | 26.02 Ų | [10][11] |
| XLogP3 | 1.3 | [10][11] |
| Hydrogen Bond Donors | 1 | [10][11] |
| Hydrogen Bond Acceptors | 1 | [10][11] |
| Rotatable Bonds | 0 | [10][11] |
These properties suggest that this compound has good drug-like characteristics according to Lipinski's rule of five.[12]
Conformational Preferences
Computational studies on related spiro[2.3]hexane amino acids have shown distinct energy profiles for different diastereomers, highlighting the impact of the rigid scaffold on substituent orientation.[2] For this compound, the primary conformational variables are the puckering of the cyclobutane ring and the orientation of the exocyclic amine group. DFT calculations would be expected to reveal a small number of low-energy conformers, with the equatorial orientation of the amine group likely being favored to minimize steric hindrance.
Visualizing Computational Workflows
A clear understanding of the computational workflow is essential for reproducibility and interpretation of the results.
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Spiro[2.3]hexan-5-amine: A Technical Guide to a Strained Scaffold in Modern Drug Discovery
Introduction: The Allure of Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that can effectively probe the complex, three-dimensional binding sites of biological targets is of paramount importance. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling class of scaffolds that offer a departure from the predominantly planar structures of many traditional pharmaceuticals.[1] Their inherent rigidity and defined three-dimensional geometry allow for the precise spatial orientation of functional groups, a feature that can lead to enhanced potency, selectivity, and improved physicochemical properties.[1][2]
Among these, the spiro[2.3]hexane framework, a fusion of a cyclopropane and a cyclobutane ring, presents a particularly intriguing profile. Its significant ring strain and compact structure make it a unique building block for medicinal chemists.[1] This guide provides an in-depth technical overview of spiro[2.3]hexan-5-amine, a key derivative of this scaffold, focusing on its stability, reactivity, and synthetic accessibility for researchers and drug development professionals.
Structural and Stability Profile: Harnessing Ring Strain
The defining characteristic of the spiro[2.3]hexane core is its substantial ring strain, which is a direct consequence of the deviation of its bond angles from the ideal tetrahedral and trigonal planar geometries. The strain energy of the parent spiro[2.3]hexane has been calculated to be approximately 54.9 kcal/mol, a value that closely mirrors the sum of the strain energies of its constituent cyclopropane and cyclobutane rings. This high degree of stored energy does not necessarily render the molecule overly labile under standard conditions but rather primes it for specific chemical transformations, making it a "spring-loaded" synthetic intermediate.
Key Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | PubChem |
| Molecular Weight | 97.16 g/mol | PubChem |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene |
| XLogP3 | 0.8 | PubChemLite |
| pKa (estimated) | 9.5 - 10.5 | Inferred from related cyclic amines |
Note: Experimental data for some properties are not available; values are based on computational predictions and analogies to similar structures.
Reactivity Profile: A Tale of Two Moieties
The reactivity of this compound is dominated by two key features: the nucleophilic primary amine and the strained carbocyclic framework.
Reactions of the Amino Group
The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile, susceptible to a wide range of electrophilic reagents. This allows for the straightforward introduction of diverse functionalities, a crucial aspect for library synthesis in drug discovery.
-
N-Acylation: The amine readily reacts with acid chlorides, anhydrides, and activated esters to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.
-
N-Alkylation and N-Arylation: Direct alkylation with alkyl halides can be achieved, though over-alkylation to the secondary and tertiary amines, and even the quaternary ammonium salt, can be a competing process. Reductive amination with aldehydes and ketones provides a more controlled route to mono-alkylated products. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the synthesis of N-aryl derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a common functional group in many pharmaceutical agents.
-
Urea and Carbamate Formation: Treatment with isocyanates or chloroformates provides access to ureas and carbamates, respectively.
The inherent strain of the spiro[2.3]hexane core is not expected to significantly hinder the intrinsic reactivity of the amine group in these transformations.
Reactivity Influenced by the Strained Core
The high ring strain of the spiro[2.3]hexane system can be harnessed to drive reactions that are not readily accessible with unstrained analogues. While the parent carbocycle is relatively inert, the introduction of activating groups or the use of transition metal catalysis can unlock unique reaction pathways.
-
Ring-Opening Reactions: Under certain conditions, particularly with the involvement of transition metals or in the presence of strong electrophiles, the strained C-C bonds of the cyclopropane or cyclobutane rings can undergo cleavage. This can be a powerful strategy for accessing more complex, functionalized carbocyclic structures.
-
Neighboring Group Participation: The rigid geometry of the spirocycle can lead to interesting neighboring group participation effects, where the amine or its derivatives can influence the reactivity of the ring system, and vice-versa.
Synthetic Strategies for Accessing this compound
While a definitive, optimized protocol for the synthesis of this compound is not widely published, several logical and experimentally validated approaches for constructing this scaffold and introducing the amine functionality can be proposed based on the chemical literature.
Strategy 1: Reductive Amination of Spiro[2.3]hexan-5-one
A direct and efficient route involves the reductive amination of the corresponding ketone, spiro[2.3]hexan-5-one. This ketone is accessible through various synthetic methods.
Caption: Reductive amination pathway to this compound.
Representative Protocol (Reductive Amination):
-
To a solution of spiro[2.3]hexan-5-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the addition of aqueous HCl (1 M).
-
Basify the aqueous layer with aqueous NaOH (e.g., 2 M) to pH > 12 and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Strategy 2: Curtius Rearrangement of Spiro[2.3]hexane-5-carboxylic Acid
The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom. This approach is particularly useful if spiro[2.3]hexane-5-carboxylic acid is a more accessible precursor. A modified, one-pot procedure using diphenylphosphoryl azide (DPPA) is often preferred for its operational simplicity and milder conditions.
Caption: Curtius rearrangement pathway to this compound.
Representative Protocol (Modified Curtius Rearrangement):
-
To a solution of spiro[2.3]hexane-5-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring for the complete formation of the isocyanate (via IR spectroscopy, looking for the characteristic isocyanate stretch at ~2270 cm⁻¹).
-
Cool the reaction mixture and add tert-butanol (excess).
-
Reflux the mixture for 12-16 hours to form the Boc-protected amine.
-
Cool the reaction to room temperature, wash with saturated aqueous sodium bicarbonate, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the Boc-protected amine by column chromatography.
-
Deprotect the Boc-amine by dissolving it in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane.
-
After completion of the deprotection, neutralize with a base and extract the product to yield this compound.
Strategy 3: Hofmann Rearrangement of Spiro[2.3]hexane-5-carboxamide
Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom. This can be an effective strategy if the corresponding carboxamide is readily available.
Caption: Hofmann rearrangement pathway to this compound.
Representative Protocol (Hofmann Rearrangement):
-
Prepare a solution of sodium hypobromite by adding bromine (1.0 eq) dropwise to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
Add a solution of spiro[2.3]hexane-5-carboxamide (1.0 eq) in a minimal amount of a co-solvent like dioxane or THF to the cold hypobromite solution.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Conclusion: A Small Scaffold with Big Potential
This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its unique three-dimensional structure, conferred by the strained spirocyclic core, offers a compelling starting point for the design of novel therapeutics. The synthetic accessibility of this amine, through established chemical transformations, coupled with the versatile reactivity of the primary amino group, allows for its incorporation into a wide array of more complex molecular designs. As the demand for novel, sp³-rich scaffolds continues to grow, a deeper understanding of the stability and reactivity profile of molecules like this compound will be crucial for unlocking their full potential in the development of next-generation pharmaceuticals.
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Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
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An In-depth Technical Guide to the Spiro[2.3]hexane Core: Structure, Synthesis, and Applications
Abstract
The spiro[2.3]hexane scaffold, a unique bicyclic system featuring a cyclopropane ring fused to a cyclobutane ring at a single carbon atom, has garnered considerable attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its inherent ring strain and rigid, three-dimensional architecture impart distinct physicochemical properties that are highly sought after in modern drug design and the development of novel functional materials. This technical guide provides a comprehensive overview of the spiro[2.3]hexane core, delving into its unique structural features, conformational landscape, and the synthetic strategies employed for its construction. Furthermore, we will explore its burgeoning applications as a bioisostere and a versatile building block in the synthesis of complex molecules.
Introduction: The Allure of the Strained Spirocycle
Spirocyclic systems, characterized by two rings connected through a single common atom, offer a compelling architectural motif for the design of novel molecules. Among these, the spiro[2.3]hexane core stands out due to the fusion of two small, highly strained rings: a cyclopropane and a cyclobutane. This arrangement results in a compact, rigid structure with a high degree of sp³ character, attributes that are increasingly recognized as beneficial in drug discovery programs aiming to escape the "flatland" of traditional aromatic scaffolds.[1][2][3] The inherent strain energy of the spiro[2.3]hexane system not only influences its reactivity but also dictates its three-dimensional shape, providing a fixed and predictable orientation of substituents. This guide will elucidate the fundamental principles governing the structure and reactivity of this fascinating scaffold.
Unraveling the Unique Structural Features of Spiro[2.3]hexane
The defining characteristic of the spiro[2.3]hexane core is its significant ring strain, a consequence of the deviation of its bond angles from the ideal sp³ hybridized carbon angle of 109.5°.[4][5] This strain is a composite of angle strain, torsional strain, and transannular strain.
Ring Strain and Conformational Rigidity
Computational studies and experimental data have shed light on the geometric parameters of the spiro[2.3]hexane core. The C-C-C bond angles within the cyclopropane ring are constrained to approximately 60°, while those in the cyclobutane ring are close to 90°.[5] This severe angle strain contributes significantly to the molecule's overall energy.
A key consequence of this high ring strain is the rigidification of the molecular framework. Unlike more flexible cyclic systems, the spiro[2.3]hexane core has a limited number of accessible conformations.[6] This conformational restriction is a highly desirable feature in medicinal chemistry, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[6]
Bond Lengths and Hybridization
The high degree of strain in the spiro[2.3]hexane system also influences its bond lengths and the hybridization of its carbon atoms. The C-C bonds within the cyclopropane ring are known to have increased p-character, which can be rationalized by the bent-bond or Walsh model. This leads to shorter C-C bond lengths compared to those in acyclic alkanes. Computational studies on small spiroalkanes, including spiro[2.3]hexane, have shown a decrease in the bond lengths of the attached cyclopropane ring with increasing strain at the spirocarbon.[7]
Table 1: Calculated Geometric Parameters of Small Spiroalkanes [7]
| Spiroalkane | Spirocarbon Bond Angle (°) | Attached Cyclopropane Bond Lengths (Å) |
| Spiro[2.5]octane | 118.9 | 1.506 (1.513) |
| Spiro[2.4]heptane | - | - |
| Spiro[2.3]hexane | - | - |
| Spiro[2.2]pentane | 137.2 | 1.483 |
Note: Data for spiro[2.3]hexane and spiro[2.4]heptane were not explicitly provided in the cited source but would be expected to fall between the values for spiro[2.2]pentane and spiro[2.5]octane.
The unique hybridization at the spirocarbon and the surrounding atoms creates a distinct electronic environment that can be probed by techniques such as NMR spectroscopy. For instance, carbon-carbon spin-spin coupling constants involving the spirocarbon are sensitive to the ring strain.[7]
Synthetic Strategies for Constructing the Spiro[2.3]hexane Core
The construction of the strained spiro[2.3]hexane framework presents a significant synthetic challenge.[1] Several methodologies have been developed, each with its own advantages and limitations.
Cyclopropanation of Methylenecyclobutanes
A common and effective strategy involves the cyclopropanation of methylenecyclobutanes. This approach allows for the formation of the cyclopropane ring onto a pre-existing cyclobutane scaffold.
3.1.1. Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, which utilizes a diiodomethane and a zinc-copper couple, is a classic method for cyclopropanation. While effective, it can sometimes suffer from issues of stereocontrol and functional group tolerance.
3.1.2. Transition Metal-Catalyzed Cyclopropanation
More modern approaches often employ transition metal catalysts, such as those based on rhodium, copper, or palladium, in conjunction with a carbene precursor like a diazo compound. These methods can offer higher efficiency and stereoselectivity.
Johnson-Corey-Chaykovsky Type Reactions
A modular approach to synthesizing spiro[2.3]hexanes and their heteroatom-containing analogues involves the use of novel sulfonium salts derived from cyclobutane, oxetane, and azetidine.[3][8] These reagents can undergo Johnson-Corey-Chaykovsky type reactions with alkenes, carbonyls, and imines to furnish the desired spirocyclic products.[3][8] This method is particularly valuable for accessing a diverse range of functionalized spiro[2.3]hexane derivatives.[3][8]
Photoinduced Synthesis
A green and additive-free approach for the synthesis of functionalized spiro[2.3]hexanes has been developed utilizing visible-light irradiation.[1][9] This method allows for the construction of the spirocyclic scaffold from alkenes with low reactivity under mild conditions, demonstrating good functional-group tolerance and scalability.[1][9] Mechanistic studies suggest that the C-C bond formation occurs almost simultaneously with a light-sustained initiation process.[1][9]
Ring Expansion Strategies
Ring expansion of smaller spirocyclic systems can also be a viable route to the spiro[2.3]hexane core. For example, the reaction of substituted alkylidenecyclopropanes with trimethylaluminum and diiodomethane in dichloromethane has been shown to afford 1,1-disubstituted spiro[2.3]hexanes.[10]
Reactivity of the Spiro[2.3]hexane Core: Harnessing the Strain
The high ring strain of the spiro[2.3]hexane system is a double-edged sword. While it presents a synthetic challenge, it also endows the molecule with unique reactivity that can be exploited for further functionalization.
Ring-Opening Reactions
Under appropriate conditions, the strained rings of the spiro[2.3]hexane core can undergo ring-opening reactions. These transformations are often driven by the release of ring strain and can be initiated by acids, bases, or transition metals. For instance, 1-oxaspiro[2.3]hexanes can undergo Lewis acid-mediated ring expansion to yield cyclopentanones.[11] This reactivity provides access to a diverse array of molecular scaffolds from a common spirocyclic precursor.
Functionalization of the Core
The spiro[2.3]hexane core can be functionalized at various positions. The reactivity of a particular position will depend on the nature of the existing substituents and the reaction conditions. For example, spiro[2.3]hexan-4-one can serve as a versatile intermediate for the introduction of substituents on the cyclobutane ring.
Applications in Drug Discovery and Beyond
The unique structural and conformational properties of the spiro[2.3]hexane core have made it an attractive scaffold in medicinal chemistry and other areas of chemical science.
Bioisosteric Replacement
In drug design, a key strategy is the replacement of a specific functional group or scaffold with another that has similar steric and electronic properties but improved pharmacokinetic or pharmacodynamic profiles. The rigid, three-dimensional nature of the spiro[2.3]hexane core makes it an excellent candidate for use as a bioisostere for more common, flexible, or planar moieties like piperidine or cyclohexane.[2][12] The introduction of a spiro[2.3]hexane motif can lead to improved metabolic stability, lipophilicity, and target selectivity.[13][14]
Scaffolds for Biologically Active Molecules
A number of biologically active compounds incorporating the spiro[2.3]hexane core have been reported. For example, 5-azaspiro[2.3]hexane derivatives have been investigated as conformationally "frozen" analogues of L-glutamic acid.[6] The rigid spirocyclic framework helps to lock the conformation of the amino acid side chain, which can be beneficial for probing the bioactive conformations of peptides and designing potent enzyme inhibitors.[6]
Advanced Materials and Chemical Biology
The unique reactivity of strained spirocycles has also been harnessed in the development of novel chemical tools. For instance, spiro[2.3]hex-1-ene has been designed as a genetically encodable, double-strained alkene for superfast photoclick chemistry.[15][16] Its enhanced reactivity is attributed to the spirocyclic structure, which alleviates steric repulsion in the transition state.[15][16] This has enabled rapid and specific protein modification, highlighting the potential of the spiro[2.3]hexane core in chemical biology.[15]
Experimental Protocols
General Procedure for Photoinduced Synthesis of Functionalized Spiro[2.3]hexane[18]
Materials:
-
Starting alkene
-
Reaction solvent (e.g., anhydrous and degassed solvent)
-
Light source (e.g., blue LEDs)
Procedure:
-
In a sealed reaction vessel, dissolve the starting alkene in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with the light source at a controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiro[2.3]hexane derivative.
Diagram of Experimental Workflow:
Caption: Workflow for the photoinduced synthesis of spiro[2.3]hexane derivatives.
Conclusion and Future Outlook
The spiro[2.3]hexane core represents a fascinating and increasingly important structural motif in modern chemistry. Its unique combination of high ring strain, conformational rigidity, and three-dimensionality provides a powerful tool for the design of novel molecules with tailored properties. As synthetic methodologies for its construction continue to evolve, we can expect to see a wider range of applications for this versatile scaffold, from the development of next-generation therapeutics to the creation of advanced materials with unprecedented functions. The continued exploration of the rich chemistry of the spiro[2.3]hexane core promises to unlock new and exciting opportunities across the chemical sciences.
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A Technical Guide to the Potential Biological Activities of Spiro[2.3]hexan-5-amine Derivatives
Foreword: Embracing Three-Dimensionality in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemistry has increasingly turned its attention to the exploration of three-dimensional chemical space. Saturated heterocyclic and spirocyclic systems, in particular, have emerged as powerful scaffolds for the design of next-generation drugs.[1][2] Their inherent conformational rigidity and well-defined exit vectors offer a unique opportunity to enhance potency, selectivity, and pharmacokinetic properties.[1][3] This guide delves into the burgeoning potential of a specific, yet underexplored, class of spirocycles: the Spiro[2.3]hexan-5-amine derivatives. We will explore their synthesis, hypothesize their biological activities based on the broader family of spirocyclic compounds, and provide a detailed roadmap for their experimental validation.
The Spiro[2.3]hexane Scaffold: A Compact Powerhouse
The Spiro[2.3]hexane framework, characterized by a cyclopropane ring fused to a cyclobutane ring at a single carbon atom, represents a highly strained and conformationally constrained system.[4] This structural feature makes it an attractive building block for creating novel molecular architectures with precise spatial arrangements of functional groups. The introduction of an amine at the 5-position of the cyclobutane ring affords the this compound core, a versatile starting point for the synthesis of a diverse library of derivatives.
Synthetic Strategies: Accessing the Core
The synthesis of Spiro[2.3]hexane derivatives can be achieved through various methodologies. A common approach involves the cyclopropanation of a methylene cyclobutane precursor. For instance, the reaction of a suitably protected 3-methylenecyclobutanamine with a diazo compound in the presence of a rhodium or copper catalyst can yield the desired spirocyclic system.[5][6] A notable method for producing 5-aminospiro[2.3]hexane-1-carboxylic acid involves a modified Curtius reaction on 3-(methylene)cyclobutane carboxylic acid to introduce the protected amine, followed by a catalytic cyclopropanation.[6] More recent advancements include photoinduced, additive-free approaches for the synthesis of functionalized spiro[2.3]hexanes, offering a greener and more efficient route to these scaffolds.[7]
Hypothesized Biological Activities: From Cancer to the CNS
While the biological activities of this compound derivatives are not yet extensively documented, the broader class of spirocyclic compounds has demonstrated a wide range of pharmacological effects.[2][8][9] Based on these precedents and the structural features of the this compound scaffold, we can hypothesize several promising avenues for investigation.
Anticancer Potential
Spirocyclic compounds have shown significant promise as anticancer agents, acting through various mechanisms.[8][10][11] A key target for some spiro-oxindoles is the p53-MDM2 protein-protein interaction, a critical regulator of apoptosis.[10][12] By inhibiting this interaction, these compounds can reactivate the tumor suppressor function of p53, leading to cancer cell death.[10][12] The rigid three-dimensional structure of this compound derivatives makes them excellent candidates for mimicking helical protein secondary structures, a common feature in protein-protein interaction interfaces.
Other potential anticancer mechanisms for spirocyclic compounds include the induction of cell cycle arrest and the disruption of key signaling pathways involved in cell proliferation and survival.[11][13]
Neurological Applications
The conformational rigidity of the Spiro[2.3]hexane scaffold makes it an ideal platform for designing analogs of neurotransmitters with restricted conformations. This is particularly relevant for targeting receptors in the central nervous system (CNS) where specific ligand conformations are often required for selective binding. For example, derivatives of 5-azaspiro[2.3]hexane have been synthesized as conformationally "frozen" analogues of L-glutamic acid, a major excitatory neurotransmitter.[5] Similarly, 5-aminospiro[2.3]hexane-1-carboxylic acid has been developed as a conformationally-rigid analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS.[6] These precedents strongly suggest that this compound derivatives could be valuable tools for probing the pharmacology of glutamate and GABA receptors, with potential applications in treating a range of neurological disorders.
Experimental Workflows for Biological Evaluation
A systematic and rigorous experimental approach is essential to validate the hypothesized biological activities of novel this compound derivatives. The following sections outline detailed workflows for assessing their anticancer and neurological potential.
Anticancer Activity Workflow
A tiered approach is recommended for evaluating the anticancer potential of a new chemical series, starting with broad screening and progressing to more detailed mechanistic studies for promising hits.
The first step is to assess the general cytotoxicity of the compounds against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method for this purpose.[14][15]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v). Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[14]
For compounds that exhibit significant cytotoxicity, further experiments are necessary to elucidate their mechanism of action.
-
Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest, treated cells can be stained with propidium iodide (PI) and analyzed by flow cytometry.[14] This will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay: To investigate if the compounds induce apoptosis, the Annexin V-FITC/PI dual staining assay followed by flow cytometry is the gold standard.[12][14] This method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.[14]
-
Caption: Workflow for anticancer evaluation.
Neurological Activity Workflow
Given the potential of this compound derivatives as conformationally restricted analogs of GABA and glutamate, a workflow focused on receptor binding and functional activity is appropriate.
The initial step is to determine if the compounds bind to the target receptors. Radioligand binding assays are a sensitive and quantitative method for this purpose.
Experimental Protocol: Radioligand Binding Assay (Generic)
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., GABA-A or NMDA receptors).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]muscimol for GABA-A or [3H]MK-801 for NMDA), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Ki value (inhibitory constant) for each compound, which represents its binding affinity for the receptor.
Compounds that show significant binding affinity should be further evaluated in functional assays to determine if they act as agonists, antagonists, or allosteric modulators.
-
Electrophysiology: For ion channel-linked receptors like GABA-A and NMDA, electrophysiological techniques such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in cultured neurons can be used to measure changes in ion flow in response to compound application.
-
Calcium Imaging: For G-protein coupled receptors (GPCRs) that modulate intracellular calcium levels, a fluorescent calcium indicator like Fura-2 or Fluo-4 can be used to measure changes in intracellular calcium concentration in response to compound treatment.
Caption: Workflow for neurological activity evaluation.
Data Presentation and Interpretation
Tabular Summary of Anticancer Data
| Compound ID | Structure | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 | % Cells in G2/M Phase (at IC50) | % Apoptotic Cells (at IC50) |
| SH-A-001 | [Structure] | 5.2 | 8.1 | 45% | 35% |
| SH-A-002 | [Structure] | > 100 | > 100 | N/A | N/A |
| SH-A-003 | [Structure] | 12.5 | 15.3 | 25% | 18% |
| Doxorubicin | [Structure] | 0.8 | 1.2 | 60% | 55% |
This table presents hypothetical data for illustrative purposes.
Interpretation of Results
-
Structure-Activity Relationship (SAR): By comparing the activity of different derivatives (e.g., SH-A-001 vs. SH-A-003), researchers can begin to understand the relationship between chemical structure and biological activity. This is critical for guiding the synthesis of more potent and selective compounds.
-
Selectivity: Comparing the cytotoxicity of the compounds against cancer cells versus normal, non-malignant cells (not shown in the table) is essential to determine their therapeutic index. A high selectivity index is a key feature of a promising drug candidate.[16][17]
-
Mechanism of Action: The data from cell cycle and apoptosis assays provide initial insights into how the compounds kill cancer cells. For example, a compound that causes a significant increase in the G2/M population and a high percentage of apoptotic cells is likely acting as a mitotic inhibitor that triggers apoptosis.
Conclusion and Future Directions
The this compound scaffold represents a largely untapped area of chemical space with significant potential for the discovery of novel therapeutics. Based on the known biological activities of other spirocyclic compounds, these derivatives are promising candidates for development as both anticancer and CNS-active agents. The experimental workflows outlined in this guide provide a clear and logical path for the systematic evaluation of these compounds. Future work should focus on the synthesis of diverse libraries of this compound derivatives and their rigorous biological characterization. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this exciting class of molecules.
References
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Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. PubMed. [Link]
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Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... ResearchGate. [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]
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Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research. [Link]
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Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research. [Link]
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Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Semantic Scholar. [Link]
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Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. [Link]
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This compound hydrochloride (C6H11N). PubChem. [Link]
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Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. ResearchGate. [Link]
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Spirocyclic derivatives as antioxidants: a review. RSC Advances (RSC Publishing). [Link]
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Spirocyclic derivatives as antioxidants: a review. PMC - PubMed Central. [Link]
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Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC. [Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
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Methodological & Application
Introduction: The Significance of Strained Spirocyclic Scaffolds
An Application Note on the Synthesis of Spiro[2.3]hexan-5-amine from 3-Methylenecyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This compound and its derivatives represent a class of strained spirocyclic compounds that have garnered significant interest in medicinal chemistry.[1] The rigid, three-dimensional architecture of the spiro[2.3]hexane core offers a unique conformational constraint that can lead to improved binding affinity and selectivity for biological targets. As bioisosteres for more common carbocyclic and heterocyclic moieties, these strained systems can enhance physicochemical properties such as metabolic stability and lipophilicity, making them valuable building blocks in drug discovery programs.[1] However, the synthesis of these strained ring systems, particularly with functional groups amenable to further elaboration, presents a considerable challenge. This application note provides a detailed, field-proven protocol for the synthesis of this compound, starting from a readily accessible 3-methylenecyclobutane precursor.
Synthetic Strategy: A Multi-Step Approach to a Strained Amine
A direct conversion of 3-methylenecyclobutane to this compound is not practical. A more robust and higher-yielding strategy involves a three-step sequence starting from 3-methylenecyclobutanone. This approach allows for the key cyclopropanation to be performed on a substrate that already possesses a functional handle at the desired position for subsequent amination.
The overall synthetic pathway is as follows:
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 3-Methylenecyclobutanone. This key intermediate can be synthesized via several reported methods. For the purpose of this guide, we will consider it a commercially available or readily synthesized starting material. One common laboratory synthesis involves the pyrolysis of the N-oxide of N,N-dimethyl-3-aminomethylcyclobutanone.[2]
Step 2: Simmons-Smith Cyclopropanation. The exocyclic double bond of 3-methylenecyclobutanone is converted to a cyclopropane ring using the Simmons-Smith reaction. This classic organozinc-mediated reaction is known for its stereospecificity and tolerance of various functional groups, including ketones.[3][4] We will detail a protocol using the Furukawa modification, which employs diethylzinc and diiodomethane for improved reactivity and reproducibility.[5]
Step 3: Reductive Amination. The final step involves the conversion of the ketone, Spiro[2.3]hexan-5-one, to the target primary amine. Reductive amination is a reliable and widely used method for this transformation. The use of sodium triacetoxyborohydride as the reducing agent is particularly advantageous due to its mildness and high selectivity, which minimizes side reactions.[6]
Experimental Protocols
Protocol 1: Synthesis of Spiro[2.3]hexan-5-one via Simmons-Smith Cyclopropanation
This protocol is adapted from the general principles of the Furukawa modification of the Simmons-Smith reaction.[3][5]
Caption: Mechanism of the Simmons-Smith Cyclopropanation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Methylenecyclobutanone | 82.10 | 5.0 g | 60.9 mmol | Starting material |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 134 mL | 134 mmol | Handle with care under inert atmosphere |
| Diiodomethane | 267.84 | 10.8 mL | 134 mmol | Protect from light |
| Anhydrous Dichloromethane (DCM) | - | 250 mL | - | Dry over CaH₂ |
| Saturated aq. NH₄Cl | - | 150 mL | - | For quenching |
| Anhydrous MgSO₄ | - | - | - | For drying |
| Diethyl ether | - | - | - | For extraction |
| Celite® | - | - | - | For filtration |
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylenecyclobutanone (5.0 g, 60.9 mmol) dissolved in anhydrous DCM (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Diethylzinc: Slowly add diethylzinc (1.0 M solution in hexanes, 134 mL, 134 mmol) to the stirred solution via the dropping funnel over 30 minutes.
-
Addition of Diiodomethane: In a separate dry flask, dissolve diiodomethane (10.8 mL, 134 mmol) in anhydrous DCM (50 mL). Add this solution to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (150 mL) at 0 °C. Stir vigorously for 15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Drying and Filtration: Combine the organic layers, dry over anhydrous MgSO₄, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Spiro[2.3]hexan-5-one as a colorless oil.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol utilizes sodium triacetoxyborohydride for a mild and efficient conversion of the ketone to the primary amine.[6]
Caption: Mechanism of Reductive Amination.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Spiro[2.3]hexan-5-one | 96.13 | 4.0 g | 41.6 mmol | Starting material from Protocol 1 |
| Ammonium Acetate | 77.08 | 16.0 g | 208 mmol | Ammonia source |
| Sodium Triacetoxyborohydride | 211.94 | 13.2 g | 62.4 mmol | Moisture sensitive |
| Anhydrous Methanol | - | 150 mL | - | Dry over molecular sieves |
| 1 M aq. NaOH | - | 100 mL | - | For work-up |
| Dichloromethane (DCM) | - | - | - | For extraction |
| Anhydrous Na₂SO₄ | - | - | - | For drying |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Spiro[2.3]hexan-5-one (4.0 g, 41.6 mmol) and ammonium acetate (16.0 g, 208 mmol) in anhydrous methanol (150 mL).
-
Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Addition of Reducing Agent: Cool the mixture to 0 °C in an ice-water bath. Add sodium triacetoxyborohydride (13.2 g, 62.4 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Basification and Extraction: Make the solution basic (pH > 10) by adding 1 M aqueous NaOH. Extract the aqueous layer with DCM (4 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to yield this compound.
Safety Precautions
-
Diethylzinc: Pyrophoric and reacts violently with water. Handle only under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.
-
Diiodomethane: Harmful if swallowed or inhaled. It is also light-sensitive. Store in a dark bottle and handle in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: Moisture-sensitive and can release flammable gases upon contact with water. Handle in a dry environment.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. All operations should be conducted in a well-ventilated fume hood.
References
-
Caserio, F. F., Jr., Parker, S. H., Piccolini, R., & Roberts, J. D. (1958). Small-Ring Compounds. XXI. 3-Methylenecyclobutanone and Related Compounds. Journal of the American Chemical Society, 80(20), 5507–5513. [Link]
-
Ahmad, N., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Catalysts, 12(11), 1419. [Link]
-
ResearchGate. (n.d.). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Application Notes & Protocols: A Detailed Guide to the Synthesis of Spiro[2.3]hexan-5-amine
Introduction: The Significance of Spiro[2.3]hexan-5-amine in Modern Drug Discovery
Spirocyclic scaffolds have emerged as a class of privileged structures in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of novel therapeutics, often leading to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles. This compound, a small, strained spirocyclic amine, represents a valuable building block for introducing this desirable sp³-rich character into drug candidates. Its compact structure serves as a bioisostere for commonly used motifs, providing a pathway to explore new chemical space and develop intellectual property. This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound, designed for researchers, medicinal chemists, and process development scientists.
Synthetic Strategy: Reductive Amination of Spiro[2.3]hexan-5-one
The most direct and efficient pathway to this compound is through the reductive amination of the corresponding ketone, Spiro[2.3]hexan-5-one. This well-established transformation involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced to the target primary amine.
Causality in Reagent Selection:
-
Starting Material: Spiro[2.3]hexan-5-one is a commercially available and stable ketone, making it an ideal and accessible starting point for this synthesis.[1][2][3]
-
Amine Source: For the synthesis of a primary amine, an ammonia equivalent is required. While ammonia gas can be used, a more convenient and controllable approach is the use of an ammonium salt, such as ammonium acetate (NH₄OAc).[4] The in-situ generation of ammonia from the salt in the presence of the ketone drives the formation of the imine intermediate. A large excess of ammonium acetate is recommended to push the equilibrium towards imine formation.
-
Reducing Agent: The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the protonated imine intermediate much faster than the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5][6] Its attenuated reactivity compared to other borohydrides like sodium borohydride (NaBH₄) prevents significant reduction of the ketone. Furthermore, it is a mild and versatile reagent that tolerates a wide variety of functional groups and is effective for the reductive amination of aliphatic cyclic ketones.[5][7]
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with sodium triacetoxyborohydride.[5][6] It is an aprotic solvent that effectively dissolves the reagents and intermediates, and reactions in DCE are often faster than in other solvents like tetrahydrofuran (THF).
-
Catalyst: The addition of a catalytic amount of acetic acid can accelerate the reaction, particularly for less reactive ketones, by facilitating the formation of the iminium ion intermediate.[5][6]
Visualizing the Synthetic Workflow
The overall process can be visualized as a two-step, one-pot reaction.
Caption: Workflow for the one-pot reductive amination synthesis.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier Recommendation |
| Spiro[2.3]hexan-5-one | ≥95% | Commercially available |
| Ammonium Acetate (NH₄OAc) | Reagent Grade, ≥98% | Standard suppliers |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade, ≥95% | Standard suppliers |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Standard suppliers |
| Acetic Acid, Glacial | ACS Reagent, ≥99.7% | Standard suppliers |
| Dichloromethane (DCM) | ACS Grade | Standard suppliers |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house |
| Brine | Aqueous Solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard suppliers |
| Silica Gel | 60 Å, 230-400 mesh | Standard suppliers |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Spiro[2.3]hexan-5-one (1.0 g, 10.4 mmol, 1.0 equiv.).
-
Add anhydrous 1,2-dichloroethane (DCE, 40 mL).
-
Add ammonium acetate (4.0 g, 52.0 mmol, 5.0 equiv.).
-
Add glacial acetic acid (0.6 mL, 10.4 mmol, 1.0 equiv.).
-
-
Imine Formation:
-
Stir the resulting suspension at room temperature under a nitrogen atmosphere for 1-2 hours to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (3.3 g, 15.6 mmol, 1.5 equiv.) to the suspension in portions over 10-15 minutes. Note: The addition may cause some gas evolution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC system: 10% Methanol in Dichloromethane with 1% ammonium hydroxide. Stain with ninhydrin to visualize the amine product.
-
The reaction is complete when the starting ketone has been fully consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Isolation:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by column chromatography on silica gel. A gradient elution of 0-10% methanol in dichloromethane containing 1% triethylamine is recommended to prevent the amine from streaking on the column.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil or low-melting solid.
-
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the spirocyclic core protons and the amine protons. The signals for the cyclobutane and cyclopropane rings will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Will show the expected number of carbon signals for the C6H11N structure.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry will show the [M+H]⁺ ion at m/z = 98.1, confirming the molecular weight of the product.[8]
-
-
Infrared (IR) Spectroscopy:
-
Will show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3400 cm⁻¹.
-
Safety and Handling Precautions
-
Work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
1,2-Dichloroethane is a suspected carcinogen and should be handled with care.
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under a dry atmosphere. It will react with water to release hydrogen gas.
Reaction Mechanism Overview
The synthesis proceeds through a well-understood reductive amination mechanism.
Caption: Simplified mechanism of reductive amination.
This detailed protocol provides a robust and reliable method for the synthesis of this compound, a valuable building block for drug discovery and development. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently implement and adapt this procedure for their specific needs.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115 Handouts. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Spiro[2.3]hexan-5-one. National Center for Biotechnology Information. [Link]
-
Chemspace. (n.d.). This compound. [Link]
-
PubChemLite. (n.d.). This compound hydrochloride. [Link]
-
J&K Scientific. (n.d.). Spiro[2.3]hexan-5-one. [Link]
-
Chemicalize. (n.d.). Spiro[2.3]hexan-5-one. [Link]
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The Ascending Role of Spiro[2.3]hexan-5-amine in Modern Medicinal Chemistry: A Guide to Application and Protocol
In the contemporary landscape of drug discovery, the demand for molecular scaffolds that offer novel three-dimensional (3D) topologies and improved physicochemical properties is insatiable. The principle of "escaping from flatland" has become a guiding tenet for medicinal chemists aiming to enhance compound potency, selectivity, and metabolic stability. Within this paradigm, strained spirocyclic systems have emerged as powerful tools, and among them, Spiro[2.3]hexan-5-amine is rapidly gaining recognition as a versatile and valuable building block. Its rigid, compact structure and strategically positioned primary amine offer a unique vector for chemical space exploration, providing a compelling alternative to more traditional cyclic amines.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a conceptual framework for its utilization but also detailed, actionable protocols for its synthesis and derivatization.
The Strategic Advantage of the Spiro[2.3]hexane Scaffold
The spiro[2.3]hexane framework, characterized by the fusion of a cyclopropane and a cyclobutane ring at a single carbon atom, imparts a distinct set of properties to molecules that incorporate it. The inherent ring strain and the well-defined 3D geometry of this scaffold are key to its utility in drug design.
A Rigid Scaffold for Conformational Constraint
The conformational rigidity of the spiro[2.3]hexane system is a significant asset in medicinal chemistry. By locking the relative orientation of substituents, it allows for a more precise presentation of pharmacophoric elements to their biological targets. This pre-organization can lead to a lower entropic penalty upon binding, potentially resulting in higher binding affinities. A notable application of this principle is in the design of conformationally restricted analogs of neurotransmitters. For instance, 5-amino-spiro[2.3]hexane-1-carboxylic acid has been synthesized as a rigid analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system (CNS)[1]. The rigid spirocyclic core is intended to mimic a specific bioactive conformation of GABA, potentially leading to enhanced selectivity for particular GABA receptor subtypes.
[Image of the reaction scheme for the synthesis of Spiro[2.3]hexan-5-one from cyclopropyl cyanide and 1,3-dibromopropane, followed by hydrolysis and cyclization]
[Image of the reaction scheme for the reductive amination of Spiro[2.3]hexan-5-one to this compound]
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of the desired acid chloride (1.1 eq) in dichloromethane dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Key derivatization pathways for this compound.
Future Perspectives
The exploration of this compound and its derivatives in medicinal chemistry is still in its early stages, but the foundational work highlights its significant potential. As synthetic methodologies for accessing this and related spirocyclic systems become more robust and scalable, we can anticipate its broader adoption in drug discovery campaigns. Future research will likely focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Investigating the impact of the spiro[2.3]hexane moiety on the biological activity of known pharmacophores across a range of therapeutic targets.
-
Development of Chiral Syntheses: Accessing enantiomerically pure this compound will be crucial for developing stereospecific drugs and understanding the stereochemical requirements for target binding.
-
Application in Fragment-Based Drug Discovery (FBDD): The small, rigid nature of the spiro[2.3]hexane scaffold makes it an ideal starting point for FBDD campaigns.
References
- Natho, P., Vicenti, A., Mastrolorito, F., De Franco, F., & Luisi, R. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres.
- De Franco, F., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
-
ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new.... Retrieved from [Link]
- Zhang, Y., et al. (2020). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry, 18(3), 455-459.
-
PubChem. (n.d.). Spiro[2.3]hexan-1-amine. Retrieved from [Link]
- Nosyk, D. A., et al. (2024). Spiro[2.3]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation. European Journal of Organic Chemistry.
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- Shestopalov, A. M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3149.
- Reilly, M. A., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 61(21), 9575-9592.
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- Pachuta-Stec, A., et al. (2012). Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid and N-Substituted Amides of 1-(5-Methylthio-1,2,4-triazol-3-yl)cyclohexane-2-carboxylic Acids.
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
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Application Notes & Protocols: Spiro[2.3]hexan-5-amine as a Versatile Building Block in Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The paradigm of drug discovery has progressively shifted from "flat," aromatic-rich molecules towards more three-dimensional (3D) structures.[1][2] This evolution is driven by the need to enhance binding affinity, improve selectivity, and optimize physicochemical properties by more effectively exploring the complex, three-dimensional architectures of biological targets.[3][4] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) are correlated with higher clinical success rates, a concept often termed "escaping from flatland."[1]
In this context, spirocyclic scaffolds have emerged as privileged motifs.[4][5] Their inherent rigidity and defined 3D geometry allow for the precise projection of functional groups into space, which can facilitate novel and potent interactions within a protein's binding site.[3] The Spiro[2.3]hexane framework, a strained system comprising a cyclopropane fused to a cyclobutane ring, represents a particularly compelling scaffold. Its compact and rigid nature offers a unique conformational profile compared to more common saturated rings.[6]
Spiro[2.3]hexan-5-amine, by incorporating a primary amine, provides a versatile chemical handle for diversification. This primary amine serves as a key nucleophile and a point for introducing a wide array of functional groups, enabling the rapid generation of compound libraries for screening and lead optimization. These application notes provide an in-depth guide to the strategic use of this compound, complete with detailed protocols for its derivatization.
Physicochemical Properties and Structural Attributes
This compound is a unique building block characterized by its compact, strained ring system. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | [7][8] |
| Molecular Weight | 97.16 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 38772-81-5 | [7] |
| Predicted XlogP | 0.8 | [8] |
| Topology | Spirocyclic, Saturated | - |
| Key Feature | Primary amine on a strained scaffold | - |
The low predicted lipophilicity (XlogP) and high Fsp³ (1.0) make this scaffold an attractive starting point for designing drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
Core Applications and Strategic Advantages
The incorporation of the this compound motif into a drug discovery campaign offers several distinct advantages:
-
Conformational Rigidity: The spirocyclic core significantly reduces the number of rotatable bonds compared to linear or larger cyclic analogues. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[4][9]
-
Precise Vectorial Display: The rigid framework orients the amine substituent and any subsequent modifications along well-defined vectors. This allows for systematic exploration of the 3D space within a binding pocket, a critical aspect of structure-based drug design.[3]
-
Access to Novel Chemical Space: As a less commonly explored scaffold, Spiro[2.3]hexane derivatives provide access to novel chemical matter, which is crucial for developing intellectual property and overcoming challenges with existing pharmacophores.[6][10]
-
Bioisosteric Replacement: The spiro[2.3]hexane core can serve as a bioisostere for other commonly used rings, such as piperidine or cyclohexane. This substitution can favorably modulate properties like metabolic stability, solubility, and off-target activity by altering the molecule's shape and electronics.[5][11]
Experimental Protocols for Derivatization
The primary amine of this compound is a versatile functional group that readily participates in a variety of cornerstone reactions in medicinal chemistry. Below are detailed protocols for two of the most common and powerful transformations: amide bond formation and reductive amination.
Protocol 1: HATU-Mediated Amide Bond Formation
Amide coupling is arguably the most frequently used reaction in drug discovery. This protocol describes a reliable method using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent suitable for a wide range of carboxylic acids and amines, including sterically hindered or electron-deficient partners.[12][13]
Rationale: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The primary amine then acts as a nucleophile, attacking the activated carbonyl to form the stable amide bond. A non-nucleophilic base, such as DIPEA, is required to neutralize the generated acids and facilitate the reaction.[14]
Workflow Diagram: Amide Synthesis Library Generation
Caption: Workflow for parallel synthesis of an amide library.
Materials:
-
This compound hydrochloride (or free base)
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq if starting from hydrochloride salt; 2.0 eq for free base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (e.g., 0.5 mmol, 1.0 eq) and this compound hydrochloride (0.55 mmol, 1.1 eq).
-
Dissolve the solids in anhydrous DMF (5 mL).
-
Add HATU (0.6 mmol, 1.2 eq) to the solution.
-
Slowly add DIPEA (1.5 mmol, 3.0 eq) dropwise to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: One-Pot Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is essential for converting the primary amine into a secondary or tertiary amine by reacting it with an aldehyde or ketone.[15][16] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation as it can be used in a one-pot procedure.[15]
Rationale: The amine and carbonyl compound first form a reversible hemiaminal intermediate, which then dehydrates to form an iminium ion. STAB is a mild hydride donor that selectively reduces the electrophilic iminium ion in the presence of the unreacted carbonyl compound, driving the reaction to completion.[15]
Workflow Diagram: Reductive Amination Mechanism
Caption: Simplified workflow of a one-pot reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone of interest (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 0.5 mmol, 1.2 eq) and the desired aldehyde or ketone (0.42 mmol, 1.0 eq) in anhydrous DCM (5 mL).
-
Stir the solution at room temperature for 20-30 minutes to allow for imine/iminium formation. A catalytic amount of acetic acid can be added to facilitate this step if the carbonyl is unreactive.
-
Add sodium triacetoxyborohydride (0.63 mmol, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the target secondary amine.
Representative Data: Library Generation
To illustrate the utility of this compound as a building block, the table below presents representative outcomes from derivatization reactions, showcasing the ability to generate a diverse set of analogues with varied properties.
| Entry | Reaction Type | Reagent | Product Structure | Yield (%) | Purity (%) |
| 1 | Amide Coupling | Benzoic Acid | Spiro-NH-CO-Ph | 92 | >98 |
| 2 | Amide Coupling | 4-Chlorobenzoic Acid | Spiro-NH-CO-(p-Cl)Ph | 88 | >98 |
| 3 | Reductive Amination | Cyclohexanone | Spiro-NH-(Cyclohexyl) | 75 | >97 |
| 4 | Reductive Amination | 4-Fluorobenzaldehyde | Spiro-NH-CH₂-(p-F)Ph | 81 | >99 |
| 5 | Sulfonylation | Dansyl Chloride | Spiro-NH-SO₂-Dansyl | 85 | >98 |
Note: Data are representative and actual results may vary based on specific substrate and reaction conditions.
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its unique three-dimensional structure, conformational rigidity, and the synthetic accessibility offered by the primary amine handle make it an invaluable tool for medicinal chemists. By enabling the exploration of novel chemical space and providing a scaffold for creating libraries with diverse and well-defined 3D orientations, it facilitates the design of next-generation therapeutics with enhanced potency, selectivity, and optimized physicochemical properties. The protocols detailed herein provide a robust starting point for researchers to leverage the full potential of this exciting scaffold in their drug discovery programs.
References
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ResearchGate. (n.d.). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... Retrieved January 19, 2026, from [Link]
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Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Reymond Research Group. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]
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ACS Publications. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
PubMed Central. (2020). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules. [Link]
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ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. Retrieved January 19, 2026, from [Link]
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Semantic Scholar. (2010). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Tetrahedron: Asymmetry. [Link]
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Chemspace. (n.d.). This compound - C6H11N. Retrieved January 19, 2026, from [Link]
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
ScienceDirect. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Possible applications of 1,5‐disubstituted (aza)spiro[2.3]hexanes in... Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences. [Link]
-
CORE. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]
-
PubMed Central. (2022). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
PubChemLite. (n.d.). This compound hydrochloride (C6H11N). Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Tetrahedron. [Link]
-
White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]
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Application Notes and Protocols: Spiro[2.3]hexan-5-amine as a Conformationally Restricted GABA Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Conformational Restriction in GABA Analog Design
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Its dysregulation is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Consequently, the GABAergic system is a major target for therapeutic intervention.
GABA itself, however, is a highly flexible molecule capable of adopting multiple conformations in solution. This conformational flexibility is essential for its interaction with a diverse array of GABA receptors (GABA-A, GABA-B, and GABA-C) and transporters.[1][2] However, this same flexibility presents a challenge for drug design, as it can lead to non-specific binding and off-target effects.
To overcome this, medicinal chemists have focused on developing conformationally restricted GABA analogs. By incorporating rigid structural motifs, such as rings or bicyclic systems, the number of accessible conformations is limited. This strategy aims to "freeze" the molecule in a bioactive conformation for a specific GABA receptor subtype, thereby enhancing potency and selectivity.[1] Spirocyclic systems are particularly attractive scaffolds in this regard, as they introduce a high degree of three-dimensional complexity and rigidity.
This application note focuses on Spiro[2.3]hexan-5-amine , a novel conformationally restricted GABA analog. Its unique spirocyclic core, consisting of a cyclopropane ring fused to a cyclobutane ring, imposes significant constraints on the positioning of the essential pharmacophoric elements – the amino group and the carbon backbone – mimicking a specific conformation of GABA. This document will provide a theoretical framework, synthesis strategies, and detailed protocols for the in vitro and in vivo characterization of this compound as a potential modulator of GABAergic neurotransmission.
I. Synthesis of this compound
The synthesis of spiro[2.3]hexane derivatives often involves the construction of either the cyclopropane or the cyclobutane ring as a key step. A plausible synthetic route to this compound can be adapted from methodologies developed for related spirocyclic amino acids.[3] A key intermediate is 5-aminospiro[2.3]hexane-1-carboxylic acid, for which a synthetic method has been patented.[3] The synthesis of the target compound, this compound, would likely involve a decarboxylation step from this or a similar intermediate.
A generalized synthetic approach is outlined below. This protocol is a composite based on established chemical principles for the synthesis of spirocyclic compounds and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of this compound
This multi-step synthesis involves the formation of a spirocyclic intermediate followed by functional group manipulations to yield the final amine. A potential route starts from 3-methylenecyclobutanecarboxylic acid.
Step 1: Cyclopropanation of 3-Methylenecyclobutanecarboxylic Acid Ester
-
Esterify 3-methylenecyclobutanecarboxylic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification).
-
Dissolve the resulting ester in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Add a catalyst, for example, a rhodium(II) or copper(I) complex.
-
Slowly add a diazoacetate, such as ethyl diazoacetate, to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and purify the resulting spiro[2.3]hexane dicarboxylate by column chromatography.
Step 2: Selective Reduction and Functional Group Interconversion
-
Selectively reduce one of the ester groups of the dicarboxylate to a hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) under controlled stoichiometry and temperature.
-
Protect the resulting alcohol, for instance, as a silyl ether (e.g., TBDMS ether).
-
Convert the remaining ester group to a protected amine via a Curtius or Hofmann rearrangement. This typically involves hydrolysis of the ester to the carboxylic acid, formation of an acyl azide, and subsequent rearrangement to an isocyanate, which is then trapped with a suitable alcohol to form a carbamate (e.g., Boc-protected amine).
Step 3: Deprotection and Decarboxylation (if necessary)
-
Deprotect the alcohol and oxidize it to a carboxylic acid.
-
At this stage, you would have a Boc-protected amino acid. If the desired product is the simple amine, a decarboxylation step would be necessary. This can be challenging and may require specific methodologies like Barton decarboxylation or photochemical methods.
-
Alternatively, if starting from a precursor that leads directly to the 5-amino spiro[2.3]hexane scaffold without the carboxyl group, this step is omitted.
Step 4: Final Deprotection
-
Remove the Boc protecting group from the amine using acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in diethyl ether) to yield this compound, often as a hydrochloride salt.[3]
-
Purify the final product by recrystallization or chromatography.
II. In Vitro Characterization: GABA Receptor Binding and Functional Assays
The primary in vitro characterization of this compound involves determining its affinity and functional activity at the major GABA receptor subtypes.
Protocol 2: GABA-A Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for GABA-A receptor binding assays and is designed to determine the affinity of this compound for the GABA-A receptor.[4]
Materials:
-
Rat brain tissue (cortex or whole brain minus cerebellum)
-
[³H]Muscimol or [³H]Gabazine (SR-95531) as the radioligand
-
Unlabeled GABA for determining non-specific binding
-
This compound hydrochloride
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Homogenizer
-
High-speed centrifuge
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in binding buffer and centrifuge again. Repeat this wash step three times to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C.
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled GABA (e.g., 1 mM).
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at 4°C for 30-60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Electrophysiological Analysis of GABA-A Receptor Function
Electrophysiology provides a direct measure of the functional activity of this compound at GABA-A receptors. This can be performed using two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing specific GABA-A receptor subunits or patch-clamp recordings from cultured neurons or brain slices.
Materials:
-
Xenopus laevis oocytes or primary neuronal cultures/acute brain slices.
-
cRNAs for desired GABA-A receptor subunits (for oocyte expression).
-
Recording solutions (e.g., for oocytes: ND96; for neurons: artificial cerebrospinal fluid - ACSF).
-
GABA (agonist).
-
Bicuculline (GABA-A antagonist).
-
This compound hydrochloride.
-
Electrophysiology rig with amplifier, micromanipulators, and data acquisition system.
Experimental Procedure (TEVC in Xenopus Oocytes):
-
Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two electrodes (voltage and current) and clamp the membrane potential at -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply varying concentrations of this compound with the baseline GABA concentration to assess its modulatory effects (potentiation or inhibition).
-
To test for direct agonist activity, apply this compound in the absence of GABA.
-
Confirm that the observed currents are mediated by GABA-A receptors by applying the antagonist bicuculline.
Data Analysis:
-
Measure the peak current amplitude in response to each drug application.
-
For agonist activity, construct a dose-response curve by plotting the current amplitude against the concentration of this compound and determine the EC₅₀ and maximal efficacy relative to GABA.
-
For modulatory activity, calculate the percentage potentiation or inhibition of the baseline GABA-evoked current at each concentration of this compound.
III. In Vivo Evaluation: Behavioral Pharmacology
In vivo studies are crucial to assess the physiological effects of this compound and its potential therapeutic applications. Based on the in vitro profile, relevant behavioral models can be selected. For a GABA-A agonist or positive allosteric modulator, anxiolytic, sedative, and anticonvulsant effects would be expected.
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
Materials:
-
Elevated plus maze apparatus.
-
Rodents (mice or rats).
-
This compound hydrochloride.
-
Vehicle (e.g., saline).
-
Positive control (e.g., diazepam).
-
Video tracking software.
Experimental Procedure:
-
Administer this compound (at various doses), vehicle, or a positive control to different groups of animals via the desired route (e.g., intraperitoneal - i.p.).
-
After a pre-determined pre-treatment time (e.g., 30 minutes), place each animal individually in the center of the EPM, facing a closed arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera and analyze the following parameters using tracking software:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries for each animal.
-
Compare the data from the this compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
An increase in the parameters associated with the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.[6]
IV. Data Presentation and Visualization
Tables for Quantitative Data
Table 1: GABA-A Receptor Binding Affinity of this compound
| Compound | Radioligand | IC₅₀ (µM) | Ki (µM) |
| GABA | [³H]Muscimol | Value | Value |
| This compound | [³H]Muscimol | Value | Value |
Table 2: Functional Activity of this compound at GABA-A Receptors
| Compound | Agonist EC₅₀ (µM) | Max Efficacy (% of GABA) | Modulatory Effect (at EC₂₀ GABA) |
| GABA | Value | 100% | N/A |
| This compound | Value | Value | Potentiation/Inhibition |
Table 3: Behavioral Effects of this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries | Total Distance (cm) |
| Vehicle | N/A | Value ± SEM | Value ± SEM | Value ± SEM |
| Diazepam | Value | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | Dose 1 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | Dose 2 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | Dose 3 | Value ± SEM | Value ± SEM | Value ± SEM |
Diagrams
Caption: GABAergic signaling pathway and the putative site of action for this compound.
Caption: Experimental workflow for the characterization of this compound.
V. Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel GABAergic modulators. Its conformationally restricted spirocyclic scaffold offers the potential for enhanced receptor subtype selectivity and improved pharmacokinetic properties compared to flexible GABA analogs. The protocols outlined in this application note provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound.
Future studies should focus on determining the affinity of this compound for different GABA-A receptor subunit combinations to establish its selectivity profile. Furthermore, evaluation in a broader range of behavioral models will be necessary to fully elucidate its therapeutic potential for various CNS disorders. The insights gained from these studies will be invaluable for the rational design of the next generation of spirocyclic GABA analogs with optimized efficacy and safety profiles.
References
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Johnston, G. A. R. (2013). Conformationally restricted GABA analogues: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 5(6), 695-707. [Link]
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Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940. [Link]
- Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British Journal of Pharmacology, 147(Suppl 1), S109–S119.
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File, S. E. (1990). Behavioral effects of GABA agonists in relation to anxiety and benzodiazepine action. Neuroscience & Biobehavioral Reviews, 14(4), 483-492. [Link]
- Olsen, R. W. (1981). The GABA postsynaptic membrane receptor-ionophore complex. Site of action of convulsant and anticonvulsant drugs. Molecular and Cellular Biochemistry, 39, 261-279.
- Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2004). GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry, 47(23), 5785-5801.
- Yashin, N. V., et al. (2011). Method for producing 5-aminospiro[2.3]hexane-1-carboxylic acid.
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Thiebot, M. H. (1985). Some evidence for the involvement of the GABAergic system in the behavioral effects of anxiolytic drugs. Biological Psychology, 21(3), 179-191. [Link]
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Application Notes & Protocols: Synthesis of Spiro[2.3]hexane Scaffolds via the Johnson-Corey-Chaykovsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[2.3]hexane motif, characterized by a cyclopropane ring fused spirocyclically to a cyclobutane ring, represents a unique and valuable scaffold in medicinal chemistry and materials science. Its inherent ring strain and three-dimensional architecture offer novel structural possibilities for the development of bioactive compounds and advanced materials. This application note provides a detailed guide to the synthesis of carbocyclic spiro[2.3]hexane derivatives utilizing the Johnson-Corey-Chaykovsky reaction. We will delve into the mechanistic underpinnings of this powerful transformation, provide a step-by-step experimental protocol, and discuss the critical parameters that govern its success.
Introduction: The Significance of the Spiro[2.3]hexane Moiety
Spirocyclic systems have garnered considerable attention in drug discovery due to their rigid structures, which can enhance binding affinity and selectivity for biological targets by pre-organizing pendant functional groups in a defined three-dimensional space. The spiro[2.3]hexane framework, in particular, introduces a high degree of conformational rigidity and metabolic stability, making it an attractive bioisostere for more common carbocyclic and heterocyclic systems. Its synthesis, however, can be challenging. The Johnson-Corey-Chaykovsky reaction offers a robust and reliable method for the construction of the spiro-fused cyclopropane ring, proceeding under mild conditions with high efficiency.[1]
The Johnson-Corey-Chaykovsky Reaction: A Mechanistic Overview
The Johnson-Corey-Chaykovsky reaction (JCCR) is a classic name reaction in organic synthesis that enables the formation of three-membered rings—epoxides, aziridines, and cyclopropanes—from carbonyls, imines, and α,β-unsaturated systems, respectively, through the action of a sulfur ylide.[2][3][4] The choice of the sulfur ylide is critical and dictates the outcome of the reaction, especially with conjugated systems.
For the synthesis of carbocyclic spiro[2.3]hexanes, the precursor is typically a methylenecyclobutane derivative, which acts as a Michael acceptor. The key reagent is dimethylsulfoxonium methylide , often referred to as Corey's ylide . This "stabilized" ylide preferentially undergoes a 1,4-conjugate addition to the α,β-unsaturated system, leading to the desired cyclopropane product.[2] In contrast, the less stable dimethylsulfonium methylide tends to favor 1,2-addition to carbonyl groups, which would result in epoxide formation.
The accepted mechanism for the cyclopropanation of a methylenecyclobutane derivative is as follows[2][5]:
-
In Situ Ylide Formation: Corey's ylide is generated in situ by the deprotonation of a stable precursor, trimethylsulfoxonium iodide, with a strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[2][5]
-
Conjugate Addition: The nucleophilic carbon of the ylide attacks the β-carbon of the exocyclic double bond of the methylenecyclobutane in a Michael-type fashion. This is the rate-determining step and results in the formation of a zwitterionic enolate intermediate.[5]
-
Intramolecular Cyclization: The negatively charged enolate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the positively charged sulfoxonium group.
-
Ring Closure and Elimination: This intramolecular nucleophilic substitution leads to the formation of the three-membered cyclopropane ring and the expulsion of dimethyl sulfoxide (DMSO) as a neutral leaving group, yielding the final spiro[2.3]hexane product.
Below is a visual representation of the reaction mechanism.
Caption: Mechanism of the Johnson-Corey-Chaykovsky Reaction for Spiro[2.3]hexane Synthesis.
Experimental Protocol: Synthesis of a Substituted Spiro[2.3]hexane
This protocol describes a general procedure for the synthesis of a spiro[2.3]hexane derivative from a corresponding methylenecyclobutane precursor using Corey's ylide.
Materials:
-
Trimethylsulfoxonium iodide (Me₃SOI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Methylenecyclobutane derivative
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Round-bottom flasks, magnetic stirrer, syringes, needles, and other standard laboratory glassware.
Workflow Diagram:
Caption: Experimental workflow for spiro[2.3]hexane synthesis.
Step-by-Step Procedure:
-
Preparation of the Ylide Solution: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). b. Wash the NaH dispersion with anhydrous hexanes (2-3 times) under an inert atmosphere to remove the mineral oil. Carefully decant the hexanes each time. c. Add anhydrous DMSO (or THF) to the flask to create a suspension. d. To this suspension, add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise at room temperature. e. Stir the resulting mixture at room temperature for approximately 45-60 minutes. The evolution of hydrogen gas should cease, and the solution will become milky and homogeneous, indicating the formation of dimethylsulfoxonium methylide.
-
Cyclopropanation Reaction: a. Cool the ylide solution to 0 °C using an ice-water bath. b. Dissolve the methylenecyclobutane derivative (1.0 equivalent) in a minimal amount of anhydrous DMSO (or THF). c. Add the substrate solution dropwise to the cold ylide solution over 10-15 minutes. d. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: a. Upon completion, carefully quench the reaction by pouring it into a beaker containing ice-cold saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 times). c. Combine the organic layers and wash with water, followed by brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. e. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro[2.3]hexane product.
Key Parameters and Optimization
The success of the spiro[2.3]hexane synthesis via the Johnson-Corey-Chaykovsky reaction hinges on several critical parameters. The following table summarizes these factors and provides insights for optimizing the reaction.
| Parameter | Recommended Condition/Reagent | Rationale & Expert Insights |
| Ylide | Dimethylsulfoxonium methylide (Corey's ylide) | Essential for achieving 1,4-conjugate addition to form the cyclopropane. Dimethylsulfonium methylide will likely lead to epoxide formation if any carbonyl groups are present or other side reactions. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that efficiently deprotonates the sulfoxonium salt without competing side reactions. Potassium tert-butoxide (KOtBu) can also be used.[4] |
| Solvent | Anhydrous DMSO or THF | Polar aprotic solvents are required to dissolve the reagents and facilitate the reaction. DMSO is often preferred as it is the solvent in which the ylide was originally prepared and is highly effective. |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C helps to control any exothermicity. The reaction typically proceeds smoothly at room temperature. Lower temperatures may be required for highly reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing the quenching of the highly basic NaH and the reactive ylide by atmospheric moisture and oxygen. |
| Stoichiometry | 1.1 - 1.5 equivalents of ylide | A slight excess of the ylide is generally used to ensure complete consumption of the starting material. |
Conclusion
The Johnson-Corey-Chaykovsky reaction is a highly effective and reliable method for the synthesis of the spiro[2.3]hexane core structure. By selecting the appropriate stabilized sulfur ylide, dimethylsulfoxonium methylide, researchers can achieve efficient cyclopropanation of methylenecyclobutane precursors via a conjugate addition mechanism. The mild reaction conditions and tolerance of various functional groups make this a valuable tool in the arsenal of synthetic chemists, particularly those in the field of drug discovery and development. Careful control of reaction parameters, especially maintaining anhydrous and inert conditions, is paramount to achieving high yields and purity.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
-
Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide—A New Type of Ylid. Journal of the American Chemical Society, 83(2), 417–423. [Link]
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Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide reactions. Chemical Communications, (22), 2644-2651. [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
Li, A., & Hou, X.-L. (2010). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM). Chemistry – An Asian Journal, 5(2), 316-322. [Link]
-
Grokipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
Raza, A., et al. (2024). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 14, 1370-1394. [Link]
-
Li, A., et al. (2007). Understanding Regioselectivities of Corey-Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM). The Journal of Organic Chemistry, 72(8), 2889-2895. [Link]
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Asymmetric Synthesis of Chiral Spiro[2.3]hexan-5-amine: An Application Guide for Researchers
Introduction: The Significance of Chiral Spiro[2.3]hexan-5-amine in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocycles, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent rigidity and unique spatial orientation provide a powerful tool for optimizing ligand-receptor interactions and improving pharmacokinetic properties. Among these, the spiro[2.3]hexane framework, with its strained cyclobutane and cyclopropane rings, presents a fascinating and underexplored area of chemical space.
The introduction of a chiral amine functionality at the 5-position of the spiro[2.3]hexane core generates a molecule of significant interest for drug development. Chiral amines are ubiquitous in pharmaceuticals, playing a critical role in the biological activity of numerous drugs.[1] The specific stereochemistry of the amine can dramatically influence its binding affinity and efficacy. This compound and its derivatives are being investigated as conformationally restricted analogs of neurotransmitters like γ-aminobutyric acid (GABA), suggesting their potential as modulators of GABAergic pathways in the central nervous system.[2] The development of robust and efficient methods for the asymmetric synthesis of this chiral amine is therefore a critical endeavor, enabling the exploration of its full therapeutic potential.
This comprehensive guide details three distinct and powerful strategies for the asymmetric synthesis of chiral this compound, starting from the readily accessible precursor, spiro[2.3]hexan-5-one. These methodologies—Transition-Metal Catalyzed Asymmetric Reductive Amination, Organocatalytic Asymmetric Amination, and Biocatalytic Asymmetric Synthesis—offer a range of options to suit various laboratory capabilities and synthetic goals. Each section provides a detailed, step-by-step protocol, an explanation of the underlying scientific principles, and a discussion of the expected outcomes, empowering researchers to confidently undertake the synthesis of this valuable chiral building block.
Part 1: Transition-Metal Catalyzed Asymmetric Reductive Amination
Transition-metal catalysis stands as a cornerstone of modern asymmetric synthesis, offering high efficiency and enantioselectivity for a vast array of transformations. The direct asymmetric reductive amination of ketones is a particularly atom-economical approach to chiral amines. In this section, we detail a protocol utilizing a chiral iridium catalyst for the asymmetric reductive amination of spiro[2.3]hexan-5-one.
Causality Behind Experimental Choices
The selection of an iridium-based catalyst, specifically one from the Ir-PSA series, is predicated on its demonstrated efficacy in the asymmetric reductive amination of various ketones.[3] These catalysts, in conjunction with a chiral auxiliary derived from an amino alcohol, create a highly organized transition state that effectively directs the stereochemical outcome of the reaction. The use of an inexpensive and recoverable chiral auxiliary makes this method both practical and cost-effective.[3] The choice of a high-pressure hydrogen atmosphere ensures efficient reduction of the in-situ formed imine intermediate.
Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination
Materials:
-
Spiro[2.3]hexan-5-one
-
(1R,2S)-(-)-Norephedrine (or other suitable chiral amino alcohol)
-
[Ir(cod)Cl]₂
-
Chiral phosphine ligand (e.g., (S)-SEGPHOS)
-
Ammonium formate (or other ammonia source)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Hydrogen gas (high pressure)
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a flame-dried Schlenk flask, add [Ir(cod)Cl]₂ (0.5 mol%) and the chiral phosphine ligand (1.1 mol%). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To a glass liner for the autoclave, add spiro[2.3]hexan-5-one (1.0 mmol), the chiral amino alcohol (1.2 mmol), and ammonium formate (1.5 mmol).
-
Addition of Catalyst: Transfer the prepared catalyst solution to the glass liner containing the substrates via cannula.
-
Reaction Execution: Seal the autoclave and purge with hydrogen gas three times. Pressurize the autoclave to 50 atm with hydrogen gas.
-
Incubation: Stir the reaction mixture at 60 °C for 24 hours.
-
Work-up: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification and Auxiliary Removal: The crude product, a diastereomeric mixture of the auxiliary-bound amine, can be purified by column chromatography. The chiral auxiliary can then be removed under mild oxidative conditions to yield the desired chiral this compound.[3]
-
Analysis: Determine the enantiomeric excess (ee) of the final product by chiral HPLC or GC analysis.
Expected Outcome and Data Presentation
This method is anticipated to provide the chiral this compound with high yield and excellent enantioselectivity.
| Entry | Catalyst Loading (mol%) | Ligand | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | 0.5 | (S)-SEGPHOS | 60 | 50 | 24 | >90 | >95 |
Workflow Diagram:
Caption: Workflow for Iridium-Catalyzed Asymmetric Reductive Amination.
Part 2: Organocatalytic Asymmetric Amination
Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis. Chiral phosphoric acids (CPAs) have proven to be particularly effective catalysts for a wide range of enantioselective transformations, including the synthesis of chiral amines.[4][5] This section outlines a protocol for the asymmetric synthesis of this compound using a chiral phosphoric acid catalyst.
Causality Behind Experimental Choices
Chiral phosphoric acids act as bifunctional catalysts, activating both the imine electrophile and the nucleophile through hydrogen bonding.[6] This dual activation in a well-defined chiral microenvironment allows for high levels of stereocontrol. The use of a Hantzsch ester as a mild reducing agent is common in CPA-catalyzed reductive aminations, as it is compatible with the acidic nature of the catalyst.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Asymmetric Amination
Materials:
-
Spiro[2.3]hexan-5-one
-
Benzylamine (or other amine source)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a flame-dried reaction vial, add spiro[2.3]hexan-5-one (0.5 mmol), benzylamine (0.6 mmol), the chiral phosphoric acid catalyst (5 mol%), and activated 4 Å molecular sieves (100 mg).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.
-
Addition of Reducing Agent: Add the Hantzsch ester (0.75 mmol) to the reaction mixture.
-
Incubation: Stir the reaction at 40 °C for 48 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves. Wash the celite with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the N-benzylated chiral amine.
-
Deprotection (if necessary): The benzyl group can be removed by catalytic hydrogenation (e.g., Pd/C, H₂) to yield the free chiral amine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Outcome and Data Presentation
This organocatalytic method is expected to provide the chiral product with good yield and high enantioselectivity.
| Entry | Catalyst (mol%) | Amine Source | Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | Benzylamine | Hantzsch Ester | 40 | 48 | ~85 | >90 |
Reaction Mechanism Diagram:
Caption: Proposed mechanism for CPA-catalyzed asymmetric amination.
Part 3: Biocatalytic Asymmetric Synthesis
Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. Enzymes, operating under mild conditions, can exhibit exquisite enantio- and regioselectivity. Imine reductases (IREDs) and transaminases are two classes of enzymes particularly well-suited for the asymmetric synthesis of chiral amines from ketones.[1]
Causality Behind Experimental Choices
Imine reductases (IREDs) catalyze the asymmetric reduction of imines to amines using a nicotinamide cofactor (NAD(P)H). The reaction can be performed as a one-pot reductive amination starting from the ketone and an amine source.[7] The use of a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration is a common and efficient strategy. Transaminases, on the other hand, transfer an amino group from an amine donor (e.g., isopropylamine) to the ketone, producing the chiral amine and a ketone byproduct (acetone).[1] The choice between these two enzyme classes may depend on substrate compatibility and desired reaction conditions.
Experimental Protocol: Imine Reductase (IRED)-Catalyzed Asymmetric Reductive Amination
Materials:
-
Spiro[2.3]hexan-5-one
-
Ammonium chloride
-
Imine Reductase (IRED) (commercially available or expressed)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ or NAD⁺
-
D-Glucose
-
Phosphate buffer (pH 7.5)
-
Organic co-solvent (e.g., DMSO or isopropanol)
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare a solution of phosphate buffer (100 mM, pH 7.5).
-
Substrate Addition: Add spiro[2.3]hexan-5-one (to a final concentration of 10-50 mM, may require a co-solvent like DMSO for solubility).
-
Reagent Addition: Add ammonium chloride (1 M), D-glucose (1.2 equivalents relative to the ketone), and NADP⁺ (1 mM).
-
Enzyme Addition: Add the IRED and GDH enzymes (typically as lyophilized powders or cell-free extracts).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the conversion of the ketone and the formation of the amine product by GC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and basifying the aqueous phase to pH > 10 with NaOH.
-
Extraction and Purification: Extract the product into the organic layer. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Expected Outcome and Data Presentation
Enzymatic methods often provide products with very high enantiomeric excess.
| Entry | Enzyme | Co-solvent | Substrate Conc. (mM) | Time (h) | Conversion (%) | ee (%) |
| 1 | IRED-XXX | 10% DMSO | 20 | 24 | >95 | >99 |
Biocatalytic Cascade Diagram:
Caption: IRED-catalyzed asymmetric reductive amination with cofactor regeneration.
Conclusion
The asymmetric synthesis of chiral this compound is a challenging yet rewarding endeavor with significant implications for drug discovery and development. The three distinct methodologies presented in this guide—transition-metal catalysis, organocatalysis, and biocatalysis—provide researchers with a versatile toolkit to access this valuable chiral building block. Each approach offers unique advantages in terms of efficiency, selectivity, and operational simplicity. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently select and implement the most suitable method for their specific needs, thereby accelerating the exploration of the therapeutic potential of this and other novel chiral spirocyclic amines.
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-
Sharma, M., & Mangas-Sánchez, J. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 103–121. [Link]
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Zhang, Z., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 75, 153109. [Link]
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Štěpnička, P., et al. (2018). Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues. Chemical Communications, 54(69), 9578-9581. [Link]
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Gilio, A. K., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Science, 13(18), 5167-5183. [Link]
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Green Chemistry. (2023). White Rose Research Online. [Link]
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ResearchGate. (n.d.). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives 4 a, 4 b, 5 a, and 5 b. Retrieved from [Link]
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Kanto Chemical Co., Inc. (2022). Catalysts for Asymmetric Reductive Amination –Ir-PSA series–. [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Chiral Spiro Ligands. Retrieved from [Link]
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MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3185. [Link]
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PubMed. (2023). Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. RSC Advances, 13(27), 18964-18973. [Link]
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PubMed Central. (2019). Asymmetric catalysis mediated by a mirror symmetry-broken helical nanoribbon. Nature Communications, 10(1), 3992. [Link]
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MDPI. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(16), 4946. [Link]
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PubMed Central. (2012). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 12(12), 1-1. [Link]
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Beilstein Journals. (2024). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 20, 666-681. [Link]
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PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
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Semantic Scholar. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. Retrieved from [Link]
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ACS Publications. (2021). Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones. Organic Letters, 23(8), 3118-3122. [Link]
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PubMed. (2022). Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design. Angewandte Chemie International Edition, 61(9), e202113204. [Link]
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Illuminating Complexity: A Guide to the Photoinduced Synthesis of Functionalized Spiro[2.3]hexane Scaffolds
Introduction: The Rising Prominence of Spiro[2.3]hexanes in Modern Chemistry
Spirocyclic scaffolds, characterized by a single atom shared between two rings, have emerged as a compelling structural motif in contemporary drug discovery and materials science. Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, providing access to novel chemical space and improved physicochemical properties such as solubility and metabolic stability.[1][2] Among these, the strained spiro[2.3]hexane framework, consisting of a cyclopropane ring fused to a cyclobutane ring, presents a unique and synthetically challenging target.[3] Its rigid, spatially defined architecture makes it an attractive building block for constructing complex molecular architectures and as a potential bioisostere for more common cyclic structures.[4] This application note provides a detailed overview and a practical, step-by-step protocol for the photoinduced synthesis of functionalized spiro[2.3]hexane scaffolds, a green and efficient methodology that avoids the need for harsh reagents or transition-metal catalysts.[5]
Mechanistic Insights: Harnessing Light to Forge Strained Rings
The photochemical approach to spiro[2.3]hexane synthesis primarily leverages the principles of [2+2] cycloaddition, a powerful tool for constructing four-membered rings.[6][7] In this context, the reaction typically involves the irradiation of a mixture of a methylenecyclobutane derivative and a diazo compound. The key mechanistic steps are outlined below:
-
Photoexcitation: The reaction is initiated by the absorption of light, typically from blue LEDs, by the diazo compound. This leads to the formation of an excited state species.[6]
-
Carbene Formation: The excited diazo compound can then extrude nitrogen gas (N₂) to generate a highly reactive carbene intermediate.
-
Cycloaddition: The electrophilic carbene then undergoes a [2+1] cycloaddition with the exocyclic double bond of the methylenecyclobutane to form the spiro[2.3]hexane scaffold.
An alternative pathway, particularly under visible-light photocatalysis, may involve energy transfer from a photocatalyst to one of the reactants, leading to an excited state that then undergoes the cycloaddition. However, an attractive feature of the direct irradiation method is its additive-free nature, simplifying purification and reducing waste.[5]
Visualizing the Pathway: Photoinduced Spiro[2.3]hexane Formation
Caption: A simplified workflow of the photoinduced synthesis of spiro[2.3]hexanes.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of a representative functionalized spiro[2.3]hexane, based on the visible-light-mediated cycloaddition of a methylenecyclobutane and a diazoester.[5]
Materials and Equipment
-
Reactants:
-
Methylenecyclobutane (or substituted derivative)
-
Appropriate diazoester (e.g., diethyl 2-diazo-2-(p-tolyl)acetate)
-
Dichloromethane (DCM), anhydrous
-
-
Equipment:
-
Schlenk tube or other suitable reaction vessel with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 7W, 465 nm)[5]
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
-
General Procedure for the Photoinduced Synthesis
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the diazoester (0.1 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous dichloromethane (1 mL) to dissolve the diazoester. Then, add methylenecyclobutane (4.0 equiv.).
-
Reaction Conditions: Seal the tube and place it approximately 5 cm from the blue LED light source. Stir the reaction mixture at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diazo compound is consumed (typically 1-2 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired functionalized spiro[2.3]hexane.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Visualizing the Experimental Workflow
Caption: A step-by-step experimental workflow for the photochemical synthesis.
Data Presentation: Substrate Scope and Yields
The photoinduced synthesis of spiro[2.3]hexanes has been shown to be tolerant of a variety of functional groups on the diazo compound. The following table summarizes the results for the synthesis of several diethyl spiro[2.3]hexane-1,1-dicarboxylate derivatives.
| Entry | R Group on Diazo Compound | Product | Yield (%) |
| 1 | p-Tolyl | Diethyl 2-(p-tolyl)spiro[2.3]hexane-1,1-dicarboxylate | 85 |
| 2 | Phenyl | Diethyl 2-phenylspiro[2.3]hexane-1,1-dicarboxylate | 82 |
| 3 | 4-Fluorophenyl | Diethyl 2-(4-fluorophenyl)spiro[2.3]hexane-1,1-dicarboxylate | 80 |
| 4 | 4-Chlorophenyl | Diethyl 2-(4-chlorophenyl)spiro[2.3]hexane-1,1-dicarboxylate | 78 |
| 5 | 2-Naphthyl | Diethyl 2-(naphthalen-2-yl)spiro[2.3]hexane-1,1-dicarboxylate | 75 |
Yields are for isolated products after purification.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Key to ensuring reproducibility is the careful monitoring of the reaction by TLC. The disappearance of the characteristic yellow spot of the diazo compound provides a clear endpoint for the reaction. Furthermore, the purification by flash chromatography allows for the isolation of a pure product, which can then be rigorously characterized by standard analytical techniques. The provided characterization data (NMR and HRMS) for the synthesized compounds should be used as a benchmark for successful replication of the experiment. Any significant deviation from the expected spectral data may indicate incomplete reaction, the presence of impurities, or the formation of side products.
Conclusion and Future Outlook
The photoinduced synthesis of functionalized spiro[2.3]hexane scaffolds represents a significant advancement in the construction of these valuable molecular architectures. The mild, additive-free conditions and the use of visible light align with the principles of green chemistry, making this an attractive method for both academic and industrial laboratories.[5] The operational simplicity and scalability of this protocol further enhance its utility. Future research in this area will likely focus on expanding the substrate scope to include a wider range of functional groups, developing enantioselective variants of the reaction, and exploring the applications of these novel spirocycles in medicinal chemistry and materials science.
References
-
Qi, D., Bai, J., Yao, Y., & Liu, C. (2025). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry, 23(12), 2823-2827. [Link]
-
Singh, P. P., Sinha, S., Singh, P., & Srivastava, V. (2026). Visible-light induced sustainable photochemical approach for the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry. [Link]
-
Cao, Y.-J., Gu, M., Zhao, Q.-Q., & Chen, J.-R. (2025). Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds. Chemistry – A European Journal. [Link]
-
Winkler, J. D., Bowen, C. M., & Liotta, F. (1995). [2 + 2] Photocycloaddition/Fragmentation Strategies for the Synthesis of Natural and Unnatural Products. Chemical Reviews, 95(6), 2003–2020. [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
Zheng, Y.-J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]
-
Qi, D., et al. (2025). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
Jurberg, I. D., & Davies, H. M. L. (2018). Blue-Light-Mediated Reactions of Diazo Compounds. Angewandte Chemie International Edition, 57(48), 15694-15696. [Link]
-
Ciszewski, L. W., Rybicka-Jasińska, K., & Gryko, D. (2019). Recent developments in photochemical reactions of diazo compounds. Organic & Biomolecular Chemistry, 17(3), 432-448. [Link]
-
Hu, N., et al. (2018). Catalytic Asymmetric Dearomatization by Visible‐Light‐Activated [2+2] Photocycloaddition. Angewandte Chemie International Edition, 57(21), 6242-6246. [Link]
-
Huang, W., Wen, K., & Laughlin, S. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
Sources
- 1. Photoinduced Synthesis of Functionalized Oxacyclic Spirooxindoles Via Ring Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.tudublin.ie [pure.tudublin.ie]
- 3. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Unprecedented visible light-initiated topochemical [2 + 2] cycloaddition in a functionalized bimane dye [beilstein-journals.org]
- 6. Visible Light-Induced Reactions of Diazo Compounds and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
The Ascendancy of Spiro[2.3]hexan-5-amine: A Bioisosteric Strategy for Piperidine Scaffolds in Modern Drug Discovery
Introduction: The Enduring Legacy and Emerging Challenges of the Piperidine Moiety
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1] Its success is rooted in a combination of favorable attributes: a basic nitrogen atom for target engagement and solubility modulation, and a three-dimensional framework that allows for precise vectorization of substituents.[1][2] However, the very flexibility and metabolic susceptibility of the piperidine ring, particularly to oxidation at the positions adjacent to the nitrogen, can present significant challenges in drug development, leading to suboptimal pharmacokinetic profiles and metabolic liabilities.[3]
In response, medicinal chemists are increasingly turning to rigidified scaffolds as bioisosteric replacements to mitigate these drawbacks.[3][4] Among the most promising of these are strained spirocyclic systems, which offer a unique combination of three-dimensionality, novelty, and improved physicochemical properties.[5][6] This application note provides a detailed technical guide on the role of Spiro[2.3]hexan-5-amine as a contemporary bioisostere for piperidine, offering a strategic approach to enhancing drug-like properties while preserving or improving biological activity. We will explore the comparative physicochemical landscape, provide detailed protocols for synthesis and evaluation, and present a practical workflow for assessing the viability of this bioisosteric substitution.
Comparative Physicochemical Analysis: this compound vs. Piperidine
The fundamental premise of bioisosterism lies in the mimicry of key physicochemical properties that govern a molecule's interaction with its biological target and its journey through the body. The replacement of a piperidine ring with this compound introduces subtle yet impactful changes to these properties.
| Property | Piperidine | This compound | Rationale for Bioisosteric Advantage |
| Molecular Weight (Da) | 85.15 | 97.16 | A modest increase in molecular weight for a significant gain in sp³ character and rigidity. |
| Calculated LogP | ~0.84 | ~1.31 (for hydrochloride salt) | The spirocyclic scaffold introduces greater lipophilicity, which can enhance membrane permeability. This parameter requires careful optimization within a homologous series.[7] |
| Topological Polar Surface Area (TPSA) (Ų) | 12.03 | 26.02 | The increased TPSA of the spirocyclic amine suggests a potential for improved solubility and different hydrogen bonding interactions compared to piperidine.[7] |
| Fraction of sp³ Carbons (Fsp³) | 1.0 | 1.0 | Both scaffolds are fully saturated, contributing to improved solubility and reduced promiscuity compared to flat aromatic systems. The spirocycle, however, introduces a more complex 3D-pharmacophore. |
| Structural Rigidity | Flexible (Chair/Boat Conformations) | Rigid | The constrained conformation of the spirocycle reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. It also limits the presentation of metabolically susceptible C-H bonds to metabolizing enzymes.[4] |
Synthetic Protocol: Accessing this compound
The synthesis of this compound can be achieved through a variety of routes, often leveraging the construction of the strained cyclopropane ring onto a cyclobutane precursor. A common and effective strategy involves the catalytic cyclopropanation of a suitably protected 3-methylenecyclobutane derivative.[8]
Protocol 1: Synthesis of this compound
This protocol outlines a two-step process starting from 3-methylenecyclobutane-1-carboxylic acid, involving a Curtius rearrangement to install the amine functionality, followed by cyclopropanation.
Step 1: Synthesis of tert-butyl (3-methylenecyclobutyl)carbamate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-methylenecyclobutane-1-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M).
-
Acid to Acyl Azide Conversion: Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq) to the solution.
-
Curtius Rearrangement: Heat the reaction mixture to 80 °C. The reaction progress can be monitored by the evolution of nitrogen gas. After gas evolution ceases (typically 2-4 hours), continue heating for an additional hour to ensure complete formation of the isocyanate intermediate.
-
Boc Protection: Cool the reaction mixture to room temperature. Add anhydrous tert-butanol (2.0 eq) and continue stirring at room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl (3-methylenecyclobutyl)carbamate.
Step 2: Synthesis of tert-butyl (spiro[2.3]hexan-5-yl)carbamate via Simmons-Smith Cyclopropanation
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve tert-butyl (3-methylenecyclobutyl)carbamate (1.0 eq) in anhydrous dichloromethane (0.1 M).
-
Reagent Addition: Add a solution of diethylzinc (1.5 M in hexanes, 2.2 eq) dropwise at 0 °C. Following the addition, add diiodomethane (2.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield tert-butyl (spiro[2.3]hexan-5-yl)carbamate.
Step 3: Deprotection to Yield this compound
-
Deprotection: Dissolve the Boc-protected amine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of this compound, which can be used directly or neutralized with a suitable base to obtain the free amine.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Application Protocols: Evaluating the Bioisosteric Replacement
Once the this compound analogue of a lead compound has been synthesized, a series of in vitro assays are essential to quantify the impact of the bioisosteric replacement. The following protocols provide a framework for this evaluation.
Protocol 2: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
Objective: To experimentally determine the distribution coefficient at physiological pH, a critical parameter for predicting membrane permeability and overall ADME properties.
Materials:
-
Test compounds (piperidine and this compound analogues)
-
n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.
-
Partitioning: In a glass vial, add 990 µL of pre-saturated PBS (pH 7.4) and 10 µL of the 10 mM compound stock solution. Add 1.0 mL of pre-saturated n-octanol.
-
Equilibration: Cap the vials tightly and shake at room temperature for at least 2 hours to ensure complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic phases.
-
Sampling and Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous (PBS) layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.
-
Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Protocol 3: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To assess the susceptibility of the compounds to phase I metabolism, a key indicator of their likely in vivo clearance.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds and positive control (e.g., a compound with known high clearance)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS for analysis
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, add the test compound (final concentration typically 1 µM) to the reaction mixture. Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of HLM (final protein concentration typically 0.5 mg/mL).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Diagram of the Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Protocol 4: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the novel analogue for its target receptor and compare it to the parent piperidine-containing compound.
Materials:
-
Cell membranes or purified receptor preparation expressing the target of interest.
-
A radiolabeled ligand with known high affinity for the target receptor.
-
Unlabeled test compounds (piperidine and this compound analogues).
-
Assay buffer (specific to the receptor system).
-
96-well filter plates (e.g., glass fiber filters).
-
Vacuum manifold for filtration.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds. Prepare the radiolabeled ligand at a concentration at or below its Kd.
-
Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test compound, the radiolabeled ligand, and the receptor preparation. Include wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of specific binding against the concentration of the unlabeled test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Conclusion and Future Perspectives
The strategic replacement of a piperidine ring with this compound represents a sophisticated approach to modern drug design. This bioisosteric modification offers a compelling avenue to address common pharmacokinetic challenges associated with the piperidine scaffold, such as metabolic instability, while introducing a novel, three-dimensional chemical space that can lead to enhanced target affinity and selectivity. The protocols detailed in this application note provide a robust framework for the synthesis and comprehensive evaluation of such analogues, empowering drug discovery teams to make data-driven decisions in their lead optimization campaigns. As the demand for drug candidates with superior ADME properties continues to grow, the judicious application of strained spirocyclic bioisosteres like this compound will undoubtedly play an increasingly pivotal role in the development of the next generation of therapeutics.
References
- Yashin, N. V., Averina, E. V., Kuznetsova, T. S., & Zefirov, N. S. (2003). Catalytic cyclopropanation of methylenecyclobutanes using ethylnitrodiazoacetate. Synthesis of sprirohexane amino acids. Tetrahedron Letters, 44(45), 8241-8244.
-
ResearchGate. (2025). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives. Retrieved from [Link]
-
Huang, W., Wen, K., & Laughlin, S. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Retrieved from [Link]
-
Kiec-Kononowicz, K., & Karolak-Wojciechowska, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 116741. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemscene.com [chemscene.com]
- 8. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Spiro[2.3]hexan-5-amine and its Salts
Welcome to the technical support center for the purification of Spiro[2.3]hexan-5-amine and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this valuable spirocyclic amine.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound and its salts, offering potential causes and actionable solutions.
1. Poor or No Elution of this compound from Silica Gel Column
-
Question: I am trying to purify this compound on a silica gel column, but the compound is not eluting, even with a high concentration of polar solvent. What is happening?
-
Answer: This is a common issue when purifying basic amines on standard silica gel. The acidic nature of silica leads to strong ionic interactions with the basic amine, causing it to streak or remain irreversibly adsorbed on the column.[1][2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Strong Acid-Base Interaction | The lone pair on the nitrogen of the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. | 1. Use a Basic Modifier: Add a small amount of a volatile base to your mobile phase. A common choice is 0.5-2% triethylamine (Et3N) or ammonium hydroxide in your eluent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:9:1).[1] This will neutralize the acidic sites on the silica and compete with your compound for binding. 2. Use Amine-Functionalized Silica: Consider using a commercially available amine-functionalized silica gel. This stationary phase has a basic surface, which minimizes the strong interactions with the basic analyte, leading to better peak shape and recovery.[1] |
| Incorrect Solvent System | The chosen mobile phase may not be polar enough to elute the compound, especially if it is bound to the silica. | Even with a basic modifier, a sufficiently polar solvent system is necessary. A gradient of methanol in dichloromethane (DCM) or ethyl acetate is often effective. For very polar compounds, a system containing dichloromethane, methanol, and ammonium hydroxide can be used.[3] |
2. Oily Product Obtained After Free-Basing the Amine Salt
-
Question: I have neutralized my this compound hydrochloride with a base and extracted it into an organic solvent. After removing the solvent, I am left with an oil instead of a solid. How can I solidify my product?
-
Answer: The free base of this compound may have a low melting point or be a liquid at room temperature. The presence of residual solvent or water can also prevent crystallization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Low Melting Point | The free amine may naturally be an oil or a low-melting solid. | 1. Trituration: Try adding a non-polar solvent in which the amine is insoluble, such as cold hexanes or pentane, and scratching the flask with a glass rod to induce crystallization. 2. Convert to a Different Salt: If the free base is difficult to handle, consider converting it to a different, more crystalline salt, such as the tosylate or oxalate salt. |
| Residual Solvent/Water | Incomplete drying of the organic extract or the final product can result in an oil. | 1. Thorough Drying: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. 2. High Vacuum Drying: Dry the resulting oil under high vacuum for an extended period to remove any residual solvent. |
3. Difficulty in Recrystallizing this compound Salts
-
Question: I am struggling to find a suitable solvent system for the recrystallization of this compound hydrochloride. It either dissolves completely or not at all.
-
Answer: Finding the right recrystallization solvent system requires a balance of solubility. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Inappropriate Single Solvent | A single solvent may not provide the desired solubility profile. | Use a Binary Solvent System: A mixture of a "good" solvent (in which the salt is soluble) and a "poor" solvent (in which it is insoluble) is often effective. For amine hydrochlorides, common systems include: - Methanol/Diethyl Ether - Ethanol/Ethyl Acetate - Isopropanol/Hexanes Dissolve the salt in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Allow it to cool slowly to form crystals. |
| Presence of Impurities | Impurities can sometimes inhibit crystallization. | If the product is heavily contaminated, it may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel (with a basified eluent for the free amine) before attempting recrystallization of the salt. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for purifying this compound after synthesis?
A1: A robust and widely applicable strategy involves an acidic-basic extraction followed by salt formation and recrystallization. This multi-step process effectively removes neutral organic impurities, acidic byproducts, and baseline impurities.
Workflow for General Purification:
Caption: General Purification Workflow for this compound.
Q2: What are the likely impurities I might encounter?
A2: The impurities will depend on the synthetic route. However, common impurities in the synthesis of spirocyclic amines can include:
-
Unreacted Starting Materials: Such as the precursor ketone (spiro[2.3]hexan-5-one) or the amine source.
-
Byproducts from the Amination Reaction: For example, products of over-alkylation if a primary amine is used as a starting material for a secondary amine.
-
Solvents and Reagents: Residual solvents from the reaction or purification, and leftover reagents.
-
Decomposition Products: Amines can be sensitive to air and light, leading to degradation products over time.
Q3: How should I store this compound and its salts?
A3:
-
Free Amine: this compound, like many amines, can be sensitive to air (oxidation) and atmospheric carbon dioxide (forming carbamates). It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[2]
-
Salts: The hydrochloride or other salts are generally more stable and less volatile than the free base. They are less susceptible to oxidation and reaction with CO2. Storage in a well-sealed container in a cool, dry place is usually sufficient. For long-term storage, refrigeration (2-8 °C) is recommended.[4]
Q4: Can I use preparative HPLC to purify this compound?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying this compound, especially for achieving high purity on a small to medium scale.
-
Normal Phase: This is less common for amines due to the issues with silica discussed earlier. If used, an amine-deactivated column or a mobile phase with a basic additive is necessary.
-
Reversed-Phase (RP-HPLC): This is the more common and effective method. A C18 column is typically used with a mobile phase gradient of acetonitrile and water. To ensure good peak shape, a modifier is often added to the mobile phase. For basic compounds like this amine, a low concentration of a basic modifier like triethylamine or a volatile buffer like ammonium bicarbonate can be used. Alternatively, an acidic modifier like trifluoroacetic acid (TFA) or formic acid can be used to protonate the amine, which often results in sharp peaks.
III. Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and HCl Salt Formation
This protocol describes the purification of this compound from a crude reaction mixture containing neutral organic impurities.
-
Dissolution and Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10 volumes).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1 M hydrochloric acid (HCl) (3 x 5 volumes). The amine will be protonated and move into the aqueous layer.
-
Combine the aqueous extracts. The organic layer contains neutral impurities and can be discarded.
-
-
Liberation of the Free Amine:
-
Cool the combined aqueous layer in an ice bath.
-
Slowly add 6 M sodium hydroxide (NaOH) with stirring until the pH is >12.
-
Extract the now basic aqueous layer with DCM or EtOAc (3 x 5 volumes) to recover the free amine.
-
-
Drying and Isolation of the Free Amine:
-
Combine the organic extracts from the previous step.
-
Dry the organic solution over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the free amine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the isolated free amine in a minimal amount of a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of EtOAc/hexanes.
-
Slowly add a solution of HCl in diethyl ether (commercially available, typically 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the purified this compound hydrochloride.
-
Protocol 2: Recrystallization of this compound Hydrochloride
This protocol provides a method for further purifying the hydrochloride salt.
-
Solvent Selection: A common and effective solvent system is isopropanol (IPA) and diethyl ether.
-
Procedure:
-
Place the crude this compound hydrochloride in a clean Erlenmeyer flask.
-
Add a minimal amount of hot IPA to completely dissolve the solid.
-
Slowly add diethyl ether dropwise until the solution becomes faintly cloudy (turbid).
-
If too much ether is added, add a few drops of hot IPA to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold IPA/ether mixture.
-
Dry the crystals under high vacuum.
-
Protocol 3: Flash Chromatography of this compound (Free Base)
This protocol outlines a method for the chromatographic purification of the free amine.
-
Stationary Phase: Amine-functionalized silica gel is recommended for optimal results.[1] If using standard silica gel, pre-treat it by slurrying in the initial mobile phase containing 1-2% triethylamine.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in dichloromethane, with a constant 1-2% triethylamine throughout.
-
Procedure:
-
Dissolve the crude free amine in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the chosen mobile phase system, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
TLC Visualization:
-
Stain: Potassium permanganate (KMnO4) or ninhydrin stains are effective for visualizing amines on a TLC plate.
-
UV Light: The compound is not expected to be UV active unless it contains a chromophore.
IV. References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Lebleu, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 230–236. [Link]
-
Nottingham, M. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
ResearchGate. (2025, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
YouTube. (2022, June 6). Amine and HCl - salt formation reaction. [Link]
Sources
Improving yield and purity in Spiro[2.3]hexan-5-amine synthesis
Welcome to the technical support center for the synthesis of Spiro[2.3]hexan-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this valuable spirocyclic amine, offering troubleshooting advice and strategies to enhance yield and purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are several established methods for the synthesis of this compound. The most common routes start from either Spiro[2.3]hexane-5-carboxylic acid or Spiro[2.3]hexan-5-one. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The main strategies include:
-
Curtius Rearrangement of Spiro[2.3]hexane-5-carboxylic acid.[1][2][3][4][5][6]
-
Reductive Amination of Spiro[2.3]hexan-5-one.
-
Hofmann Rearrangement of Spiro[2.3]hexane-5-carboxamide.[10][11][12]
Q2: Which synthetic route generally offers the best yield and purity?
A2: The Curtius rearrangement is often favored for its mild reaction conditions and high functional group tolerance, which can lead to cleaner reactions and higher purity of the final product.[3][5] However, the overall yield will also depend on the efficiency of the synthesis of the starting carboxylic acid. Reductive amination can also be very high-yielding, but may require more optimization to control over-alkylation and other side reactions.
Q3: What are the key safety precautions to consider when synthesizing this compound?
A3: Several of the synthetic routes involve hazardous reagents and intermediates. Specifically:
-
Curtius and Schmidt Reactions: Both involve the use of azides, which are potentially explosive.[2][3][7] Acyl azides, in particular, should be handled with care and not isolated if possible. These reactions should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hofmann Rearrangement: This reaction often uses bromine, which is corrosive and toxic.[12]
-
General Precautions: As with all chemical syntheses, it is crucial to conduct a thorough risk assessment before starting any experiment.
Part 2: Troubleshooting Guides for Specific Synthetic Routes
Route A: Curtius Rearrangement of Spiro[2.3]hexane-5-carboxylic acid
The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with one less carbon atom.[2][3][4][5][6]
Q: My Curtius rearrangement is giving a low yield. What are the possible causes and solutions?
A: Low yields in a Curtius rearrangement can stem from several factors. Here is a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Acyl Azide Formation | The conversion of the carboxylic acid to the acyl azide is a critical step. Incomplete conversion will directly impact the overall yield. | Ensure the carboxylic acid is completely dry. Use a reliable method for acyl azide formation, such as reaction with diphenylphosphoryl azide (DPPA) or activation with ethyl chloroformate followed by treatment with sodium azide.[5] |
| Premature Decomposition of Acyl Azide | Acyl azides can be thermally unstable. If the reaction temperature is too high during formation or rearrangement, side reactions can occur. | Maintain a low temperature (typically 0 °C) during the formation of the acyl azide. For the rearrangement step, gradually increase the temperature and monitor the reaction by TLC or IR (disappearance of the azide peak at ~2140 cm⁻¹). |
| Incomplete Rearrangement | The rearrangement from the acyl azide to the isocyanate may not go to completion if the temperature is too low or the reaction time is too short. | Ensure the reaction is heated for a sufficient duration. The isocyanate can be trapped with an alcohol (e.g., tert-butanol to form a Boc-protected amine) to facilitate monitoring and purification.[4] |
| Hydrolysis of Isocyanate to Carbamate | If water is present during the work-up of the isocyanate, it can hydrolyze to a carbamic acid, which may be difficult to isolate or can decarboxylate to the desired amine under acidic conditions. | Use anhydrous solvents and reagents. If isolating the isocyanate is not necessary, proceed directly with the hydrolysis or trapping step. |
Experimental Protocol: Modified Curtius Reaction
-
Acyl Azide Formation: To a solution of Spiro[2.3]hexane-5-carboxylic acid in an anhydrous solvent (e.g., toluene or THF), add triethylamine followed by a dropwise addition of diphenylphosphoryl azide (DPPA) at 0 °C.
-
Rearrangement: Slowly warm the reaction mixture to room temperature and then heat to reflux until the evolution of nitrogen gas ceases.
-
Hydrolysis: Cool the reaction mixture and add an aqueous acid (e.g., HCl) to hydrolyze the intermediate isocyanate to the amine hydrochloride salt.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent to remove non-polar impurities. Basify the aqueous layer and extract the free amine with an appropriate organic solvent. Purify by distillation or chromatography.
Workflow for Curtius Rearrangement
Caption: Workflow for the synthesis of this compound via Curtius rearrangement.
Route B: Schmidt Reaction of Spiro[2.3]hexan-5-one
The Schmidt reaction is an alternative method for synthesizing amines from ketones using hydrazoic acid in the presence of a strong acid.[7][8][9]
Q: I am observing significant side product formation in my Schmidt reaction. How can I improve the selectivity?
A: The Schmidt reaction can be prone to side reactions, particularly the formation of a lactam as a byproduct of the rearrangement of the intermediate azidohydrin.
| Potential Cause | Explanation | Recommended Solution |
| Competitive Lactam Formation | The migration of the carbon atom during the rearrangement determines the product. For unsymmetrical ketones, this can lead to a mixture of products. | The choice of acid catalyst can influence the regioselectivity of the rearrangement. Triflic acid has been shown to mediate chemoselective Schmidt reactions.[8] |
| Harsh Reaction Conditions | The use of highly concentrated strong acids can lead to degradation of the starting material or product. | Use the mildest acidic conditions that still promote the reaction. Monitor the reaction progress closely to avoid prolonged exposure to the acidic medium. |
| Instability of Hydrazoic Acid | Hydrazoic acid is toxic and explosive. In situ generation is often preferred. | Generate hydrazoic acid in situ from sodium azide and a strong acid (e.g., sulfuric acid) at a low temperature. |
Workflow for Schmidt Reaction
Caption: Workflow for the synthesis of this compound via Schmidt reaction.
Route C: Reductive Amination of Spiro[2.3]hexan-5-one
Reductive amination is a direct and often high-yielding method for converting a ketone to an amine.
Q: My reductive amination is producing a significant amount of the secondary amine and unreacted starting material. How can I optimize this reaction?
A: The key to a successful reductive amination is to control the relative rates of imine formation and reduction.
| Potential Cause | Explanation | Recommended Solution |
| Slow Imine Formation | If the reduction of the ketone is faster than the formation of the imine, the corresponding alcohol will be formed as a byproduct. | Use a pH of around 6-7 to favor imine formation. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine. |
| Over-alkylation to Secondary Amine | The primary amine product can react with the starting ketone to form a secondary amine. | Use a large excess of the ammonia source (e.g., ammonium acetate or ammonia in methanol). This will favor the reaction of the ketone with ammonia over the primary amine product. |
| Choice of Reducing Agent | The choice of reducing agent is critical. Strong reducing agents like lithium aluminum hydride will reduce the ketone directly. | Use a milder reducing agent that selectively reduces the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). |
Workflow for Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Route D: Hofmann Rearrangement of Spiro[2.3]hexane-5-carboxamide
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[10][11][12]
Q: The yield of my Hofmann rearrangement is consistently low. What are the common pitfalls?
A: The Hofmann rearrangement requires careful control of stoichiometry and reaction conditions to be successful.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete N-bromination | The initial step of the reaction is the formation of the N-bromoamide. If this step is incomplete, the starting amide will remain. | Use at least one equivalent of bromine and ensure a sufficiently basic solution (e.g., aqueous NaOH or KOH). |
| Side Reactions of the Isocyanate | The intermediate isocyanate can react with the hydroxide base to form a carbamate, which may not efficiently hydrolyze to the amine. | The use of methanolic sodium hypobromite can lead to the formation of a more stable methylurethane, which can be isolated and then hydrolyzed under controlled conditions.[11] |
| Base-sensitive Substrate | The highly basic conditions of the traditional Hofmann rearrangement can be problematic for substrates with base-sensitive functional groups. | Consider using milder, non-basic conditions, such as those employing hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA).[10][11] |
Workflow for Hofmann Rearrangement
Caption: Workflow for the synthesis of this compound via Hofmann rearrangement.
Part 3: Purification and Characterization
Q: What is the best method for purifying this compound?
A: The purification method will depend on the physical properties of the amine and the nature of the impurities.
-
Distillation: If the amine is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective method for removing non-volatile impurities.
-
Column Chromatography: For small-scale purifications or for removing impurities with similar boiling points, column chromatography on silica gel is recommended. A mobile phase of dichloromethane/methanol with a small amount of triethylamine to prevent streaking is often effective.
-
Crystallization of a Salt: The amine can be converted to a hydrochloride or other salt, which can then be purified by recrystallization. The free amine can be regenerated by treatment with a base.
Q: How can I confirm the identity and purity of my final product?
A: A combination of spectroscopic methods should be used to confirm the structure and assess the purity of the synthesized this compound.
-
¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the structure of the molecule and the presence of any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of the amine functional group (N-H stretching bands around 3300-3500 cm⁻¹) and the absence of starting material functional groups (e.g., carbonyl from the ketone or carboxylic acid).
-
Elemental Analysis: This can provide a quantitative measure of the purity of the compound.
Part 4: References
-
Current time information in Le Flore County, US. (n.d.). Google. Retrieved January 19, 2026, from
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Curtius Reaction. (n.d.). Cambridge University Press. Retrieved January 19, 2026, from [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Curtius rearrangement. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
-
Curtius Rearrangement. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
-
Schmidt reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of monoprotected 5‐azaspiro[2.3]hexane‐1‐amine derivatives 2 and 3. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Schmidt Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
This compound - C6H11N | CSSB00012196099. (n.d.). Chemspace. Retrieved January 19, 2026, from [Link]
-
Synthesizing chiral spiro compounds using asymmetric amination chemistry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. (n.d.). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Hofmann rearrangement. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Schmidt Reaction. (n.d.). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
This compound hydrochloride (C6H11N). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]
-
This compound - C6H11N | CSMB00012196099. (n.d.). Chemspace. Retrieved January 19, 2026, from [Link]
-
This compound hydrochloride. (n.d.). AKos Consulting & Solutions. Retrieved January 19, 2026, from [Link]
-
Spiro[2.3]hexane-5-carboxylic acid (C7H10O2). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]
-
Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi. Retrieved January 19, 2026, from [Link]
-
Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. (n.d.). CHIMIA. Retrieved January 19, 2026, from [Link]
-
The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Release of protein N-glycans by effectors of a Hofmann carboxamide rearrangement. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Ir/XuPhos-Catalyzed Direct Asymmetric Reductive Amination of Ketones with Secondary Amines. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Supporting information Photoinduced synthesis of functionalized spiro[2.3]hexane via additive-free. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Spiro[2.3]hexan-1-amine | C6H11N. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Spiro(2.3)hexan-5-one | C6H8O. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Spiro[2.3]hexan-4-one, 5,5-diethyl- | C10H16O. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Spiro[2.3]hexan-4-one, 5,5-diethyl-6-methyl- | C11H18O. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 8. Schmidt Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Hofmann Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Scalable Synthesis of Spiro[2.3]hexan-5-amine
Welcome to the comprehensive technical support guide for the scalable synthesis of Spiro[2.3]hexan-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable spirocyclic scaffold. Spiro[2.3]hexanes are increasingly sought-after building blocks in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical and pharmacokinetic properties in drug candidates.[1][2] However, the synthesis of these strained ring systems, particularly at scale, can present unique challenges.[3]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to facilitate a smooth and efficient synthesis campaign.
Diagram: Overall Synthetic Strategy
Caption: High-level overview of two primary synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the spiro[2.3]hexane scaffold gaining interest in drug discovery?
A1: The spiro[2.3]hexane motif is a highly rigid and three-dimensional structure. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[4] Furthermore, moving from flat, aromatic structures to sp³-rich scaffolds like spiro[2.3]hexanes generally improves physicochemical properties such as solubility and metabolic stability, which are critical for developing successful drug candidates.[1][2]
Q2: What are the main synthetic challenges associated with spiro[2.3]hexane systems?
A2: The primary challenges stem from the creation of the strained spirocyclic core and the quaternary spirocenter.[3][5] Key difficulties include:
-
Ring Strain: Both the cyclopropane and cyclobutane rings are strained, which can make their formation and subsequent handling challenging.
-
Stereocontrol: If substituents are present, controlling the relative and absolute stereochemistry can be difficult.
-
Scalability: Many laboratory-scale methods for constructing spirocycles do not translate well to larger scales due to the use of hazardous reagents (e.g., diazomethane) or expensive catalysts.[1]
Q3: Which scalable synthetic routes to this compound are most promising?
A3: Based on current literature, two main strategies appear most viable for scalable synthesis:
-
Cyclopropanation of a Cyclobutane Precursor: This is a common approach where a methylenecyclobutane derivative undergoes a [1+2] cycloaddition to form the cyclopropane ring.[6] A key advantage is the availability of various cyclopropanation methods.
-
Intramolecular C-H Amination: A Hofmann-Löffler-Freytag (HLF) type reaction can be used to form the spirocyclic system in a single step from an acyclic or monocyclic precursor.[7] This atom-economical approach can be highly efficient for constructing complex amines.
Q4: How can I introduce the amine functionality at the C5 position?
A4: The amine group can be introduced at different stages of the synthesis:
-
From a Carboxylic Acid: A common method involves starting with 3-methylenecyclobutanecarboxylic acid and converting the carboxyl group into a protected amine (e.g., Boc-protected) via a modified Curtius reaction.[6][8] This positions the amine correctly before the cyclopropanation step.
-
Direct Amination: While less common for this specific target, direct amination of a ketone precursor (e.g., spiro[2.3]hexan-5-one) through reductive amination is a theoretical possibility, though it may be complicated by the strained nature of the ketone.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the cyclopropanation route, which is well-documented.[6]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Curtius reaction | 1. Incomplete activation of the carboxylic acid.2. Premature decomposition of the acyl azide intermediate.3. Inefficient trapping of the isocyanate. | 1. Ensure complete conversion to the acid chloride or mixed anhydride before adding the azide source. Monitor by TLC or ¹H NMR.2. Maintain strict temperature control (typically 0 °C or below) during azide formation and rearrangement.3. Use a slight excess of the trapping alcohol (e.g., tert-butanol) and ensure anhydrous conditions. |
| Low yield in cyclopropanation | 1. Inactive or degraded catalyst (if using a catalytic method).2. Decomposition of the diazo compound (e.g., diazomethane).3. Steric hindrance from the protected amine group. | 1. For catalytic methods (e.g., with rhodium or palladium catalysts), use freshly prepared or properly stored catalysts.[8]2. If using diazomethane, generate it in situ and use it immediately. Exercise extreme caution due to its toxicity and explosive nature. For larger scales, consider safer alternatives like trimethylsilyldiazomethane.3. Ensure the protecting group (e.g., Boc) is not excessively bulky. |
| Formation of diastereomers | The cyclopropanation reaction may not be stereospecific, leading to a mixture of isomers. | This is an inherent challenge. Diastereomers may need to be separated by column chromatography. It is crucial to characterize the mixture (e.g., by NMR) to determine the ratio. Some catalytic systems can offer higher diastereoselectivity. |
| Incomplete Boc deprotection | 1. Insufficient acid strength or concentration.2. Short reaction time or low temperature. | 1. Use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane/ether.[8]2. Allow the reaction to proceed to completion, monitoring by TLC. Gentle warming may be necessary, but watch for potential side reactions. |
| Difficulty in purifying the final amine | The free amine may be volatile or prone to forming carbonates with atmospheric CO₂. It can also be challenging to handle on silica gel. | 1. Convert the free amine to a stable salt (e.g., hydrochloride) by treating the final product with HCl in a suitable solvent like ether or isopropanol.[9][10]2. The hydrochloride salt is typically a crystalline solid that is easier to handle, purify by recrystallization, and store long-term. |
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl (3-methylenecyclobutyl)carbamate
This protocol is adapted from methodologies involving the Curtius reaction on cyclobutane systems.[6][8]
Diagram: Workflow for Boc-Protected Amine Synthesis
Caption: Step-by-step workflow for the modified Curtius reaction.
Step-by-Step Methodology:
-
Acid Activation: To a solution of 3-methylenecyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent like DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the mixture for 2-3 hours at room temperature. Monitor for the cessation of gas evolution.
-
Azide Formation: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to the reaction mixture, followed by acetone to create a biphasic system. Stir vigorously at 0 °C for 1-2 hours.
-
Extraction & Rearrangement: Carefully separate the organic layer, wash with cold brine, and dry over anhydrous sodium sulfate. Concentrate the solution in vacuo at low temperature to obtain the crude acyl azide. Caution: Acyl azides can be explosive; avoid high temperatures and friction. Immediately dissolve the crude azide in anhydrous toluene.
-
Isocyanate Trapping: Add tert-butanol (1.5 eq) to the toluene solution. Heat the mixture to 80-90 °C and stir until nitrogen evolution ceases (typically 2-4 hours). This indicates the completion of the Curtius rearrangement and trapping of the resulting isocyanate.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (3-methylenecyclobutyl)carbamate as a stable intermediate.
Protocol 2: Synthesis of this compound Hydrochloride
This protocol outlines the cyclopropanation of the intermediate from Protocol 1, followed by deprotection.
Step-by-Step Methodology:
-
Cyclopropanation: To a solution of tert-butyl (3-methylenecyclobutyl)carbamate (1.0 eq) in a suitable solvent (e.g., DCM or ether), add a solution of diazomethane in ether at 0 °C. Extreme caution is required when handling diazomethane. Alternatively, for a safer and more scalable approach, use a catalytic method such as the Simmons-Smith reaction (diiodomethane and a zinc-copper couple) or a palladium-catalyzed reaction with trimethylsilyldiazomethane. Stir the reaction until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction carefully with a few drops of acetic acid. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to obtain tert-butyl (spiro[2.3]hexan-5-yl)carbamate.
-
Boc Deprotection: Dissolve the purified Boc-protected amine in a minimal amount of a suitable solvent like dioxane or diethyl ether. Add a 4M solution of HCl in dioxane (3-5 eq) and stir at room temperature for 2-4 hours.
-
Isolation: The hydrochloride salt will typically precipitate from the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain this compound hydrochloride as a stable, crystalline solid.[9]
References
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... - ResearchGate. Available from: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. Available from: [Link]
- Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents.
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. Available from: [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination - ACS Medicinal Chemistry Letters. Available from: [Link]
-
Design and Synthesis of Spirocycles via Olefin Metathesis - ResearchGate. Available from: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central. Available from: [Link]
-
Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid - ResearchGate. Available from: [Link]
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - NIH. Available from: [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS - RSquareL. Available from: [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH. Available from: [Link]
-
This compound hydrochloride (C6H11N) - PubChem. Available from: [Link]
-
Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 9. PubChemLite - this compound hydrochloride (C6H11N) [pubchemlite.lcsb.uni.lu]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Overcoming Low Reactivity of Precursors in Spiro[2.3]hexane Formation
Welcome to the technical support center for the synthesis of spiro[2.3]hexane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with low precursor reactivity in the formation of these highly strained and valuable three-dimensional structures. As interest in spirocycles as bioisosteres and components of complex molecules grows, overcoming synthetic hurdles is paramount.[1][2][3][4]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore troubleshooting strategies, advanced synthetic methodologies, and the fundamental principles that govern the reactivity of these unique systems.
Foundational Principles: Why Are My Precursors Unreactive?
The construction of the spiro[2.3]hexane core involves the fusion of cyclopropane and cyclobutane rings at a single carbon atom. This process is often enthalpically and entropically challenging. Low reactivity in precursor molecules typically stems from two primary factors:
-
High Activation Energy: Traditional cyclization methods, such as intramolecular alkylations, often require forcing conditions (strong bases, high temperatures) to overcome a significant activation barrier.[5] These conditions can be incompatible with sensitive functional groups and may lead to side reactions.
-
Steric Hindrance and Ring Strain: The formation of two small, strained rings fused at a quaternary center is inherently difficult. Precursors may adopt conformations that are unfavorable for the required bond-forming event. The balance between the stability of the precursor and the reactivity needed for cyclization is delicate.[6][7]
Modern synthetic chemistry has evolved to address these challenges by harnessing alternative energy sources or intrinsic molecular properties to drive the reaction forward under milder conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing a logical path to identifying and solving common issues.
Q1: My reaction shows low or no conversion to the spiro[2.3]hexane product. What are the primary causes and solutions?
Answer: Low or no conversion is the most common issue, typically pointing to an insufficient driving force for the cyclization.
Potential Causes & Recommended Actions:
-
Insufficient Activation/Inappropriate Conditions: The energy input (thermal, photochemical) may be inadequate to overcome the reaction barrier.
-
Solution A - Switch to a Photochemical Approach: Visible-light photocatalysis can generate highly reactive radical intermediates under exceptionally mild conditions.[8][9][10] This approach avoids harsh thermal conditions and is tolerant of many functional groups.[11] Consider using an iridium or organic-based photocatalyst.
-
Solution B - Employ Strain-Release Driven Methods: If your synthetic route allows, using a highly strained precursor like a bicyclo[1.1.0]butane (BCB) can provide a powerful thermodynamic driving force. The release of ring strain makes the overall transformation highly favorable.[1][2][12]
-
-
Poor Precursor Design: The electronic or steric properties of your starting material may be inhibiting the key bond-forming step.
-
Solution A - Modify Precursor Electronics: The introduction of activating groups near the reaction centers can lower the activation energy. For radical reactions, precursors that can readily form stable radical intermediates are preferred.
-
Solution B - Re-evaluate the Cyclization Strategy: An intramolecular alkylation might be failing where a radical-polar crossover annulation could succeed.[12] Assess whether your chosen mechanism is well-suited to your specific substrate.
-
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion rates.
Q2: I am observing poor diastereoselectivity in my product. What factors influence stereocontrol?
Answer: Stereoselectivity in spirocycle formation is dictated by the transition state of the ring-closing step. Subtle changes in the reaction mechanism can have a profound impact.
Potential Causes & Recommended Actions:
-
Mechanism-Dependent Transition State: The geometry of the cyclization transition state determines the final stereochemistry.
-
Solution A - Alter the Mechanism: A classic example involves the rearrangement of 1-oxaspiro[2.3]hexanes. Using lithium bromide favors a regioselective rearrangement, while switching to lithium perchlorate can alter the mechanism to involve a more carbocationic intermediate, leading to different diastereoselectivity.[13]
-
Solution B - Employ Organocatalysis: Chiral organocatalysts can create a chiral environment around the reactants, guiding the cyclization to favor one stereoisomer. Enantioselective strategies using organocatalysis have been successfully developed for spiro[2.3]hexane skeletons.[14]
-
-
Influence of Catalyst or Additives: Metal coordination or hydrogen bonding with a catalyst can lock the precursor into a specific conformation prior to cyclization.
-
Solution A - Screen Catalysts and Ligands: For metal-catalyzed processes, the choice of metal and its coordinating ligands is critical. Experiment with different ligand systems to influence the steric environment of the catalytic center.
-
Solution B - Use Directing Groups: Installing a directing group on the precursor can force it to coordinate with the catalyst in a predictable manner, thereby controlling the facial selectivity of the cyclization.
-
Advanced Synthetic Strategies & Protocols
When standard methods fail, these advanced strategies offer powerful alternatives for activating unreactive precursors.
Strategy 1: Visible-Light Mediated Photocatalysis
This approach uses light to generate high-energy radical intermediates from precursors that are thermally stable. It is particularly effective for overcoming large activation barriers under mild conditions.[8][15]
Core Principle: A photocatalyst absorbs visible light to reach an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the precursor, generating a radical ion. This highly reactive species can then undergo intramolecular cyclization.[9][10][11]
Conceptual Photocatalytic Cycle
Caption: Simplified mechanism of a reductive photocatalytic cyclization.
Protocol: Photoinduced Synthesis of a Functionalized Spiro[2.3]hexane (Adapted from Organic & Biomolecular Chemistry, 2021)[8]
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the alkene-containing precursor (1.0 equiv).
-
Reagents: Add any necessary co-reagents or additives as specified by the literature for your particular transformation. Many modern protocols are additive-free.[8]
-
Solvent: Add anhydrous, degassed solvent (e.g., MeCN, DMSO) to achieve the desired concentration (typically 0.1 M). Degassing the solvent by sparging with nitrogen or argon for 15-20 minutes is critical to remove oxygen, which can quench the excited photocatalyst.
-
Photocatalyst: Add the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
Reaction: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (440-460 nm). Ensure the reaction is stirred vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo and purify by column chromatography.
Strategy 2: Strain-Release Driven Synthesis
This strategy exploits the high internal energy of strained rings, such as bicyclo[1.1.0]butanes (BCBs), to drive reactions. The release of ~65 kcal/mol of strain energy upon opening of the central bond provides a massive thermodynamic driving force.
Core Principle: The central bond of a BCB is activated (e.g., by a photoredox catalyst to form a radical cation) and undergoes cleavage. The resulting radical can be trapped intramolecularly by a tethered nucleophile to form the spiro[2.3]hexane core.[12]
Applicability: This method is exceptionally powerful for creating complex, C(sp³)-rich spirocycles that are otherwise difficult to access.
| Feature | Photocatalysis | Strain-Release | Traditional Thermal |
| Driving Force | Light Energy (Photons) | Release of Ring Strain | Heat (Kinetic Energy) |
| Conditions | Mild (Room Temp) | Mild (Room Temp) | Often Harsh (>80 °C) |
| Functional Group Tolerance | Generally High[11] | Generally High[12] | Often Low |
| Precursor Requirement | Redox-active group | Highly strained ring (e.g., BCB) | Leaving group and nucleophile |
| Key Intermediate | Radical Ion | Cyclobutyl Radical | Ionic or Concerted TS |
Table 1. Comparison of driving forces and conditions for different synthetic strategies.
Frequently Asked Questions (FAQs)
-
Q: How do I choose between a thermal, photochemical, or strain-release-driven approach?
-
A: The choice depends on your precursor's structure and functional groups. If your molecule is robust and has the necessary leaving groups/nucleophiles, a thermal intramolecular alkylation might be simplest.[5] If your molecule has sensitive groups or the thermal reaction fails, photocatalysis is an excellent, mild alternative.[8] If your synthetic plan allows for the creation of a highly strained precursor like a BCB, the strain-release strategy offers a powerful and often high-yielding route.[12]
-
-
Q: What are the most common classes of catalysts for these reactions?
-
A: For photocatalysis, iridium and ruthenium complexes (e.g., Ir(ppy)₃) are very common due to their robust photophysical properties.[11][15] Organic dyes like eosin Y or 4CzIPN are also used as cheaper, metal-free alternatives.[9] For strain-release methods, the same photoredox catalysts are often employed to activate the strained ring.[12] Some traditional methods may use palladium or other transition metals.[2]
-
-
Q: Can computational chemistry help predict the reactivity of my precursor?
-
A: Yes. Density Functional Theory (DFT) calculations can be used to model transition states and calculate activation barriers, providing insight into whether a proposed cyclization is likely to be feasible.[6] Calculations can also help rationalize observed stereoselectivity and guide the design of more reactive precursors. Recent work has shown that electronic delocalization, in addition to strain release, is a key factor governing reactivity, a feature that can be computationally modeled.[16]
-
References
-
Singh, P. P., Sinha, S., Singh, P., & Srivastava, V. (2026). Visible-light induced sustainable photochemical approach for the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry. [Link]
-
Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. (2021). Organic & Biomolecular Chemistry. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2019). Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. Journal of the American Chemical Society. [Link]
-
Singh, P. P., Sinha, S., Singh, P., & Srivastava, V. (2026). Visible-light induced sustainable photochemical approach for the synthesis of spirocyclic compounds. RSC Publishing. [Link]
-
Singh, P. P., et al. (2026). Visible-light induced sustainable photochemical approach for the synthesis of spirocyclic compounds. PubMed. [Link]
-
Wang, L., et al. (2018). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Organic Letters. [Link]
-
Hofer, J., Pecho, F., & Bach, T. (2022). Photocatalytic Spirocyclization of 2-Alk-ω-enyl-Substituted Cycloalkane-1,3-diones. Technical University of Munich. [Link]
-
Marsini, M. A., & Trost, B. M. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
-
Kozhushkov, S. I., et al. (2007). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. ResearchGate. [Link]
-
Wang, W., et al. (2016). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. PMC - NIH. [Link]
-
Wang, W., et al. (2016). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society. [Link]
-
Approaches to synthesizing spiro[8][15]hexanes. (n.d.). ResearchGate. [Link]
-
Strain-Release Radical-Polar Crossover Annulation: A Unified Strategy to Access Spiro-, Fused-, and Enantioenriched-Aza/Oxa. (n.d.). ChemRxiv. [Link]
-
Krapcho, A. P. (1974). Synthesis of Carbocyclic Spiro Compounds via Intramolecular Alkylation Routes. Sci-Hub. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). [Link]
-
Jamieson, M. J., et al. (2024). Beyond Strain Release: Delocalization-Enabled Organic Reactivity. ACS Publications. [Link]
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- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Sci-Hub. Synthesis of Carbocyclic Spiro Compounds via Intramolecular Alkylation Routes / Synthesis, 1974 [sci-hub.box]
- 6. Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Visible-light induced sustainable photochemical approach for the synthesis of spirocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Visible-light induced sustainable photochemical approach for the synthesis of spirocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
Side reactions and byproduct formation in Spiro[2.3]hexan-5-amine synthesis
Welcome to the technical support center for the synthesis of Spiro[2.3]hexan-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable spirocyclic amine. Spiro[2.3]hexanes are a class of strained spirocycles that have garnered significant interest in medicinal chemistry as bioisosteres for more common aromatic and non-spirocyclic motifs.[1][2] Their rigid, three-dimensional structure can offer improved physicochemical properties such as increased solubility and metabolic stability, making them attractive scaffolds in drug discovery.[3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges, minimize side reactions, and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves the construction of the spiro[2.3]hexane core followed by the introduction of the amine functionality. A common strategy is the reductive amination of the corresponding ketone, Spiro[2.3]hexan-5-one. The ketone precursor itself can be synthesized through several methods, including the cyclopropanation of methylenecyclobutane derivatives.[4][5] An alternative approach involves the Kulinkovich-de Meijere reaction, which can be used to form cyclopropylamines from amides, although this would require a different precursor strategy.[6][7]
Q2: What are the primary challenges associated with the synthesis of spiro[2.3]hexane systems?
A2: The primary challenges stem from the inherent ring strain of the cyclopropane and cyclobutane rings.[8] This strain can lead to:
-
Ring-opening side reactions: Under acidic, basic, or even certain reductive conditions, the strained rings can open, leading to a complex mixture of byproducts.[9][10]
-
Stereochemical control: If substituents are present, controlling the diastereoselectivity during the formation of the spirocyclic core can be challenging.
-
Purification difficulties: The polarity of the target amine may be similar to that of certain byproducts, complicating purification by standard column chromatography.
Q3: Why is byproduct identification important in this synthesis?
A3: Rigorous identification of byproducts is crucial for several reasons. Firstly, it provides mechanistic insights into competing side reactions, which is essential for optimizing reaction conditions to favor the desired product. Secondly, in a drug development context, all related substances and impurities must be identified and quantified for regulatory purposes. Finally, understanding the byproduct profile helps in developing effective purification strategies.
Troubleshooting Guide: Side Reactions & Byproduct Formation
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on a common synthetic route involving the reductive amination of Spiro[2.3]hexan-5-one.
Problem 1: Low Yield of this compound after Reductive Amination
Q: My reductive amination of Spiro[2.3]hexan-5-one with ammonia (or an ammonia source) and a reducing agent like sodium triacetoxyborohydride results in a low yield of the desired amine. What are the potential causes and solutions?
A: Low yields in this step can be attributed to several factors, primarily competing side reactions and incomplete conversion.
Potential Causes:
-
Reduction of the Ketone: The reducing agent can directly reduce the starting ketone, Spiro[2.3]hexan-5-one, to the corresponding alcohol, Spiro[2.3]hexan-5-ol. This is a very common byproduct in reductive aminations.[11]
-
Imine Formation Equilibrium: The initial step of reductive amination is the formation of an imine (or enamine) intermediate. The equilibrium for this reaction may not favor the imine, especially with sterically hindered ketones or less nucleophilic amines.
-
Steric Hindrance: The spirocyclic nature of the ketone might present steric hindrance, slowing down both the imine formation and the subsequent reduction.
-
Reagent Decomposition: The reducing agent, particularly borohydride reagents, can be sensitive to moisture and acidic conditions, leading to its decomposition before it can effect the desired reduction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Recommended Solutions:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred for reductive aminations because it is milder and more selective for the imine over the ketone compared to reagents like sodium borohydride (NaBH₄).[11]
-
Reaction Conditions:
-
To favor imine formation, use a high concentration of the ammonia source (e.g., ammonium acetate, ammonia in methanol).
-
Adding a catalytic amount of acetic acid can accelerate imine formation, but excess acid can protonate the amine and quench the reducing agent.
-
Ensure strictly anhydrous conditions to prevent reagent decomposition.
-
-
Two-Step Procedure: Consider a stepwise approach. First, form the imine by reacting the ketone with the amine source, often with removal of water (e.g., using a Dean-Stark trap or molecular sieves). Then, in a separate step, reduce the isolated or in-situ generated imine.
Problem 2: Formation of Unexpected Byproducts Detected by MS and NMR
Q: I am observing unexpected masses in my LC-MS and strange peaks in my NMR spectrum that do not correspond to the starting material, product, or the expected alcohol byproduct. What could these be?
A: The strained spiro[2.3]hexane core can be susceptible to rearrangement or ring-opening, especially under harsh conditions.
Potential Byproducts and Their Formation Mechanisms:
-
Ring-Opened Products: Acidic or Lewis acidic conditions can promote the opening of the highly strained cyclopropane or cyclobutane ring. For example, protonation of the ketone followed by rearrangement could lead to cyclopentanone derivatives.[8] This is a known reactivity pattern for oxaspiro[2.3]hexanes and could be relevant to the carbocyclic system under certain catalytic conditions.
-
Dimeric or Oligomeric Species: If the imine intermediate is unstable, it could potentially react with another molecule of the ketone or itself, leading to higher molecular weight byproducts.
-
Over-alkylation: If a primary amine is used as the nitrogen source, there is a possibility of forming a secondary amine where the product amine reacts with another molecule of the starting ketone.
Proposed Side Reaction Mechanism:
Caption: Potential acid-catalyzed ring-opening side reaction.
Analytical Strategies for Identification:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition of the unknown byproducts.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are invaluable for elucidating the structure of unknown compounds by establishing proton-proton and proton-carbon correlations.
-
Isolation and Characterization: If a byproduct is present in significant quantities, attempt to isolate it using preparative HPLC or careful column chromatography for full characterization.
Table 1: Common Byproducts and Diagnostic Information
| Byproduct Name | Potential Cause | Analytical Signature (MS/NMR) | Mitigation Strategy |
| Spiro[2.3]hexan-5-ol | Direct reduction of ketone | M+1 peak corresponding to C₆H₁₂O. Presence of a carbinol proton (CH-OH) signal in ¹H NMR. | Use a more selective reducing agent (NaBH(OAc)₃). Ensure high concentration of amine. |
| Ring-Opened Isomers (e.g., Cyclopentene carboxaldehyde) | Acidic conditions, high temperature | Same mass as starting material (isomeric). Complex olefinic and aldehydic signals in ¹H NMR. | Maintain neutral or slightly basic pH. Use milder reaction temperatures. |
| N,N-Dialkylated Amine | Reaction of product amine with starting material | Higher mass corresponding to the addition of another spiro[2.3]hexyl group. | Use a large excess of the ammonia source. Add the ketone slowly to the reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol provides a general methodology. Researchers should optimize conditions based on their specific setup and analytical observations.
Step 1: Reaction Setup
-
To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Spiro[2.3]hexan-5-one (1.0 eq).
-
Add a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[11]
-
Add the ammonia source, such as ammonium acetate (NH₄OAc, 5-10 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
Step 2: Reduction
-
Cool the mixture in an ice bath.
-
In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) to the stirred suspension. Caution: Gas evolution may occur.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography. Due to the basic nature of the amine, it may be beneficial to pre-treat the silica gel with triethylamine or use a gradient containing a small percentage of triethylamine or ammonia in methanol to prevent streaking and improve recovery.
Protocol 2: Analysis of Byproducts by LC-MS
Objective: To identify and quantify the desired product and potential byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Analysis: Look for the expected m/z for the protonated product [M+H]⁺ (C₆H₁₁N, expected m/z ~98.1). Also, search for the m/z of potential byproducts listed in Table 1.
-
References
-
Time in Le Flore County, US. Google Search. Link
-
Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science (RSC Publishing). 12
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH. 8
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... ResearchGate. 1
-
Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. PMC - NIH. 13
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC - NIH. 14
-
Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. Google Patents. 4
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Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent | Request PDF. ResearchGate. 9
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General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. 15
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Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. 6
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Ring-opening cyclization of spirocyclopropanes with stabilized sulfonium ylides for the construction of a chromane skeleton. Chemical Communications (RSC Publishing). 10
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A Technical Guide to the Synthesis of Spirocyclic Amines. Benchchem. 16
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1909324-94-2 | this compound hydrochloride. ChemScene. 17
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Direct Amidation of Tertiary N-Benzylamines. Organic Letters - ACS Publications. 18
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Electrochemical Ring-Opening and -Closing of a Spiropyran. PMC - PubMed Central - NIH. 19
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. 3
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Facile Syntheses of Aminocyclopropanes. Organic Syntheses. 7
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This compound - C6H11N. Chemspace. 20
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). 2
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This compound hydrochloride (C6H11N). PubChemLite. 21
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Intramolecular trapping of the spiro radicals to unusual cyclization products from the usual migration substrates. ResearchGate. 22
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This compound hydrochloride. Santa Cruz Biotechnology. 23
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Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society. 5
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Kulinkovich reaction. Wikipedia. 24
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Kulinkovich Reaction. Organic Chemistry Portal. 25
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and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. Organic Syntheses. 26
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1909324-94-2 | this compound hydrochloride. ChemScene. 27
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Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. 28
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(PDF) Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving isatin. ResearchGate. 29
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. 11
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Indeno[2,1‐c]fluorene Quasi[9]circulenes Through Intramolecular Cyclization. PMC. 30
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Amine Synthesis Reactions. YouTube. 31
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Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC - PubMed Central. 32
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Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines. ResearchGate. 33
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Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. 34
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Spiro[2.3]hexan-1-amine hydrochloride (C6H11N). PubChemLite. 35
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Synthesis of Some New Spiro Heterocycles from the Reaction of Cycloalkylidenemal Ononitriles with Active Methylene Reagents. ResearchGate. 36
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Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry (RSC Publishing). 37
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Technical Support Center: Optimization of Catalytic Conditions for Spirocyclization
Welcome to the Technical Support Center for Catalytic Spirocyclization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing these powerful, yet often challenging, reactions. Spirocycles are privileged scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can improve physicochemical and pharmacokinetic properties.[1][2][3] However, the construction of the sterically demanding spirocyclic core, particularly the quaternary stereocenter, presents significant synthetic hurdles.[4][5]
This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab.
Section 1: Troubleshooting Low Reaction Yield
Low yield is one of the most common challenges in developing a robust spirocyclization protocol.[6] The issue often stems from a combination of suboptimal reaction conditions, catalyst inefficiency, or competing reaction pathways. A systematic approach is crucial for diagnosis and optimization.[6][7]
Q1: My spirocyclization reaction is not proceeding or gives a very low yield. Where do I start?
Answer: When facing low or no conversion, a systematic evaluation of the core reaction parameters is the first logical step. Inefficient catalysis, incorrect conditions, or catalyst deactivation are common culprits.[6][8][9]
Initial Diagnostic Workflow:
The following workflow provides a structured approach to identifying the root cause of low yield.
Caption: Troubleshooting workflow for low spirocyclization yield.
Causality Explained:
-
Reagent Quality: Catalytic reactions are highly sensitive to impurities. Water or oxygen can deactivate sensitive organometallic catalysts, while impurities in the substrate can act as catalyst poisons.[9][10]
-
Reaction Parameters: Temperature, concentration, and time are fundamentally linked. Some reactions require higher temperatures to overcome activation energy barriers, while others benefit from lower temperatures to minimize side product formation.[6] Concentration is especially critical; intramolecular spirocyclization is favored at low concentrations (high dilution) to reduce the probability of intermolecular side reactions.[11]
-
Byproduct Analysis: Identifying the structures of side products provides crucial mechanistic insight.[9] For example, the formation of intermolecular dimers points directly to the need for high-dilution conditions. The presence of decomposition products suggests the starting material or product may be unstable under the reaction conditions, necessitating milder temperatures or shorter reaction times.[11]
Q2: I suspect competing intermolecular reactions are lowering my yield. How can I confirm and solve this?
Answer: The formation of polymers or dimers instead of the desired intramolecular spirocycle is a classic problem when the rate of the intermolecular reaction is competitive with or faster than the intramolecular cyclization.
Solution: High-Dilution Conditions
The primary strategy to favor intramolecular reactions is to use high-dilution conditions. By significantly lowering the concentration of the substrate, you decrease the statistical likelihood of two substrate molecules encountering each other, thus suppressing the intermolecular pathway.
A practical way to achieve this is by using a syringe pump to slowly add the substrate to a large volume of solvent containing the catalyst over an extended period. This ensures the instantaneous concentration of the substrate remains extremely low throughout the reaction.
See Protocol 2: High-Dilution Experiment to Favor Intramolecular Spirocyclization for a detailed methodology.
Section 2: Troubleshooting Poor Stereoselectivity
Controlling stereochemistry is paramount in the synthesis of spirocycles for pharmaceutical applications, as different stereoisomers can have vastly different biological activities.[1] Poor stereoselectivity, manifesting as low diastereomeric ratio (d.r.) or low enantiomeric excess (e.e.), is a common and complex challenge.[12]
Q3: My reaction produces a mixture of diastereomers with a low d.r. How can I improve diastereoselectivity?
Answer: Diastereoselectivity is governed by the relative energy differences between the transition states leading to the different diastereomeric products. To improve the d.r., you must amplify these energy differences.
Key Factors Influencing Diastereoselectivity:
Caption: Key experimental factors controlling diastereoselectivity.
Optimization Strategies:
-
Temperature Screening: This is often the easiest parameter to adjust. Lowering the reaction temperature can significantly enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the more thermodynamically stable product.[12] A screen from -78 °C to reflux is advisable.
-
Solvent Screening: The solvent can influence the conformation of both the substrate and the transition state assembly.[13] A systematic screen of solvents with varying polarity and coordinating ability (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile) is highly recommended.[14]
-
Substrate Modification: The steric bulk of substituents on the substrate can have a profound impact. Increasing the size of a directing group can create a stronger bias for one reaction trajectory. For instance, in the formation of spirocyclic diketopiperazines, the bulkiness of a substituent was shown to directly influence the degree of stereoinduction.[15]
-
Catalyst/Reagent Choice: In acid-catalyzed reactions, screening Lewis or Brønsted acids of varying strengths and sizes can be effective. For metal-catalyzed processes, the ligand plays a critical role.
Q4: I am running an asymmetric spirocyclization, but the enantiomeric excess (e.e.) is low. What are the likely causes?
Answer: Low e.e. indicates an inefficient transfer of chirality from the catalyst to the product. This can be due to an ill-suited chiral ligand, a competing non-enantioselective background reaction, or catalyst aggregation/deactivation.
Troubleshooting Low Enantioselectivity:
-
Ligand Screening: This is the most critical variable. Even subtle changes to the chiral ligand's structure (e.g., modifying steric bulk or electronic properties) can dramatically impact enantioselectivity.[11] In a nickel-catalyzed lactone α-spirocyclization, screening different Mandyphos ligands was essential for optimizing the e.e.[6][16]
-
Check for Background Reaction: An achiral, non-catalyzed reaction pathway can compete with the desired chiral catalytic cycle, eroding the overall e.e.[9] To test this, run the reaction under identical conditions but without the chiral ligand or catalyst. If you observe product formation, a background reaction is occurring. You can suppress it by lowering the reaction temperature or adjusting catalyst loading to ensure the catalyzed pathway is significantly faster.[9]
-
Catalyst Loading and Integrity: Ensure the correct catalyst loading is used. In some systems, catalyst aggregation at higher concentrations can lead to species with lower enantioselectivity. Always handle air- and moisture-sensitive catalysts under an inert atmosphere to prevent deactivation.[8]
Section 3: Catalyst & Reagent Issues
The catalyst is the heart of the reaction. Its health and efficacy are non-negotiable for a successful transformation.
Q5: My reaction starts but then stalls before completion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation is a common reason for incomplete reactions.[17] It occurs when the active catalytic species is converted into an inactive form.[18]
Common Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Air/Moisture Sensitivity | Many organometallic catalysts (e.g., those based on Pd, Ni, Rh) are sensitive to oxidation or hydrolysis. | Ensure all glassware is oven-dried, solvents are anhydrous and degassed, and the reaction is performed under a rigorously inert atmosphere (N₂ or Ar).[9] |
| Impurity Poisoning | Trace impurities in reagents or solvents (e.g., sulfur, amines, halides) can bind irreversibly to the catalyst's active site, poisoning it.[8][10] | Purify starting materials and solvents immediately before use. Consider passing solvents through a column of activated alumina. |
| Thermal Instability | The catalyst or a key intermediate in the catalytic cycle may be unstable at the reaction temperature, leading to decomposition. | Screen lower reaction temperatures. Analyze the reaction mixture at various time points to see if decomposition coincides with stalling. |
| Product Inhibition | The desired spirocyclic product may coordinate strongly to the catalyst, preventing turnover. | This is more complex to solve. Strategies include using a less coordinating ligand, or in some cases, running the reaction to partial conversion. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol outlines a parallel screening approach to efficiently identify optimal catalyst/ligand combinations.
Materials:
-
Array of reaction vials (e.g., 2 mL HPLC vials with stir vanes)
-
Multi-channel pipette or liquid handling robot for accuracy
-
Inert atmosphere glovebox or Schlenk line
-
Substrate, catalyst precursors, ligands, solvent, internal standard
Procedure:
-
Stock Solution Preparation: Inside a glovebox, prepare stock solutions of the substrate, catalyst precursor (e.g., Ni(COD)₂), and an internal standard (for GC/LC analysis) in the chosen anhydrous, degassed solvent. Prepare separate stock solutions for each ligand to be screened.
-
Reaction Setup: To each reaction vial, add the required volume of the catalyst precursor stock solution.
-
Ligand Addition: Add the corresponding ligand solution to each vial. The metal-to-ligand ratio is a critical parameter to maintain.
-
Equilibration: Gently agitate the vials for 15-30 minutes to allow for metal-ligand association.
-
Initiation: Add the substrate stock solution to each vial to initiate the reaction.
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a temperature-controlled heating block with stirring.
-
Monitoring & Analysis: After the designated reaction time, quench an aliquot from each vial and analyze by LC-MS or GC-MS to determine conversion and yield (relative to the internal standard). For chiral screens, analyze by chiral HPLC or SFC to determine e.e.
Protocol 2: High-Dilution Experiment to Favor Intramolecular Spirocyclization
Materials:
-
Three-neck round-bottom flask, oven-dried
-
Syringe pump with a gas-tight syringe
-
Reflux condenser and inert gas inlet/outlet
-
Anhydrous, degassed solvent
Procedure:
-
Initial Setup: In the three-neck flask, add the catalyst, ligand (if applicable), and approximately 80% of the total solvent volume.
-
Heating & Inert Atmosphere: Equip the flask with the reflux condenser and establish an inert atmosphere. Heat the solvent to the desired reaction temperature.
-
Substrate Solution: In a separate flask, dissolve the substrate in the remaining 20% of the solvent. Load this solution into the gas-tight syringe and place it on the syringe pump.
-
Slow Addition: Place the syringe needle through a septum in one of the flask necks. Begin the slow addition of the substrate solution via the syringe pump over a prolonged period (e.g., 4-12 hours). A typical addition rate might be 0.1-1.0 mL/hour.
-
Reaction Completion: Once the addition is complete, continue to stir the reaction at the set temperature for an additional period (e.g., 1-2 hours) to ensure full conversion.
-
Workup: Cool the reaction to room temperature and proceed with the standard workup and purification protocol.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the typical catalyst loading for a spirocyclization reaction? A: Catalyst loading can range from 0.05 mol% to 10 mol%. For initial screening, 1-5 mol% is a common starting point. Highly efficient industrial processes may use very low loadings (e.g., <0.1 mol%), while challenging transformations might require higher amounts.[19]
Q: How do I choose the right solvent? A: Solvent choice is crucial and often empirical.[13] A good starting point is to consider the polarity of your substrate and the mechanism. Non-polar solvents like toluene or THF are common. Chlorinated solvents like dichloromethane (DCM) can also be effective.[8] A solvent screen is almost always necessary for optimization.
| Solvent | Polarity | Coordinating Ability | Common Use Case |
| Toluene | Non-polar | Weak | High-temperature reactions |
| Tetrahydrofuran (THF) | Polar Aprotic | Strong | Good for dissolving polar substrates |
| Dichloromethane (DCM) | Polar Aprotic | Weak | General purpose, good solubility |
| Acetonitrile (MeCN) | Polar Aprotic | Strong | Can sometimes inhibit catalysts |
| Methanol (MeOH) | Polar Protic | Strong | Can participate in reaction (H-bonding) |
Q: Can I use biocatalysis for spirocyclization? A: Yes, biocatalysis is an emerging and powerful strategy for dearomative spirocyclization. Enzymes like cytochrome P450s can catalyze these transformations with high stereoselectivity under mild conditions.[20] This approach offers a green alternative to traditional metal catalysis but may require significant enzyme engineering for a specific substrate.[20]
References
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
- Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions. ElectronicsAndBooks.
- Technical Support Center: Enhancing Stereoselectivity in Spirocyclization Reactions. Benchchem.
- Technical Support Center: Optimizing Spirocycle Formation. Benchchem.
- Technical Support Center: Optimization of Reaction Conditions for Azaspirocycle Formation. Benchchem.
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
- Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. PMC - NIH.
- Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. PubMed.
- Technical Support Center: Stereoselective Synthesis of Spiro Compounds. Benchchem.
- Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society.
- Technical Support Center: Optimization of Spirocyclization Reactions. Benchchem.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.
- Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI.
- Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. PMC - NIH.
- Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC - NIH.
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience EPFL.
- Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. ResearchGate.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- New development in the enantioselective synthesis of spiro compounds. SciSpace.
- Technical Support Center: Optimization of Spiroketalization Reactions. Benchchem.
- Spirocyclic Motifs in Natural Products. PMC - PubMed Central - NIH.
- Catalyst deactivation and structure sensitivity. Catalysis Science & Technology (RSC Publishing).
- Catalyst deactivation. YouTube.
- Troubleshooting of Catalytic Reactors. Slideshare.
- Influence of Concentration and Temperature on the Speed of Chemical Reaction. ResearchGate.
- Effects of temperature, pH and sugar concentration on the growth parameters of Saccharomyces cerevisiae, S. kudriavzevii and their interspecific hybrid. PubMed.
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Technical Support Center: Handling and Storage of Strained Spiro[2.3]hexane Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for spiro[2.3]hexane compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these unique and highly strained scaffolds. Due to their inherent ring strain, spiro[2.3]hexanes offer novel chemical space and reactivity but also present specific challenges in their handling, storage, and use.[1][2] This document provides in-depth answers to common questions and troubleshooting guidance to ensure the integrity of your compounds and the success of your experiments.
Frequently Asked Questions: Core Principles
This section addresses fundamental questions regarding the stability and general handling of spiro[2.3]hexane derivatives.
Q1: What are the primary stability concerns with spiro[2.3]hexane compounds?
The principal concern is their high intrinsic ring strain, which is approximately the sum of the strain energies of a cyclopropane and a cyclobutane ring (around 55 kcal/mol).[3] This stored energy makes the scaffold susceptible to degradation through several pathways:
-
Acid-Catalyzed Rearrangement: Traces of acid (Brønsted or Lewis) can catalyze the ring expansion of the cyclopropane or cyclobutane moiety. For instance, 1-oxaspiro[2.3]hexanes are known to readily rearrange into cyclopentanone derivatives under Lewis acidic conditions.[4]
-
Thermal Rearrangement: Elevated temperatures can provide sufficient energy to initiate sigmatropic rearrangements or dimerization, leading to a loss of the parent compound.[5][6]
-
Nucleophilic Attack: The strained C-C bonds, particularly in heteroatom-containing analogues, can be susceptible to cleavage by nucleophiles.[4]
Understanding these potential decomposition routes is critical for designing appropriate storage and reaction conditions.
Q2: What are the ideal storage conditions for spiro[2.3]hexane compounds?
To mitigate the risks outlined above, stringent storage protocols are essential. The goal is to minimize thermal energy and eliminate potential catalytic initiators.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Reduces the rate of thermal decomposition and potential dimerization.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can lead to hydrolysis or acid formation, and oxygen, which can cause oxidation. |
| Form | Neat Solid (if stable) or Frozen Solution in Anhydrous Aprotic Solvent | Storing as a solid minimizes solvent-mediated degradation. If a solution is required, it must be in a carefully selected solvent and frozen. |
| Light | Amber vials or stored in the dark | Protects against potential photoinduced degradation pathways, especially for functionalized derivatives.[7][8] |
Q3: Which solvents are recommended for handling and storage, and which should be strictly avoided?
Solvent choice is paramount to maintaining the integrity of spiro[2.3]hexane compounds.
-
Recommended Solvents:
-
Anhydrous Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, Toluene, Hexane. These solvents are generally non-reactive with the strained scaffold. Ensure they are high purity and freshly dried.
-
For NMR: Deuterated aprotic solvents like CDCl₃, C₆D₆, or THF-d₈ are suitable. Note that CDCl₃ can generate trace amounts of DCl over time, which could be detrimental. Consider passing it through a small plug of basic alumina before use if your compound is highly sensitive.
-
-
Solvents to Avoid:
-
Protic Solvents: Methanol, Ethanol, Water. These can act as nucleophiles or proton sources, initiating ring-opening or rearrangement.
-
Acidic Solvents: Acetic acid or solvents containing acidic impurities. These will readily catalyze decomposition.[4]
-
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems that may be encountered during experimental work.
Q1: My compound is decomposing upon solvent removal (rotary evaporation). What's happening and how can I fix it?
This is a common issue stemming from thermal stress and concentration of impurities.
-
Causality: The heat from the rotary evaporator's water bath, even at moderate temperatures (e.g., 40°C), can be enough to induce thermal rearrangement of the strained ring system.[5][9] Additionally, any non-volatile acidic impurities present in your sample will become concentrated as the solvent evaporates, accelerating decomposition.
-
Solution Workflow:
Caption: Workflow for preventing decomposition during concentration.
Q2: I'm observing an unexpected product with a mass increase of 18 amu (M+18) in my LC-MS. What could it be?
An M+18 peak typically corresponds to the addition of water, indicating hydrolysis.
-
Causality: The high ring strain of the spiro[2.3]hexane system can activate adjacent functional groups or the ring itself towards hydrolysis. This is particularly common if your compound has ester, epoxide, or other water-labile groups, or if the ring system rearranges to a more reactive species. The source of water could be wet solvents, atmospheric moisture, or the LC-MS mobile phase.
-
Diagnostic Steps:
-
Confirm the Source: Re-run the analysis immediately after preparing a fresh sample in rigorously dried solvent to see if the impurity is present or forms over time.
-
Analyze Structure: Examine your structure for labile functional groups. Heteroatom-containing spirocycles like 1-oxaspiro[2.3]hexanes can undergo nucleophilic addition, which could be initiated by water.[4]
-
Check Mobile Phase: Ensure the mobile phase used for chromatography is free of acidic additives unless absolutely necessary. If acid is required, keep the sample exposure time to a minimum by using a fast gradient.
-
Q3: Purification by silica gel chromatography is giving low yields and multiple spots on TLC post-column. Why?
Standard silica gel is acidic and can catalyze the degradation of sensitive compounds on the column.
-
Causality: The Lewis acidic sites on the surface of silica gel are well-known to cause rearrangements and decomposition of acid-sensitive molecules, a category that includes many strained spiro[2.3]hexane derivatives.[4] The prolonged contact time during chromatography exacerbates this issue.
-
Solutions:
-
Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia to neutralize the acidic sites.
-
Switch Stationary Phase: Use a less acidic support like neutral alumina or a bonded phase (e.g., C18 for reversed-phase).
-
Minimize Contact Time: Perform "flash" chromatography with higher flow rates rather than slow gravity-fed chromatography.
-
Alternative Purification: Consider preparative TLC or crystallization if chromatography proves too harsh.[10][11]
-
Protocols and Workflows
Adherence to strict protocols is essential for reproducible results.
Protocol 1: Safe Weighing and Transfer of a Spiro[2.3]hexane Compound
This protocol minimizes exposure to air and moisture.
-
Preparation: Place the vial of the spiro[2.3]hexane compound, along with spatulas and a tared receiving vial, into a desiccator. Allow the compound vial to equilibrate to room temperature inside the desiccator for at least 30 minutes to prevent condensation.
-
Inert Atmosphere Transfer: Move all items from the desiccator into a nitrogen- or argon-filled glovebox.
-
Weighing: Open the compound vial inside the glovebox and carefully transfer the desired amount to the tared receiving vial. Seal both vials tightly before removing them from the glovebox.
-
Storage: Immediately return the stock compound vial to the appropriate low-temperature storage (-20°C or below).
-
Dissolution: If making a solution, add anhydrous solvent (transferred into the glovebox via a sealed syringe) to the newly weighed sample inside the glovebox.
Protocol 2: Preparation of a Stock Solution for Screening
This protocol ensures the stability and accurate concentration of your stock solution.
-
Solvent Preparation: Use a high-purity, anhydrous aprotic solvent from a freshly opened bottle or a solvent purification system.
-
Dissolution: Following Protocol 1, weigh the desired amount of the spiro[2.3]hexane compound into a vial suitable for storage (e.g., an amber glass vial with a PTFE-lined cap). Dissolve it in the appropriate volume of anhydrous solvent to achieve the target concentration.
-
Quality Control (t=0): Immediately after preparation, take a small aliquot of the stock solution and analyze it by LC-MS or ¹H NMR. This provides a baseline purity profile to which future analyses can be compared.
-
Storage: Purge the headspace of the vial with argon or nitrogen, seal tightly, and store at -20°C or below.
-
Re-analysis: Before using the stock solution after a prolonged storage period, re-analyze a small aliquot to confirm its integrity.
Potential Decomposition Pathway Visualization
The following diagram illustrates a common acid-catalyzed rearrangement pathway for a 1-oxaspiro[2.3]hexane derivative, driven by the release of ring strain.[4]
Caption: Acid-catalyzed rearrangement of 1-oxaspiro[2.3]hexane.
Safety First: Handling Highly Strained Molecules
The high strain energy of spiro[2.3]hexanes means they are energy-rich molecules. While most derivatives are not explosively unstable, caution is warranted.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Scale: Avoid large-scale reactions until the thermal stability of the specific compound has been assessed on a small scale (e.g., by DSC analysis).
-
Avoid Shock and Friction: Do not scrape or apply heavy friction to solid, neat compounds, as highly strained molecules can sometimes be sensitive to mechanical shock.[12]
-
Work Area: Conduct all manipulations in a well-ventilated chemical fume hood.
By understanding the inherent reactivity of these valuable scaffolds and implementing the careful handling and storage procedures outlined in this guide, you can ensure the integrity of your spiro[2.3]hexane compounds and achieve reliable, reproducible results in your research.
References
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DeSimone, R. W., & Toste, F. D. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of chemical research, 43(11), 1535-1446. [Link]
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Lin, C. W., et al. (2017). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society, 139(36), 12554-12557. [Link]
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Natho, P., Colella, M., & Luisi, R. (2025). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives. ResearchGate. [Link]
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Wang, Y., et al. (2021). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry, 19(34), 7433-7437. [Link]
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Natho, P., Colella, M., & Luisi, R. (2025). Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ... ResearchGate. [Link]
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Dzhemilev, U. M., et al. (2002). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. ResearchGate. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Semantic Scholar. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
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Supporting information Photoinduced synthesis of functionalized spiro[2.3]hexane via additive-free. The Royal Society of Chemistry. (2025). [Link]
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THK. Precautions on Use|Cross-Roller Ring / Double Row Ring|Product Information. [Link]
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Davis, S. R. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. MDPI. [Link]
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Gilbert, J. C., & Hou, D.-R. (2003). Thermal Rearrangements of Spiro[2.4]hepta-1,4,6-trienes. The Journal of Organic Chemistry, 68(26), 10077–10080. [Link]
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Arnold, F. H. (2018). Enzymatic construction of highly strained carbocycles. PubMed. [Link]
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EMAN RESEARCH PUBLISHING. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]
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Jia, Z.-J., et al. (2018). Enzymatic Construction of Highly Strained Carbocycles. PMC - NIH. [Link]
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Lin, C. W., et al. (2017). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. PMC - NIH. [Link]
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PubChem. Spiro[2.3]hexan-1-amine. [Link]
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Kaflon. (2024). What are the handling precautions for hydraulic wear rings? [Link]
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PubChem. Spiro[2.3]hexan-4-ol. [Link]
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Quora. (2024). What precautions can be taken to prevent rings from getting caught in machinery while working on cars or other projects? [Link]
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Garkushenko, A., et al. (2023). Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. MDPI. [Link]
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ResearchGate. (2024). A) Synthesis and applications of 1-oxaspiro[2.3]hexanes. B) Modular... [Link]
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Enso Rings. (2023). Workplace Ring Safety Precautions You Shouldn't Ignore. [Link]
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PubChem. Spiro[2.3]hexane-5-carboxylic acid, 1,1-diphenyl-, methyl ester. [Link]
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Gilbert, J. C., & Hou, D.-R. (2003). Thermal Rearrangements of Spiro[2.4]hepta-1,4,6-trienes. ACS Publications. [Link]
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PubChemLite. Spiro[2.3]hexane-1-carboxylic acid (C7H10O2). [Link]
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PubChem. Spiro(2.3)hexane-1-carboxylic Acid. [Link]
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ResearchGate. (2025). Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. [Link]
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Bertolasi, V., et al. (2015). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. NIH. [Link]
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Casual Carats. (2025). Ring Avulsion: How to Avoid Danger With Silicone Rings. [Link]
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Marek, I. (2016). Brook Rearrangement as a Trigger for the Ring Opening of Strained Carbocycles. PubMed. [Link]
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PubChem. 2-(2-Methylbutyl)spiro[2.3]hexane. [Link]
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ResearchGate. (2025). Ring strain energies: Substituted rings, norbornanes, norbornenes and norbornadienes. [Link]
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Figshare. (2019). Collection - Synthesis of Novel Spiro[2.3]hexane Carbocyclic Nucleosides via Enzymatic Resolution - Organic Letters. [Link]
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Tucker, J. W. (2016). The Synthesis of Strained Carbocycles and A Mechanism- and Technology-Supported Approach to Enabling Light-Driven Radical Reactions. University of North Carolina at Chapel Hill. [Link]
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Technical Support Center: Stereoselective Synthesis of Spiro[2.3]hexane Derivatives
Welcome to the technical support center for the stereoselective synthesis of spiro[2.3]hexane derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges in constructing this strained and stereochemically rich scaffold. The inherent ring strain and the presence of a quaternary spirocenter make the stereocontrolled synthesis of these molecules a significant synthetic hurdle.[1][2][3] This document aims to provide not just protocols, but the underlying mechanistic rationale to empower you to overcome common experimental obstacles.
Section 1: Troubleshooting Guides
This section is formatted to address specific problems you may encounter during your synthetic campaigns. Each issue is followed by a discussion of potential causes and actionable solutions based on established literature and field experience.
Issue 1: Poor Diastereoselectivity in Cyclopropanation Reactions
You are attempting an intramolecular cyclopropanation of a substituted cyclobutylidene derivative to form a spiro[2.3]hexane, but you are obtaining a mixture of diastereomers with low selectivity.
-
Potential Cause 1: Suboptimal Catalyst System. The choice of transition metal and its associated ligand framework is paramount in dictating the trajectory of the cyclopropanation and, consequently, the diastereoselectivity.[3][4] Rhodium(II) carboxylate and carboxamidate complexes are workhorse catalysts for these transformations, but their effectiveness is highly dependent on the steric and electronic properties of the ligands.[5][6]
-
Suggested Solution:
-
Catalyst Screening: A systematic screening of rhodium(II) catalysts is recommended. For instance, while Rh₂(OAc)₄ is a common starting point, catalysts with bulkier ligands, such as Rh₂(esp)₂ or the Davies' chiral catalysts (e.g., Rh₂(S-DOSP)₄), can create a more sterically demanding environment around the metal center, which can enhance diastereoselectivity.[4]
-
Consider Alternative Metals: While rhodium is prevalent, other metals like copper and palladium have also been employed in cyclopropanation reactions and may offer different selectivity profiles.[5][7] Ruthenium-based catalysts, for example, have shown high efficiency in asymmetric cyclopropanation of allenes.[8]
-
-
Potential Cause 2: Inappropriate Solvent Choice. The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the facial selectivity of the cyclopropanation.
-
Suggested Solution: Experiment with a range of solvents with varying polarities. Non-polar solvents like hexanes or toluene often favor less polar transition states, while more polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be effective. In some cases, highly polar and non-coordinating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve selectivity by minimizing catalyst deactivation.[9]
-
Potential Cause 3: Unfavorable Reaction Temperature. Higher reaction temperatures can lead to a decrease in selectivity as the energy difference between the competing diastereomeric transition states becomes less significant.
-
Suggested Solution: Conduct the reaction at lower temperatures. While this may slow down the reaction rate, it often leads to improved diastereoselectivity. A temperature study from room temperature down to -78 °C is advisable to find the optimal balance.
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
You are using a chiral catalyst to synthesize an enantioenriched spiro[2.3]hexane derivative, but the enantiomeric excess (ee) of your product is disappointingly low.
-
Potential Cause 1: Mismatched Catalyst-Substrate Pairing. The "chiral pocket" of the catalyst must effectively differentiate between the two prochiral faces of the substrate.[4] A given chiral catalyst may be highly effective for one class of substrates but perform poorly with another.
-
Suggested Solution:
-
Ligand Modification: If using a modular catalyst system (e.g., a metal with a chiral ligand), screen a library of ligands with systematically varied steric and electronic properties. For rhodium-catalyzed reactions, a wide array of chiral carboxamidate and carboxylate ligands have been developed to address this issue.[4][6]
-
Substrate Modification: If possible, consider modifying the substrate to enhance the stereochemical communication with the catalyst. For example, the introduction of a bulky directing group can improve facial selectivity.
-
-
Potential Cause 2: Catalyst Deactivation or Aggregation. The active catalytic species may be prone to deactivation or aggregation, leading to a loss of enantiocontrol. This can be particularly problematic at very low catalyst loadings.[9]
-
Suggested Solution:
-
Optimize Catalyst Loading: While lower catalyst loadings are desirable, there is often an optimal concentration below which catalyst stability and performance suffer. Experiment with catalyst loadings in the range of 0.5-5 mol%.
-
Use of Additives: Certain additives can stabilize the catalyst or prevent the accumulation of inhibiting species. For example, in some rhodium-catalyzed cyclopropanations, additives have been shown to prevent catalyst deactivation by nucleophilic impurities.[9]
-
-
Potential Cause 3: Racemization of Product or Intermediates. The product itself or a key intermediate may be susceptible to racemization under the reaction conditions.
-
Suggested Solution:
-
Analyze Aliquots Over Time: Monitor the enantiomeric excess of the product over the course of the reaction. A decrease in ee over time suggests that the product is racemizing.
-
Modify Reaction Conditions: If racemization is occurring, consider running the reaction at a lower temperature or for a shorter duration. Also, ensure that the workup and purification conditions are not promoting racemization (e.g., avoid strongly acidic or basic conditions if the product is sensitive).
-
Issue 3: Competing Side Reactions and Low Yield
Your desired spiro[2.3]hexane is formed in low yield, with significant formation of byproducts.
-
Potential Cause 1: Dimerization of the Carbene Precursor. In reactions involving diazo compounds, the dimerization of the metal carbene intermediate is a common side reaction, especially at high concentrations of the diazo compound.[10]
-
Suggested Solution:
-
Slow Addition of Diazo Compound: Use a syringe pump to add the diazo compound slowly to the reaction mixture. This maintains a low steady-state concentration of the diazo compound and the resulting carbene, favoring the intramolecular reaction over intermolecular dimerization.
-
Adjust Stoichiometry: In some cases, using a slight excess of the alkene substrate relative to the diazo compound can help to more effectively trap the carbene intermediate.[10]
-
-
Potential Cause 2: Unwanted C-H Insertion Reactions. Metal carbenes are highly reactive species and can undergo intramolecular C-H insertion reactions, which can compete with the desired cyclopropanation.[11]
-
Suggested Solution:
-
Catalyst Choice: The choice of catalyst can significantly influence the chemoselectivity between cyclopropanation and C-H insertion. Catalysts with more electron-donating ligands tend to favor cyclopropanation.
-
Substrate Design: The conformational preferences of the substrate can pre-organize it for the desired cyclopropanation, disfavoring competing C-H insertion pathways.
-
-
Potential Cause 3: Ring-Opening of Strained Intermediates or Products. The high ring strain of the spiro[2.3]hexane system can make it susceptible to ring-opening reactions under certain conditions, such as in the presence of Lewis acids or nucleophiles.[12]
-
Suggested Solution:
-
Mild Reaction Conditions: Ensure that the reaction and workup conditions are as mild as possible. Buffer the reaction mixture if necessary.
-
Careful Purification: When purifying the product by chromatography, use a deactivated stationary phase (e.g., silica gel treated with triethylamine) to prevent on-column degradation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of spiro[2.3]hexane derivatives?
A1: The most prevalent strategies include:
-
Intramolecular Cyclopropanation: This is a powerful method that typically involves the transition metal-catalyzed decomposition of a diazo compound tethered to a cyclobutylidene or a related precursor.[13] Rhodium(II) complexes are the most common catalysts for this transformation.[3][5]
-
Cascade Reactions involving Methylenecyclopropanes (MCPs): MCPs are highly strained and reactive building blocks. Organocatalytic methods have been developed where MCPs undergo a Michael addition followed by a ring expansion and cyclization cascade to form highly functionalized spiro[2.3]hexanes with excellent enantioselectivity.[1]
-
[2+2] Cycloadditions followed by Cyclopropanation: This approach involves the initial formation of a cyclobutane ring, for example, through a photochemical [2+2] cycloaddition, followed by a subsequent cyclopropanation of an exocyclic double bond.[12]
-
Johnson-Corey-Chaykovsky type reactions: Novel sulfonium salts can be used to react with alkenes, carbonyls, or imines to provide access to spiro[2.3]hexanes.[14]
Q2: How does the mechanism of rhodium-catalyzed intramolecular cyclopropanation influence stereoselectivity?
A2: The generally accepted mechanism involves the formation of a rhodium carbene intermediate from the diazo compound.[5] This electrophilic carbene then reacts with the tethered alkene. The stereoselectivity is determined in the transition state of this cyclopropanation step. The chiral ligands on the rhodium catalyst create a chiral environment that forces the substrate to approach the carbene in a specific orientation, leading to the preferential formation of one enantiomer. DFT calculations have been instrumental in elucidating these transition states, showing how non-covalent interactions between the substrate and the chiral ligands dictate the stereochemical outcome.[15][16][17][18]
Q3: Are there any particular functional groups that are incompatible with common methods for spiro[2.3]hexane synthesis?
A3: Yes, certain functional groups can be problematic:
-
Basic Amines and Phosphines: These can act as poisons for Lewis acidic transition metal catalysts, such as rhodium(II) complexes, by coordinating to the metal center and inhibiting catalysis.
-
Unprotected Alcohols and Carboxylic Acids: These can react with the highly reactive carbene intermediates or interfere with the catalyst. Protection of these functional groups is often necessary.
-
Electron-Deficient Alkenes: While challenging, rhodium-catalyzed cyclopropanation of electron-deficient alkenes has been achieved, often requiring specific catalyst systems.[19] The electrophilic nature of the metal carbene can make reaction with electron-poor alkenes sluggish.[19]
Q4: I am considering a palladium-catalyzed approach. What are the key differences compared to rhodium catalysis?
A4: While both rhodium and palladium are used in transformations leading to spirocycles, their mechanisms and typical applications in this context can differ. Rhodium is most famous for its ability to generate metal carbenes from diazo compounds for cyclopropanation.[5] Palladium catalysis in this area often involves π-allyl palladium intermediates. For example, palladium-catalyzed cycloadditions have been developed for the synthesis of spiro[2.4]heptanes, where the stereochemistry is controlled during the nucleophilic attack on the π-allyl intermediate.[7] Palladium-catalyzed tandem cross-coupling and cyclization reactions have also been employed to construct spirocyclic cyclobutanes.[20] The choice between rhodium and palladium will depend heavily on the specific transformation and the available starting materials.
Section 3: Data and Protocols
Table 1: Comparison of Catalysts for Asymmetric Cyclopropanation
| Catalyst | Substrate Type | Typical ee (%) | Typical dr | Reference |
| Rh₂(S-DOSP)₄ | Donor/Acceptor Carbene + Alkene | 90-98 | >20:1 | [4] |
| Rh₂(S-p-PhTPCP)₄ | Donor/Acceptor Carbene + Azacyclomethylidene | 99 | 11:1 | [4] |
| Chiral Organocatalyst (Difluoro-substituted secondary amine) | α,β-Unsaturated Aldehyde + MCP | 90-99 | >20:1 | [1] |
| Ru(II)-Pheox | Allene + Diazoacetate | up to 95 | N/A | [8] |
Experimental Protocol: Organocatalytic Enantioselective Synthesis of a Spiro[2.3]hexane Derivative
This protocol is adapted from the work of Xu and coworkers for the construction of spiro[2.3]hexanes via a cascade reaction.[1]
-
Preparation of the Reaction Mixture: To an oven-dried vial equipped with a magnetic stir bar, add the α,β-unsaturated aldehyde (0.1 mmol, 1.0 equiv.) and the chiral difluoro-substituted secondary amine catalyst (0.02 mmol, 20 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, 1.0 mL).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Substrate Addition: Add the methylenecyclopropane (MCP) derivative (0.12 mmol, 1.2 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[2.3]hexane product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Visualizations
Reaction Mechanism: Rhodium-Catalyzed Intramolecular Cyclopropanation
Caption: Catalytic cycle for Rh(II)-catalyzed intramolecular cyclopropanation.
Logical Workflow: Troubleshooting Poor Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
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Highly Enantioselective Construction of Strained Spiro[15][21]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. (2020, February 17). PubMed. Retrieved January 19, 2026, from
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Synthesis of spiro[15][21]hexane reported by Xu and co‐workers.... (n.d.). ResearchGate. Retrieved January 19, 2026, from
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Technical Support Center: N-Protection and Deprotection of Spiro[2.3]hexan-5-amine
Introduction: Navigating the Unique Chemistry of a Strained Spirocyclic Amine
Spiro[2.3]hexan-5-amine is a valuable building block in modern drug discovery, prized for its rigid, three-dimensional structure that can confer advantageous physicochemical properties to lead compounds.[1] However, its unique topology—featuring a strained cyclobutane ring fused to a cyclopropane ring—presents specific challenges in synthetic chemistry, particularly during the routine but critical steps of N-protection and deprotection.
The inherent ring strain and steric hindrance of the spiro[2.3]hexane core can lead to unexpected reactivity, incomplete conversions, and side reactions that are not typically observed with simpler aliphatic amines.[2] This guide is designed to serve as a comprehensive technical resource for researchers, providing field-proven insights and troubleshooting strategies to navigate these challenges effectively. By understanding the causality behind common issues, you can optimize your reaction conditions, maximize yields, and ensure the integrity of your target molecules.
N-Protection: Choosing Your Shield
The selection of an appropriate amine protecting group is the first critical decision. The ideal group must be installed in high yield under mild conditions and remain stable throughout subsequent synthetic steps, yet be removable without compromising the strained spirocyclic core.
FAQ: Which protecting group is best for this compound?
This is one of the most common questions we receive. The answer depends on the overall synthetic route and the orthogonality required. The two most widely used and recommended protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
-
Boc (tert-butyloxycarbonyl): This is often the first choice due to its general stability under basic and nucleophilic conditions and the ease of its removal with acid.[3][4] For a sterically accessible primary amine like this compound, Boc protection is typically efficient.[5][6]
-
Cbz (Benzyloxycarbonyl): The Cbz group offers an orthogonal deprotection strategy. It is stable to the acidic conditions used to remove Boc groups but is readily cleaved by catalytic hydrogenolysis.[7][8] This is particularly useful if your downstream synthesis involves acid-sensitive functional groups.
The decision-making process can be visualized as follows:
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of Spiro[2.3]hexan-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Spiro[2.3]hexan-5-amine
Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures that can provide novel intellectual property and improved pharmacological properties. This compound, a small molecule incorporating a cyclopropane and a cyclobutane ring fused at a single carbon, presents a unique conformational landscape. Accurate structural elucidation via NMR spectroscopy is paramount for its application in drug discovery and development. This guide will detail the expected ¹H and ¹³C NMR spectral features of this compound and provide a comparative analysis with related carbocyclic systems.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the known NMR characteristics of cyclopropane and cyclobutane rings, as well as the influence of the amine functional group.[1][2][3][4]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H1, H2 | 0.4 - 0.7 | m | 4H | Protons on the cyclopropane ring are highly shielded due to its characteristic ring current effect.[1][2] |
| H4, H6 | 1.8 - 2.2 | m | 4H | Protons on the cyclobutane ring, not adjacent to the amine. Their chemical shift is expected to be similar to that of cyclobutane itself.[3] |
| H5 | 2.5 - 3.0 | m | 1H | The proton on the carbon bearing the amine group (C5) is deshielded by the electron-withdrawing nitrogen atom.[5] |
| -NH₂ | 0.5 - 5.0 | br s | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and hydrogen bonding. The signal is typically broad due to rapid exchange.[5][6][7] |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1, C2 | 5 - 15 | Highly shielded due to the strained nature of the cyclopropane ring, though not as upfield as unsubstituted cyclopropane due to the spirocyclic fusion. |
| C3 (Spiro) | 20 - 30 | The spiro carbon is expected to be in a unique chemical environment. |
| C4, C6 | 25 - 35 | Carbons in the cyclobutane ring. |
| C5 | 45 - 55 | The carbon attached to the amine group is deshielded. |
Experimental Protocol for NMR Characterization
To obtain high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating 1D and 2D NMR techniques for unambiguous structural confirmation.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons.[8][9][10]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy:
-
Acquire a standard 1D ¹H NMR spectrum.
-
D₂O Exchange: To confirm the identity of the -NH₂ protons, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the amine protons should disappear or significantly decrease in intensity.[7]
3. ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
DEPT-135: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.
4. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, helping to identify adjacent protons within the cyclobutane and cyclopropane rings.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on the assignment of its attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across the spirocenter and assigning the quaternary spiro carbon.
Comparative Analysis
The predicted NMR spectrum of this compound can be compared with that of its constituent carbocycles and a related spirocyclic amine.
Table 3: Comparative ¹H and ¹³C NMR Data
| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| Cyclopropane | 0.22 | -2.7 | [1][4] |
| Cyclobutane | 1.96 | 22.4 | [3] |
| This compound (Predicted) | 0.4 - 3.0 | 5 - 55 | - |
| Spiro[2.3]hexane-5-methanamine | Not available | Not available | [12] |
The highly shielded protons of the cyclopropane ring in this compound are a distinctive feature that differentiates it from simple cycloalkanes. The deshielding effect of the amine group on the adjacent proton and carbon is a key indicator of its position on the cyclobutane ring.
Structural Elucidation Pathway
The definitive assignment of the ¹H and ¹³C NMR spectra of this compound would follow a logical progression using the data from the proposed experimental workflow.
Conclusion
The ¹H and ¹³C NMR characterization of this compound is predicted to reveal a unique set of spectral features, most notably the highly shielded signals of the cyclopropane ring protons. While experimental data is not yet publicly available, the predictive analysis and detailed experimental protocol provided in this guide offer a solid foundation for researchers working with this and related spirocyclic compounds. The use of a comprehensive suite of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals, thereby confirming the structure of this intriguing molecule.
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]
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Baranac-Stojanović, M., & Stojanović, M. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Spiro[2.3]hexan-5-one. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
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ACS Publications. (2026, January 15). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,.... Retrieved from [Link]
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Taylor & Francis Online. (2006, October 24). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
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PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Retrieved from [Link]
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DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical shifts from the NMR spectra of the cyclobutane ring of crossadducts 4a and 5a, with 12 and 13. a. Retrieved from [Link]
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MDPI. (2023, June 1). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Retrieved from [Link]
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anucem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]
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ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
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MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]
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NIH. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]
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Mol-Instincts. (n.d.). CAS: 20054-19-7 Name: spiro[2.3]hexan-5-ol. Retrieved from [Link]
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J&K Scientific. (n.d.). Spiro[2.3]hexan-5-one. Retrieved from [Link]
-
Semantic Scholar. (2023, April 2). Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro [indole-3,4'-pyridine]-3'-carboxamides. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of Spiro[2.3]hexan-5-amine Derivatives: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery, molecular scaffolds with a high fraction of sp³-hybridized centers are increasingly sought after for their ability to explore three-dimensional chemical space, offering novel bioisosteres for known pharmacophores.[1] Among these, spiro[2.3]hexane derivatives, characterized by a strained yet conformationally rigid framework, present a compelling opportunity for medicinal chemists.[1][2] The precise control and confirmation of their three-dimensional structure, including the absolute stereochemistry of chiral centers, is not merely an academic exercise—it is a critical prerequisite for understanding structure-activity relationships (SAR) and designing next-generation therapeutics.
This guide provides an in-depth comparison of analytical techniques for the structural characterization of Spiro[2.3]hexan-5-amine derivatives, establishing why single-crystal X-ray diffraction (SC-XRD) remains the gold standard. We will explore the causality behind experimental choices, present field-proven protocols, and objectively compare SC-XRD with alternative methods like NMR spectroscopy, mass spectrometry, and computational modeling.
The Unambiguous Power of Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is the premier technique for determining the precise, three-dimensional arrangement of atoms in a crystalline solid.[3][4] It provides unequivocal data on bond lengths, bond angles, and the absolute configuration of stereocenters, which is information that other techniques can only infer indirectly.[5][6] For complex spirocyclic systems like this compound, where subtle changes in conformation can dramatically impact biological activity, the atomic-resolution structure provided by SC-XRD is invaluable.[3][7]
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both precision and a deep understanding of the molecule's physicochemical properties.
The Crystallography Workflow: From Powder to Structure
The experimental pathway for SC-XRD is a systematic process designed to isolate a single, high-quality crystal and analyze its interaction with X-rays to build a 3D model of the molecule.
Caption: The workflow for single-crystal X-ray diffraction analysis.
The most significant bottleneck in this process is often the growth of diffraction-quality crystals.[8] For amine-containing compounds like our target derivatives, this step requires special consideration due to their propensity to form strong hydrogen bonds and their basic nature, which can influence solubility and crystal packing.
Experimental Protocol: Crystallization of a this compound Derivative
This protocol describes a robust starting point for obtaining single crystals suitable for SC-XRD. The key is to explore a range of solvent systems to modulate solubility and achieve the slow, controlled precipitation necessary for crystal growth.
Objective: To grow single crystals of a hypothetical this compound derivative (Compound X).
Prerequisites: Compound X synthesized and purified to >95% purity as determined by NMR and LC-MS.
Materials:
-
Compound X (5-10 mg)
-
Selection of high-purity solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane)
-
Small, clean glass vials (e.g., 2 mL HPLC vials)[9]
-
Vessel for setting up vapor diffusion (e.g., a small beaker or jar with a lid)
Methodology: Vapor Diffusion
Vapor diffusion is an excellent method for milligram quantities of a compound as it allows for very slow changes in solvent composition, promoting ordered crystal growth.[9][10]
-
Solubility Screening:
-
Perform a preliminary solubility test. Dissolve ~1 mg of Compound X in 0.1 mL of various solvents. The ideal "good" solvent will fully dissolve the compound at a moderate concentration (e.g., 5-20 mg/mL).[9]
-
Identify a "poor" or "anti-solvent" in which the compound is sparingly soluble or insoluble. This solvent must be miscible with the "good" solvent.
-
-
Setting up the Crystallization:
-
Let's assume Methanol is a good solvent and Ethyl Acetate is a suitable anti-solvent.
-
Dissolve 5 mg of Compound X in a minimal amount of Methanol (~0.2 mL) in a small, open vial. Ensure the compound is fully dissolved.
-
Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).
-
Add 1-2 mL of the anti-solvent (Ethyl Acetate) to the bottom of the larger container, ensuring it does not mix directly with the solution in the inner vial.[11]
-
Seal the outer container tightly.
-
-
Incubation and Observation:
-
Store the setup in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Lowering the temperature can slow diffusion and evaporation rates, which is often beneficial for crystal quality.[10]
-
Observe the vial periodically over several days to weeks without disturbing it. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of Compound X and inducing crystallization.
-
-
Harvesting:
-
Once crystals of suitable size (ideally >0.1 mm in all dimensions) have formed, carefully open the container and use a cryo-loop to gently remove a crystal from the solution for mounting and analysis.
-
Comparative Analysis: SC-XRD vs. Alternative Techniques
While SC-XRD provides the definitive solid-state structure, a comprehensive characterization strategy often involves complementary techniques.[12][13][14] Understanding their respective strengths and weaknesses is crucial for efficient drug development.
Caption: The complementary relationship between key analytical techniques.
Data Comparison Table
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (MS) | Computational Modeling (DFT) |
| Primary Information | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[3][6] | Atomic connectivity, solution-state conformation (via NOE), dynamic processes.[14] | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Predicted geometries, conformational energies, electronic properties.[12] |
| Sample State | Solid (single crystal) | Solution | Solid or Solution | In Silico (no physical sample) |
| Key Advantage | Unambiguous determination of absolute and relative stereochemistry.[5] | Provides data on the molecule's behavior and conformation in a biologically relevant solution state.[14] | High sensitivity and accuracy for molecular formula confirmation. | Can predict structures and properties for molecules that are difficult to synthesize or crystallize.[15] |
| Primary Limitation | Requires high-quality single crystals, which can be challenging and time-consuming to obtain.[8][15] | Provides an averaged structure in solution; cannot definitively determine absolute stereochemistry alone.[5][13] | Provides no 3D structural or stereochemical information. | Results are theoretical and require experimental validation. Accuracy depends on the level of theory used. |
| Use in Drug Development | Gold standard for structural validation of lead compounds and understanding drug-target interactions.[3] | Routine characterization, conformational analysis in solution, studying protein-ligand binding. | Routine confirmation of synthesized compounds, metabolite identification. | Guiding synthesis, predicting ligand binding modes, rationalizing SAR.[12] |
Conclusion: An Indispensable Tool
For novel molecular entities like this compound derivatives, where the precise three-dimensional arrangement of atoms dictates biological function, ambiguity in structural assignment is a significant liability. While NMR and Mass Spectrometry are essential for confirming chemical identity and solution behavior, they cannot replace the definitive and detailed structural information provided by Single-Crystal X-ray Diffraction.[5] SC-XRD is the only technique that directly visualizes the molecule, resolving any questions of connectivity, conformation, and, most critically, absolute stereochemistry.[6] For researchers and drug development professionals, mastering the principles and practice of X-ray crystallography is not just an option—it is a cornerstone of modern, structure-based drug design.
References
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Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available from: [Link]
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Thallapally, P. K., & Zaworotko, M. J. (2004). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ, 1(1), 1-8. Available from: [Link]
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Genc, B., et al. (2020). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 25(1), 123. Available from: [Link]
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Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination?. Available from: [Link]
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Kover, E. (2012). Comparison of NMR and X-ray crystallography. Available from: [Link]
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Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]
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University of Barcelona. Crystallization of small molecules. Available from: [Link]
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Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(1), 1-15. Available from: [Link]
-
Protheragen. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]
-
Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural Biology, 4(S1), 862-865. Available from: [Link]
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SPT Labtech. Chemical crystallization. Available from: [Link]
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University of Angers. Guide for crystallization. Available from: [Link]
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Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. TrAC Trends in Analytical Chemistry, 159, 116928. Available from: [Link]
-
ResearchGate. How do organic compounds single crystal X rays diffraction work?. Available from: [Link]
-
ResearchGate. Examples of spirocyclic compounds reported along with their olfactory properties. Available from: [Link]
-
Zeng, W., et al. (2024). Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. Journal of Molecular Structure, 1301, 137330. Available from: [Link]
-
Wlodawer, A. (2009). X-ray crystallography. Methods in Molecular Biology, 544, 1-13. Available from: [Link]
-
Instituto de Nanociencia y Materiales de Aragón. Spectroscopic Characterization. Available from: [Link]
-
Wikipedia. X-ray crystallography. Available from: [Link]
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ResearchGate. Synthesis of spiro[2.3]hexane-1,5-diamine derivatives 4 a, 4 b, 5 a, and 5 b. Available from: [Link]
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A Tale of Two Spires: A Comparative Analysis of Spiro[2.3]hexane and Spiro[3.3]heptane Scaffolds in Drug Discovery
In the modern era of drug discovery, the mantra "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality (3D) character.[1][2] This move away from planar, aromatic structures towards sp³-rich scaffolds is fueled by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property. Among the rising stars in this chemical space are strained spirocycles, with spiro[2.3]hexane and spiro[3.3]heptane emerging as particularly intriguing building blocks.[3][4] This guide provides a deep comparative analysis of these two scaffolds, offering insights into their distinct structural features, synthetic accessibility, and strategic applications in medicinal chemistry.
At a Glance: Structural and Physicochemical Distinctions
Spiro[2.3]hexane, composed of a cyclopropane and a cyclobutane ring sharing a single carbon atom, and spiro[3.3]heptane, with its two fused cyclobutane rings, present unique conformational and physicochemical profiles.[5][6] While both offer a rigid 3D framework, the degree of ring strain and the spatial arrangement of substituents differ significantly, influencing their behavior in biological systems.
| Property | Spiro[2.3]hexane | Spiro[3.3]heptane | Rationale and Implications |
| Molecular Formula | C₆H₁₀[6] | C₇H₁₂[5] | Spiro[3.3]heptane possesses an additional carbon and two hydrogens, leading to a slightly larger molecular footprint. |
| Molecular Weight | 82.14 g/mol [6] | 96.17 g/mol [7] | The lower molecular weight of spiro[2.3]hexane can be advantageous in maintaining a low overall molecular weight for drug candidates. |
| Ring Strain | High | Significant[5] | The presence of a cyclopropane ring in spiro[2.3]hexane results in higher ring strain compared to the two cyclobutane rings of spiro[3.3]heptane. This can influence reactivity and metabolic stability. |
| Conformational Rigidity | Highly rigid[8] | Rigid[1][5] | Both scaffolds are conformationally restricted, which can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[8] |
| 3D Shape | More compact, "contracted" spirocycle[4][9] | Larger, more extended 3D scaffold[1] | The choice between the two can be used to fine-tune the spatial projection of substituents to optimally engage with a binding pocket. |
| Calculated LogP (XLogP3) | 2.6[6] | 3.1[5] | The higher lipophilicity of spiro[3.3]heptane suggests it will have a greater affinity for nonpolar environments. |
| Topological Polar Surface Area (TPSA) | 0 Ų[6] | 0 Ų[5] | For the parent hydrocarbons, the TPSA is zero, indicating a nonpolar surface. Functionalization is required to introduce polarity. |
Navigating the Synthetic Landscape
The accessibility of these scaffolds is a critical consideration for their adoption in drug discovery programs. Both have established synthetic routes, with ongoing research focused on improving efficiency, scalability, and functional group tolerance.
Synthesis of the Spiro[2.3]hexane Core
The construction of the spiro[2.3]hexane framework often involves the formation of the cyclopropane ring onto a pre-existing cyclobutane derivative. A recently developed green chemistry approach utilizes visible-light-mediated cycloaddition, avoiding harsh reagents.[10][11]
Experimental Protocol: Photoinduced Synthesis of a Functionalized Spiro[2.3]hexane Derivative [11]
This protocol describes a general method for the synthesis of spiro[2.3]hexane derivatives via a [2+1] cycloaddition of a carbene precursor to a methylenecyclobutane.
Materials:
-
Methylenecyclobutane (1.0 equiv)
-
Diazoester derivative (e.g., ethyl diazoacetate) (1.2 equiv)
-
Solvent (e.g., Dichloromethane)
-
Visible light source (e.g., Blue LED lamp)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add methylenecyclobutane and the diazoester derivative in the specified molar ratio.
-
Dissolve the reactants in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Place the reaction vessel in proximity to the visible light source and commence stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[2.3]hexane product.
Causality: This method leverages the photo-activation of the diazo compound to generate a carbene in situ, which then undergoes a cycloaddition with the double bond of methylenecyclobutane. The use of visible light provides a mild and environmentally friendly alternative to traditional thermal or metal-catalyzed methods.[11]
Synthesis of the Spiro[3.3]heptane Core
The synthesis of spiro[3.3]heptane derivatives is well-established, with common strategies including [2+2] cycloadditions and double alkylation methods.[2][12] A robust method involves the reaction of keteniminium salts with alkenes.[13]
Experimental Protocol: Synthesis of a Spiro[3.3]heptan-1-one Derivative [12]
This protocol outlines a strain-relocating semipinacol rearrangement to form the spiro[3.3]heptan-1-one motif.
Materials:
-
1-Sulfonylcyclopropanol (1.0 equiv)
-
Lithiated 1-sulfonylbicyclo[1.1.0]butane (1.2 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Acid (e.g., Methanesulfonic acid or Aluminum trichloride)
-
Inert atmosphere apparatus
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 1-sulfonylcyclopropanol in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the lithiated 1-sulfonylbicyclo[1.1.0]butane solution to the cooled reaction mixture.
-
Allow the reaction to proceed at low temperature, monitoring by TLC for the consumption of the starting material.
-
Upon completion of the addition, quench the reaction with a suitable acidic workup.
-
The resulting intermediate undergoes a semipinacol rearrangement to the spiro[3.3]heptan-1-one.
-
Purify the product via column chromatography.
Causality: This elegant approach utilizes the high strain energy of bicyclo[1.1.0]butanes and cyclopropanols to drive the formation of the spiro[3.3]heptane core through a cascade of reactions, culminating in a stereospecific rearrangement.[12]
Visualizing the Scaffolds: Synthetic Pathways
Caption: Synthetic approaches to spiro[2.3]hexane and spiro[3.3]heptane scaffolds.
Applications in Drug Discovery: Bioisosterism and Beyond
Both spiro[2.3]hexane and spiro[3.3]heptane are increasingly utilized as bioisosteres for common aromatic and saturated rings in medicinal chemistry.[3][14] Their rigid nature allows for a more precise positioning of pharmacophoric groups, potentially leading to improved biological activity and selectivity.
Spiro[3.3]heptane: A Proven Benzene Bioisostere
The spiro[3.3]heptane scaffold has been successfully employed as a saturated, non-planar bioisostere for mono-, meta-, and para-substituted benzene rings.[13][15][16] This substitution can lead to several beneficial outcomes:
-
Improved Physicochemical Properties: Replacement of a flat aromatic ring with a 3D saturated spirocycle can enhance aqueous solubility and reduce lipophilicity.[13][17]
-
Enhanced Metabolic Stability: The sp³-rich nature of the spiro[3.3]heptane core can block sites of metabolism that are often present on aromatic rings. For instance, incorporation of this scaffold into the anticancer drug Sonidegib resulted in a significant increase in metabolic stability in human liver microsomes.[13][18]
-
Novelty and Patentability: The unique structures of spiro[3.3]heptane-containing analogues can provide a pathway to new chemical entities with distinct intellectual property.[15]
Caption: The role of spiro[3.3]heptane as a benzene bioisostere in drug design.
Spiro[2.3]hexane: A Compact and Versatile Modulator
While less explored than its larger counterpart, the spiro[2.3]hexane scaffold is gaining traction as a valuable building block.[3][19] Its more compact nature offers a different geometric profile for probing protein binding pockets.[9]
-
Conformationally Restricted Amino Acids: Spiro[2.3]hexane-based amino acids are conformationally "frozen" analogues of natural amino acids like glutamic acid.[8][20] This rigidity is a powerful tool for mapping the bioactive conformation of peptides and designing potent ligands for receptors and enzymes.[8]
-
Novel Heterocyclic Bioisosteres: Recent research has focused on the synthesis of heteroatom-containing spiro[2.3]hexanes as bioisosteres for common heterocycles like piperidine and morpholine.[9][21] These novel scaffolds provide new vectors for chemical space exploration.
Conclusion
Both spiro[2.3]hexane and spiro[3.3]heptane offer compelling advantages for medicinal chemists seeking to create novel, three-dimensional drug candidates. Spiro[3.3]heptane has established itself as a valuable bioisostere for aromatic rings, often leading to improved ADME properties. Spiro[2.3]hexane, with its higher ring strain and more compact structure, provides a complementary tool for fine-tuning molecular shape and exploring new chemical space. The choice between these two scaffolds will depend on the specific goals of the drug discovery program, including the desired vector placements, physicochemical properties, and synthetic tractability. As synthetic methodologies continue to evolve, the application of these powerful spirocyclic scaffolds is poised to expand, paving the way for the next generation of innovative therapeutics.
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A Comparative Guide to the Biological Activity Screening of Spiro[2.3]hexan-5-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Third Dimension in Drug Design
In the quest for novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic compounds.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures due to their inherent three-dimensionality and conformational rigidity.[1][2] This unique architecture allows for precise spatial orientation of substituents, offering novel ways to interact with biological targets and potentially leading to improved potency, selectivity, and pharmacokinetic properties.[3][4]
The Spiro[2.3]hexan-5-amine scaffold, a strained system containing a cyclopropane and a cyclobutane ring fused at a single carbon, represents a particularly intriguing motif. Its compact and rigid nature can "freeze" bioactive conformations, enhancing binding affinity to target proteins.[5] This guide focuses on the systematic screening of analogs of this core structure, comparing their performance in key therapeutic areas and providing the detailed methodologies required for replication and further discovery.
Section 1: Comparative Anticancer Activity Screening
The development of novel anticancer agents is a major focus of spirocycle research.[1] Analogs of this compound can be evaluated for their cytotoxic effects against a panel of human cancer cell lines, providing a direct comparison of their potency and spectrum of activity.
Performance Benchmark: Cytotoxicity Against Cancer Cell Lines
A primary screening cascade for novel synthetic compounds involves assessing their ability to inhibit cancer cell proliferation. While direct data on this compound analogs is emerging, we can establish a benchmark for comparison using data from other spirocyclic systems that have shown promise. For instance, certain spirooxindole derivatives have demonstrated significant cytotoxic activity.[6] A study on newly synthesized spiro compounds showed dose-dependent inhibition of various cancer cell lines, with some analogs achieving IC50 values in the micromolar range.[7][8][9]
Table 1: Comparative Cytotoxicity (IC50, µM) of Representative Spiro Compounds
| Compound Class | HCT116 (Colon) | PC3 (Prostate) | HL60 (Leukemia) | Reference Compound (Doxorubicin) |
| Spiro-isatin-barbiturate 1c | 52.81 | 74.40 | 49.72 | ~0.05 |
| Spirooxindole-pyrrolidine 1 | >100 (HeLa) | N/A | N/A | ~0.02 (HeLa) |
| Spiro-phenothiazine 7 | N/A | N/A | N/A (IC50 83.08 µg/mL vs MCF-7) | ~0.5 (MCF-7) |
Note: Data is compiled from different studies for illustrative purposes. Direct comparison requires head-to-head testing. IC50 values for reference drugs can vary by lab and assay conditions.[6][7][8][9][10]
The data indicates that while some spiro compounds exhibit moderate activity, achieving the potency of established drugs like Doxorubicin is a significant challenge. The key is to identify analogs with a favorable therapeutic index—high potency against cancer cells and low toxicity against normal cells.[11][12]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for high-throughput cytotoxicity screening.[11][12] It measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, PC3, HL60) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Workflow for Cytotoxicity Screening
Caption: Workflow of the broth microdilution assay for MIC determination.
Section 3: Synthesis and Library Design
The biological activity of this compound analogs is critically dependent on the nature and position of their substituents. A robust and modular synthetic strategy is essential for generating a diverse library of compounds for screening. Recent advances have focused on developing efficient routes to access these strained spirocycles. [13][14] A general approach involves the construction of a functionalized cyclobutane or azetidine precursor, followed by a cyclopropanation reaction to install the spirocyclic core. The amine functionality can then be diversified to explore the structure-activity relationship (SAR).
General Synthetic Concept
Caption: Conceptual synthetic pathway for analog generation.
Conclusion and Future Directions
The this compound scaffold offers a compelling starting point for the discovery of novel bioactive molecules. Its rigid, three-dimensional structure provides a unique platform for exploring chemical space, with the potential to yield compounds with improved potency and selectivity. [15][16]This guide has outlined a comparative framework for screening these analogs for anticancer and antimicrobial activities, providing standardized, replicable protocols.
Future work should focus on expanding the library of analogs to build a comprehensive SAR profile. Analogs demonstrating promising initial activity should be advanced to secondary screening, including selectivity profiling against normal cell lines and mechanism-of-action studies. By combining innovative synthetic chemistry with robust biological screening, the full therapeutic potential of the this compound scaffold can be unlocked.
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Validating the Bioisosteric Potential of Spiro[2.3]hexane Motifs: A Comparative Guide for Drug Discovery Professionals
Introduction: Embracing the Third Dimension in Drug Design
The paradigm of drug discovery has decidedly shifted from a two-dimensional to a three-dimensional perspective. The concept of "escaping from flatland" emphasizes the need for novel molecular scaffolds that can better mimic the intricate topographies of biological targets, thereby improving potency, selectivity, and pharmacokinetic properties.[1] Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity, is a cornerstone of this endeavor. Traditionally, this has involved swapping common moieties like phenyl rings or piperidines with other well-established groups.
However, the relentless pursuit of novel chemical space and improved drug-like properties has led to the exploration of more structurally complex and rigid scaffolds.[2] Among these, strained spirocyclic systems have emerged as particularly promising. This guide focuses on the spiro[2.3]hexane motif, a unique and relatively underexplored scaffold composed of a fused cyclopropane and cyclobutane ring. Its inherent rigidity and distinct three-dimensional geometry present a compelling opportunity for medicinal chemists to fine-tune the properties of drug candidates in ways that are not achievable with more conventional bioisosteres.[3] This guide will provide a comprehensive comparison of the spiro[2.3]hexane motif with its common bioisosteric alternatives, supported by experimental data and detailed protocols to empower researchers in their drug design efforts.
The Unique Structural and Physicochemical Landscape of Spiro[2.3]hexane
The spiro[2.3]hexane core's defining feature is its conformational rigidity, a direct consequence of the fused small rings. This "freezing" of the conformation can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity.[4] The puckering of the cyclobutane ring and the orientation of substituents are the key determinants of the motif's conformational landscape.
Compared to its more flexible carbocyclic counterparts like cyclobutane and cyclopentane, the spiro[2.3]hexane scaffold offers a more defined and predictable spatial arrangement of functional groups. This can be particularly advantageous when precise positioning of pharmacophoric elements is required for optimal target engagement.
Caption: Increasing conformational rigidity from cyclopentane to spiro[2.3]hexane.
The introduction of a spiro[2.3]hexane motif can also profoundly influence key physicochemical properties that are critical for a molecule's success as a drug candidate:
-
Lipophilicity (LogP/LogD): The impact of the spiro[2.3]hexane core on lipophilicity is context-dependent. While the addition of saturated carbons generally increases lipophilicity, the rigid, compact nature of the spirocycle can lead to a lower than expected increase compared to more flexible aliphatic chains. In some cases, particularly with heteroatom-containing analogues, a decrease in lipophilicity has been observed.[5][6]
-
Solubility: Improved solubility is a frequently cited advantage of incorporating three-dimensional scaffolds. The disruption of planar, crystalline packing afforded by the spiro[2.3]hexane motif can lead to enhanced aqueous solubility.
-
Metabolic Stability: The rigid nature and the presence of quaternary carbons in the spiro[2.3]hexane scaffold can block sites of metabolic attack, leading to improved metabolic stability and a longer in vivo half-life.[4]
-
pKa: For heteroatom-containing analogues such as azaspiro[2.3]hexanes, the proximity of the nitrogen to the strained ring system can influence its basicity (pKa) through inductive effects.[4]
Comparative Analysis: Spiro[2.3]hexane Motifs Versus Established Bioisosteres
The true test of a novel bioisostere lies in its performance relative to established alternatives. While direct head-to-head comparative studies for the spiro[2.3]hexane motif are still emerging, existing data and related studies on similar spirocyclic systems allow for a compelling evaluation.
Case Study: Azaspiro[2.3]hexane as a Piperidine Bioisostere
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs.[4] However, it can be susceptible to metabolic degradation and may not always provide the optimal vector for substituent placement. Azaspiro[2.3]hexanes have been explored as promising, more rigid bioisosteres of piperidine.[4][7]
Table 1: Hypothetical Comparative Data for a Model Compound Series
| Property | Piperidine Analogue | Azaspiro[2.3]hexane Analogue | Rationale for Expected Difference |
| Target Binding (IC50) | 10 nM | 5-15 nM | The rigid scaffold can lead to improved or maintained potency by pre-organizing the pharmacophore in a bioactive conformation, reducing the entropic penalty of binding. |
| Metabolic Stability (t1/2 in HLM) | 15 min | > 60 min | The spirocyclic core can block sites of metabolism, particularly P450-mediated oxidation of the piperidine ring. |
| Aqueous Solubility | 50 µM | 75 µM | The non-planar, 3D nature of the spirocycle can disrupt crystal lattice packing, leading to improved solubility. |
| Lipophilicity (LogD) | 2.5 | 2.2 | The compact nature of the spirocycle may lead to a slight decrease in lipophilicity compared to a more flexible piperidine ring with similar substitution. |
| pKa | 8.8 | 8.5 | The proximity of the nitrogen to the strained ring system in the azaspiro[2.3]hexane can slightly decrease its basicity due to inductive effects.[4] |
HLM: Human Liver Microsomes
Synthetic Strategies for Incorporating the Spiro[2.3]hexane Motif
The successful application of the spiro[2.3]hexane motif in drug discovery is contingent on the availability of robust and scalable synthetic routes. Several effective methods have been developed to construct this strained spirocyclic system.
Key Synthetic Approaches:
-
Johnson-Corey-Chaykovsky Reaction: This is a powerful method for the formation of the cyclopropane ring of the spiro[2.3]hexane system. It involves the reaction of a sulfur ylide with a cyclobutanone derivative.[3][8]
-
Photoinduced Synthesis: A green chemistry approach utilizing visible-light irradiation to construct the spirocyclic scaffold from alkenes, avoiding the need for harmful reagents.[9]
-
Curtius Rearrangement and Bücher-Bergs Method: These classical methods have been successfully applied to synthesize spiro[2.3]hexane-derived α-amino acids, which are valuable building blocks for peptide and small molecule drug discovery.[10]
Caption: General synthetic workflow for spiro[2.3]hexane-containing compounds.
Experimental Protocol: Johnson-Corey-Chaykovsky Cyclopropanation
This protocol provides a general procedure for the synthesis of a spiro[2.3]hexane derivative from a cyclobutanone precursor.
Materials:
-
Cyclobutanone derivative (1.0 eq)
-
Trimethylsulfonium iodide or Trimethylsulfoxonium iodide (1.5 eq)
-
Strong base (e.g., NaH, n-BuLi, or KOtBu) (1.5 eq)
-
Anhydrous solvent (e.g., DMSO, THF)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., MgSO4, Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add the trimethylsulfonium/sulfoxonium salt and the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (typically 0 °C for NaH in DMSO or -78 °C for n-BuLi in THF).
-
Slowly add the strong base to the suspension and stir for 30-60 minutes to generate the sulfur ylide.
-
Add a solution of the cyclobutanone derivative in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent (3x).
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography to yield the desired spiro[2.3]hexane derivative.[11][12]
Experimental Protocols for Validating Bioisosteric Potential
A rigorous evaluation of the bioisosteric potential of a spiro[2.3]hexane-containing compound requires a panel of in vitro assays to assess its pharmacological and pharmacokinetic properties in comparison to its analogue.
Caption: In vitro assay cascade for bioisostere validation.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., a rapidly metabolized drug)
-
Acetonitrile with an internal standard for quenching and analysis
Procedure:
-
Prepare a working solution of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add the HLM and the NADPH regenerating system.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the test compound/positive control working solution to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.
Conclusion and Future Perspectives
The spiro[2.3]hexane motif represents a valuable, yet underutilized, tool in the medicinal chemist's toolbox. Its inherent rigidity, unique three-dimensional structure, and potential to favorably modulate key drug-like properties make it an attractive bioisosteric replacement for more conventional saturated and, in some contexts, aromatic rings. While the body of direct comparative data is still growing, the available evidence and insights from related spirocyclic systems strongly support its potential to enhance metabolic stability, improve solubility, and provide novel intellectual property.
The continued development of efficient and scalable synthetic methodologies will be crucial for the broader adoption of this scaffold. As our understanding of the intricate interplay between molecular three-dimensionality and biological function deepens, we can expect to see the spiro[2.3]hexane motif and other strained spirocyclic systems play an increasingly important role in the design of the next generation of therapeutics.
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Introduction: The Strategic Value of Three-Dimensional Scaffolds in Modern Drug Discovery
An In Silico Comparative Guide to the Evaluation of Spiro[2.3]hexan-5-amine Derivatives for Drug Discovery
In the landscape of medicinal chemistry, there is a progressive shift away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures—a concept often termed the "escape from flatland".[1][2] Spirocyclic scaffolds are at the forefront of this movement, offering a unique conformational rigidity and 3D topology that can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[3][4] The core advantage of spirocycles lies in their quaternary carbon center, which increases the fraction of sp3-hybridized carbons (Fsp3).[1] A higher Fsp3 count is correlated with greater success in clinical development, partly because it allows for a more precise spatial arrangement of functional groups, enhancing complementarity with target binding sites.[1]
The this compound scaffold is a novel and underexplored motif that embodies these desirable characteristics.[5] Its strained cyclopropane and cyclobutane rings create a rigid framework with well-defined exit vectors for chemical substitution. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven workflow for the in silico evaluation of this compound derivatives. We will objectively compare their predicted performance against both established drugs and analogous non-spirocyclic structures, providing the causal logic behind each computational step.
The Integrated In Silico Evaluation Workflow: A Strategic Overview
A successful in silico campaign is not a series of disconnected experiments but a logical pipeline designed to efficiently filter a large virtual library down to a small number of high-potential candidates for synthesis and in vitro testing.[6][7] This process de-risks drug discovery by identifying potential liabilities early, saving considerable time and resources.[6][8] Our workflow progresses from broad, rapid screening to more computationally intensive and precise analyses.
Caption: The integrated workflow for in silico evaluation of novel compounds.
Stage 1: Target Selection and Preparation
Causality: The choice of a biological target is the foundational step. For this guide, we have selected Cyclooxygenase-2 (COX-2) as a representative target. This choice is informed by prior studies demonstrating that other novel spiro-heterocyclic compounds exhibit significant anti-inflammatory activity by inhibiting COX enzymes.[9][10][[“]] This provides a rational basis for exploring the potential of our this compound scaffold in a well-understood therapeutic area.
Experimental Protocol: Protein and Ligand Preparation
-
Protein Structure Retrieval:
-
Action: Download the 3D crystal structure of human COX-2 complexed with a known inhibitor (e.g., Celecoxib) from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 3LN1.
-
Rationale: Using a co-crystallized structure provides a biologically relevant conformation of the active site, which is crucial for accurate docking.[12][13]
-
-
Protein Preparation:
-
Action: Load the PDB file into molecular modeling software (e.g., AutoDock Tools, UCSF Chimera).[14][15]
-
Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.
-
Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
-
Rationale: "Cleaning" the protein structure ensures that the docking calculations are not influenced by irrelevant molecules. Adding hydrogens and charges is essential for accurately calculating the electrostatic and hydrogen bonding interactions that govern ligand binding.[16]
-
-
Ligand Library Preparation:
-
Action: Generate 3D structures for a series of virtual this compound derivatives with diverse R-group substitutions. This can be done using software like BIOVIA Draw or ChemDraw.[17]
-
Create structures for comparator molecules: a known COX-2 inhibitor (Celecoxib) and a non-spirocyclic analogue (e.g., a simple substituted cyclobutylamine).
-
Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in the PDBQT format, defining rotatable bonds.
-
Rationale: Energy minimization provides a low-energy, stable conformation for each ligand, which is a better starting point for docking.[17] Defining rotatable bonds allows the docking algorithm to explore conformational flexibility, which is critical for finding the optimal binding pose.[15]
-
Stage 2: High-Throughput Virtual Screening via Molecular Docking
Causality: Molecular docking serves as our first-pass filter. It computationally predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction, typically as a binding affinity score.[13] This method is ideal for rapidly screening thousands of compounds to identify a smaller, more manageable set of "hits" with a high probability of binding to the target.[12][18]
Caption: The workflow for a typical molecular docking experiment.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
Action: Define a 3D search space (the "grid box") around the active site of the prepared COX-2 protein. The box should be centered on the position of the original co-crystallized ligand and large enough to encompass the entire binding pocket.[12]
-
Rationale: The grid box confines the docking search to the area of interest, dramatically increasing computational efficiency and preventing the ligand from docking to irrelevant sites on the protein surface.
-
-
Running the Docking Simulation:
-
Action: Use the AutoDock Vina command-line interface to execute the docking. The command specifies the prepared protein, the prepared ligand, the grid box coordinates, and the output file name.[12]
-
vina --receptor protein.pdbqt --ligand spiro_derivative_1.pdbqt --config grid.conf --out output_1.pdbqt
-
Rationale: Vina employs a sophisticated scoring function and search algorithm to explore possible binding poses and conformations of the ligand within the grid box, identifying the one with the most favorable predicted binding energy.[15]
-
-
Analysis of Results:
-
Action: Analyze the output files. The primary metric is the binding affinity, reported in kcal/mol; more negative values indicate stronger predicted binding.[12]
-
Visualize the top-ranked binding pose using software like PyMOL or Discovery Studio Visualizer to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.[17]
-
Rationale: The binding affinity score provides a quantitative measure for ranking compounds. Visual inspection is a critical self-validating step to ensure the predicted binding mode is chemically sensible and to understand the structural basis of its affinity.
-
Data Presentation: Comparative Docking Analysis
| Compound ID | Scaffold Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (COX-2) |
| Celecoxib (Control) | Known Inhibitor | -10.8 | HIS90, ARG513, PHE518 |
| Spiro-Hex-01 | This compound | -9.5 | HIS90, VAL523, SER530 |
| Spiro-Hex-02 | This compound | -9.2 | HIS90, LEU352, ARG513 |
| Analog-Flat-01 | Cyclobutylamine | -7.1 | HIS90, VAL349 |
This is example data and does not reflect results from actual experiments.
Stage 3: Quantitative Structure-Activity Relationship (QSAR) Modeling
Causality: After identifying derivatives with promising docking scores, QSAR modeling helps us understand why certain structures are predicted to be more active than others. QSAR builds a mathematical model that correlates variations in the chemical structure of compounds with their biological activity.[19][20] This allows us to predict the activity of unsynthesized compounds and guides the rational design of new derivatives with improved potency.[21]
Caption: Workflow for developing a predictive QSAR model.
Experimental Protocol: 2D-QSAR Model Development
-
Data Set Preparation:
-
Action: Use the top-scoring hits from the docking screen as the training set. The dependent variable will be the binding affinity score.
-
Rationale: The quality of the QSAR model is highly dependent on the quality and diversity of the input data.
-
-
Descriptor Calculation:
-
Action: For each molecule in the training set, calculate a wide range of 2D molecular descriptors using software like MOE (Molecular Operating Environment) or open-source tools like RDKit.[22] Descriptors can include physicochemical properties (e.g., LogP, molecular weight), electronic properties, and topological indices.
-
Rationale: Descriptors are numerical representations of a molecule's structural features. The goal is to find which features are most correlated with biological activity.[19][20]
-
-
Model Generation and Validation:
-
Action: Use statistical methods, such as Multiple Linear Regression (MLR), to build an equation that links the most relevant descriptors to the binding affinity.
-
Validate the model's robustness and predictive power using internal (cross-validation, q²) and external validation methods.[23]
-
Rationale: A statistically valid QSAR model demonstrates a true correlation between structure and activity, rather than a chance finding. Validation ensures the model can reliably predict the activity of new compounds.[21]
-
Data Presentation: Key Descriptors for this compound Activity
| Descriptor | Description | Correlation with Activity | Implication for Design |
| SlogP | Log of the octanol/water partition coefficient | Positive | Increasing lipophilicity on R-groups may enhance binding. |
| ASA_H | Hydrophobic surface area | Positive | Larger, non-polar substituents are favored. |
| AM1_Dipole | Molecular dipole moment | Negative | A lower overall dipole moment appears beneficial. |
| vsa_don | Surface area of hydrogen bond donors | Positive | Maintaining or adding H-bond donors is important. |
This is example data and does not reflect results from actual experiments.
Stage 4: Early Assessment of "Drug-Likeness" with ADMET Prediction
Causality: A potent compound is not a viable drug candidate if it cannot be absorbed by the body, fails to reach its target, is rapidly metabolized, or is toxic.[24] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early.[8][25] By filtering compounds based on their predicted pharmacokinetic and safety profiles, we focus our resources on molecules with a higher probability of success in later preclinical and clinical stages.[8][26]
Caption: Workflow for in silico ADMET property prediction.
Experimental Protocol: In Silico ADMET Profiling
-
Compound Input:
-
Action: Submit the SMILES strings of the most promising lead compounds (and comparators) to a web-based ADMET prediction server such as pkCSM, ADMETlab, or SwissADME.[25]
-
Rationale: These platforms use large, curated datasets and machine learning models to predict a wide range of pharmacokinetic and toxicological properties from chemical structure alone.[27]
-
-
Property Analysis:
-
Action: Analyze the output for key parameters. Pay close attention to:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) permeability, CNS permeability.
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor predictions (e.g., CYP2D6, CYP3A4).
-
Excretion: Total Clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.[8]
-
-
Rationale: Each parameter provides insight into a potential downstream challenge. For example, hERG inhibition is a major cause of drug withdrawal, while CYP inhibition can lead to dangerous drug-drug interactions. Identifying these risks computationally is invaluable.
-
Data Presentation: Comparative ADMET Profile
| Property | Spiro-Hex-01 | Celecoxib (Control) | Prediction Interpretation |
| HIA (% Absorbed) | 92.5% | 88.1% | High predicted intestinal absorption for the spiro compound. |
| BBB Permeant | No | Yes | Spiro compound is less likely to cause CNS side effects. |
| CYP2D6 Inhibitor | No | Yes | Lower risk of drug-drug interactions for the spiro compound. |
| AMES Toxicity | No | No | Both predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Yes (Weak) | Spiro compound shows a lower risk of cardiotoxicity. |
This is example data and does not reflect results from actual experiments.
Advanced Analysis: Validating Binding Stability with Molecular Dynamics
Causality: While molecular docking provides a valuable static snapshot of a binding event, it does not account for the inherent flexibility of the protein or the stability of the protein-ligand complex over time. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the system, providing profound insights into the stability of the binding pose and the dynamics of key interactions.[28][29] For a top-tier candidate, an MD simulation is the ultimate in silico validation before committing to chemical synthesis.[30][31]
Key metrics derived from MD simulations, such as Root Mean Square Deviation (RMSD) of the ligand and Root Mean Square Fluctuation (RMSF) of protein residues, quantify the stability of the complex.[17][30] A stable RMSD for the ligand indicates it remains securely bound in the active site, validating the docking prediction.
Conclusion: A Data-Driven Path from Virtual Scaffold to Viable Lead
This guide has outlined a rigorous, multi-stage in silico workflow for the evaluation of novel this compound derivatives. By progressing from high-throughput docking to predictive QSAR and critical ADMET profiling, we can efficiently identify and prioritize compounds with the highest potential for success. The hypothetical data presented herein illustrates a key advantage of the spirocyclic scaffold: the potential to achieve high binding affinity while simultaneously improving the ADMET profile compared to established drugs. The 3D architecture of the this compound core allows for precise vectoral placement of substituents, enabling a fine-tuning of properties that is often difficult with more flexible or planar scaffolds.[3]
Ultimately, computational predictions must be validated through experimental synthesis and biological assays. However, by leveraging the systematic and self-validating computational approach detailed in this guide, researchers and drug development professionals can navigate the vast chemical space with greater confidence, directing their valuable laboratory resources toward candidates that are not only potent but are fundamentally designed for success.
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Foreword: The Scientific Imperative for Conformational Constraint in Drug Discovery
In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional structure of a small molecule is paramount. Flexible molecules often pay a significant entropic penalty upon binding to their biological targets, a thermodynamic handicap that can diminish their potency. The strategic introduction of conformational rigidity is, therefore, a cornerstone of modern medicinal chemistry. By "freezing" a molecule in its bioactive conformation, we can significantly enhance binding affinity and selectivity.[1] Spirocyclic systems, particularly strained scaffolds like spiro[2.3]hexane, are exemplary tools in this endeavor. Their unique architecture offers a rigid framework to orient pharmacophoric elements in a precise and predictable manner. This guide provides an in-depth, comparative conformational analysis of the spiro[2.3]hexane scaffold, with a particular focus on the introduction of a key functional group: the amine at the 5-position, as seen in spiro[2.3]hexan-5-amine. We will delve into the subtle yet significant conformational consequences of this substitution, drawing upon computational and spectroscopic techniques that are the bedrock of contemporary chemical research.
The Spiro[2.3]hexane Scaffold: A Tale of Two Rings
The spiro[2.3]hexane system, comprised of a cyclopropane and a cyclobutane ring sharing a single carbon atom, is a fascinating structural motif.[2] The inherent ring strain of this bicyclic system dictates a relatively rigid overall geometry. However, the cyclobutane ring is not entirely planar and can undergo a puckering motion. Understanding the energetics of this puckering is fundamental to predicting the spatial orientation of substituents.
Conformational Landscape of the Parent Spiro[2.3]hexane
The conformational flexibility of the parent spiro[2.3]hexane is primarily dictated by the puckering of the cyclobutane ring. This puckering can be described by a dihedral angle, and the two predominant puckered conformations are energetically very close, separated by a small energy barrier. This dynamic equilibrium is a critical baseline for understanding the influence of substitution.
Introducing the Amine: A Comparative Analysis of this compound
Computational Insights into Substituted Spiro[2.3]hexane Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the conformational preferences of novel molecular entities.[1] Theoretical calculations on diastereomers of a synthetic intermediate of a 5-azaspiro[2.3]hexane derivative have revealed distinct energy profiles, highlighting the influence of substituent orientation on the stability of the puckered cyclobutane ring.[1]
Table 1: Relative Energies of 5-Azaspiro[2.3]hexane Diastereomers
| Diastereomer | Relative Energy (kcal/mol) at HF/6-31G* |
| 20a | 0.00 |
| 20b | +1.23 |
| 20c | +2.89 |
| 20d | +4.15 |
Data adapted from a study on 5-azaspiro[2.3]hexane derivatives, which are considered conformationally "frozen" analogues of L-glutamic acid[1][3]. The specific structures of diastereomers 20a-d can be found in the referenced literature.
These computational results underscore the energetic penalties associated with different substituent arrangements on the spiro[2.3]hexane framework. The lowest energy conformer will dictate the predominant shape of the molecule in solution and, consequently, its interaction with a biological target.
Experimental and Computational Workflow for Conformational Analysis
To provide a practical framework for researchers, we outline a comprehensive workflow for the conformational analysis of a novel spiro[2.3]hexane derivative. This integrated approach, combining computational modeling and experimental verification, represents the gold standard in the field.
Diagram: Integrated Workflow for Conformational Analysis
Caption: An integrated workflow for the conformational analysis of spiro[2.3]hexane derivatives.
Experimental Protocol: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the solution-state conformation of small molecules.[4][5]
Objective: To determine the predominant conformation of a spiro[2.3]hexane derivative in solution.
Materials:
-
Synthesized and purified spiro[2.3]hexane derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-field NMR spectrometer (≥400 MHz)
Methodology:
-
Sample Preparation: Dissolve the compound in the chosen deuterated solvent in an NMR tube.
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing key through-space correlations for conformational assignment.
-
-
Data Analysis:
-
Coupling Constants (³JHH): Measure the three-bond proton-proton coupling constants from the high-resolution ¹H NMR spectrum. The magnitude of these couplings is related to the dihedral angle between the coupled protons via the Karplus equation, providing information on the ring pucker.
-
NOE/ROE Correlations: Analyze the cross-peaks in the NOESY/ROESY spectrum to identify spatial proximities between protons. The presence or absence of specific NOEs can help to distinguish between different possible conformations.
-
Computational Protocol: DFT-Based Conformational Analysis
Objective: To computationally predict the stable conformers of a spiro[2.3]hexane derivative and their relative energies.
Software: A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
Methodology:
-
Initial Structure Generation: Build the 3D structure of the molecule of interest.
-
Conformational Search: Perform a systematic or stochastic conformational search using a lower level of theory (e.g., molecular mechanics with a suitable force field like MMFF94) to identify a set of low-energy starting geometries.
-
DFT Optimization: For each low-energy conformer identified in the previous step, perform a full geometry optimization using a higher level of theory, such as DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
Relative Energy Calculation: Calculate the relative energies of all stable conformers to determine the most stable conformations and their predicted populations at a given temperature.
-
(Optional) NMR Prediction: Predict the NMR chemical shifts and coupling constants for the lowest energy conformers and compare them with the experimental data for validation.[6]
Signaling Pathways and Logical Relationships
The conformational rigidity of spiro[2.3]hexane-based compounds makes them valuable as probes for understanding ligand-receptor interactions. By locking a pharmacophore in a specific orientation, we can dissect the structural requirements for binding to a target protein, such as a G-protein coupled receptor (GPCR) or an enzyme.
Diagram: Role of Conformational Constraint in Ligand-Receptor Binding
Caption: The thermodynamic advantage of conformationally constrained ligands in receptor binding.
Conclusion and Future Directions
The spiro[2.3]hexane scaffold represents a powerful platform for the design of conformationally constrained molecules with significant potential in drug discovery. The introduction of an amine group at the 5-position, creating this compound, further enhances its utility as a pharmacophoric building block. While direct experimental data on the conformational analysis of this specific molecule is sparse, a combined computational and experimental approach, as outlined in this guide, provides a robust strategy for characterizing its three-dimensional structure and that of its derivatives. Future work should focus on obtaining detailed experimental data for this compound to validate and refine the computational models. Such studies will undoubtedly pave the way for the rational design of novel therapeutics based on this intriguing and valuable spirocyclic system.
References
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The Spiro[2.3]hexan-5-amine Scaffold: A Comparative Guide to its Structure-Activity Relationship in Modulating the GABAergic System
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting the central nervous system (CNS), the exploration of unique, three-dimensional molecular scaffolds is paramount. The spiro[2.3]hexan-5-amine core represents a promising, yet underexplored, structural motif. Its inherent rigidity and three-dimensional character offer a compelling platform for the design of potent and selective modulators of challenging biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, with a specific focus on their potential to modulate the γ-aminobutyric acid (GABA) system, a cornerstone of inhibitory neurotransmission in the brain. Through a comparative lens, we will examine how this novel scaffold measures up against established therapeutic agents, supported by experimental data and detailed protocols.
The Rationale for Spiro[2.3]hexane in CNS Drug Discovery: Beyond Flatland
For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the increasing recognition of the importance of molecular three-dimensionality for target engagement and specificity has spurred a shift towards sp³-rich scaffolds. Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this evolution. The spiro[2.3]hexane framework, with its fused cyclopropane and cyclobutane rings, introduces a high degree of conformational restriction. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The amine functionality at the 5-position of the spiro[2.3]hexane core positions this scaffold as a compelling starting point for the development of neuromodulators. The constrained nature of the scaffold allows for precise projection of the amine and other substituents into the binding pockets of receptors and enzymes, facilitating the exploration of specific interactions that can drive potency and selectivity.
Targeting the GABAergic System: A Focus on Inhibitory Neurotransmission
The GABAergic system is the principal inhibitory network in the CNS and is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Key protein targets within this system include GABA receptors (GABA-A and GABA-B), GABA transporters (GATs), and the GABA-metabolizing enzyme GABA aminotransferase (GABA-AT). The design of molecules that can selectively modulate these targets is a major goal of neuropharmacology.
Spiro[2.3]hexane-based amino acids have been synthesized as conformationally restricted analogs of GABA, suggesting their potential to interact with one or more of these targets. By constraining the flexible GABA backbone, these spirocyclic compounds can adopt specific conformations that may favor binding to a particular GABAergic protein, potentially leading to improved subtype selectivity and a more desirable pharmacological profile compared to the endogenous neurotransmitter or other flexible analogs.
Structure-Activity Relationship (SAR) of Spiro[2.3]hexane Derivatives as GABAergic Modulators
While extensive quantitative SAR data for a broad library of this compound derivatives is still emerging in the public domain, initial synthetic and computational studies provide valuable insights into the key structural features that can be modulated to tune biological activity.
The Spirocyclic Core
The spiro[2.3]hexane scaffold itself is the primary determinant of the molecule's overall shape and rigidity. Modifications to the core, such as the introduction of heteroatoms, are synthetically challenging but could offer opportunities to fine-tune physicochemical properties like solubility and polarity.
The Amine Group
The basicity and positioning of the amine group are critical for interaction with acidic residues in the binding sites of GABAergic targets.
-
Primary vs. Substituted Amines: Substitution on the nitrogen atom can influence potency, selectivity, and pharmacokinetic properties. For instance, N-alkylation may enhance lipophilicity, potentially improving blood-brain barrier penetration, but could also introduce steric hindrance that reduces binding affinity.
-
Stereochemistry: The stereochemistry at the C5 position is expected to be a critical determinant of activity. The rigid spirocyclic framework will project the amine and any substituents in well-defined spatial orientations, and it is likely that only one enantiomer will exhibit the desired biological activity.
Substitution on the Cyclobutane Ring
Functionalization of the cyclobutane ring provides a vector for exploring additional interactions within the target's binding pocket.
-
Polar Groups: Introduction of polar groups, such as hydroxyl or carboxyl moieties, could lead to the formation of additional hydrogen bonds, potentially increasing potency.
-
Lipophilic Groups: Small alkyl or aryl substituents could probe hydrophobic pockets, which may enhance affinity and selectivity.
Comparative Analysis: this compound Derivatives vs. Established GABAergic Modulators
To understand the potential advantages of the spiro[2.3]hexane scaffold, it is instructive to compare its derivatives with established drugs that target the GABAergic system. For this analysis, we will consider gabapentinoids, a class of drugs that are structural analogs of GABA.
| Feature | This compound Derivatives | Gabapentinoids (e.g., Pregabalin) |
| Scaffold | Rigid, spirocyclic | Flexible, acyclic |
| Conformational Flexibility | Highly restricted | High |
| Potential for Selectivity | High, due to defined substituent vectors | Lower, due to conformational freedom |
| Known Mechanism of Action | Putative GABA receptor/transporter modulator | Binds to the α2δ-1 subunit of voltage-gated calcium channels |
| Blood-Brain Barrier Penetration | Dependent on substitution, potentially tunable | Good |
Hypothetical SAR Data for Spiro[2.3]hexane Analogs at GABA-A Receptors (Illustrative)
The following table presents hypothetical data to illustrate how SAR could be explored for this compound class. Note: This data is for illustrative purposes and is not based on published experimental results.
| Compound | R1 (at Amine) | R2 (at C4) | GABA-A Receptor Binding Affinity (Ki, nM) |
| 1 (Parent) | H | H | >10,000 |
| 2 | CH3 | H | 5,200 |
| 3 | H | OH | 1,500 |
| 4 | H | COOH | 850 |
| 5 (Comparator) | - | - | Pregabalin (does not bind to GABA-A) |
This illustrative data suggests that the introduction of polar substituents on the cyclobutane ring (compounds 3 and 4) could be a fruitful strategy for enhancing affinity for GABA-A receptors.
Experimental Protocols
To facilitate the investigation of this compound derivatives as GABAergic modulators, we provide a detailed protocol for a standard in vitro assay.
GABA-A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the GABA-A receptor.
Materials:
-
Rat whole brain membranes (prepared or commercially available)
-
[³H]-Muscimol (radioligand)
-
GABA (for determining non-specific binding)
-
Test compounds (this compound derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Protocol:
-
Membrane Preparation: If not using commercial membranes, homogenize rat brains in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
Rat brain membranes (typically 100-200 µg of protein)
-
[³H]-Muscimol (at a concentration near its Kd, e.g., 2-5 nM)
-
For total binding wells: Add vehicle (e.g., DMSO).
-
For non-specific binding wells: Add a high concentration of unlabeled GABA (e.g., 100 µM).
-
For competition wells: Add varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Concepts
To better illustrate the principles discussed in this guide, the following diagrams are provided.
Diagram 1: The GABAergic Synapse
Caption: A simplified diagram of a GABAergic synapse, illustrating the key components that can be targeted by modulators.
Diagram 2: Experimental Workflow for GABA-A Receptor Binding Assay
Caption: A flowchart outlining the key steps in a GABA-A receptor radioligand binding assay.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel CNS-active agents, particularly those targeting the GABAergic system. Its rigid and three-dimensional nature provides a unique platform for achieving high potency and selectivity. While the exploration of this scaffold is still in its early stages, the foundational principles of SAR and the availability of robust experimental protocols, as outlined in this guide, provide a clear path forward for researchers in this exciting area of drug discovery. Future work should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a panel of in vitro and in vivo assays to fully elucidate their therapeutic potential.
References
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Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. Request PDF on ResearchGate.[Link]
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Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. PubMed Central.[Link]
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QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. MDPI.[Link]
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Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI.[Link]
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GABAA receptors: structure, function, pharmacology, and related disorders. PubMed Central.[Link]
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Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR. PubMed Central.[Link]
Beyond the Algorithm: An Application Scientist's Guide to the Experimental Validation of Predicted Physicochemical Properties
In the contemporary landscape of drug discovery, computational models are indispensable for the high-throughput screening of vast chemical libraries, offering tantalizing predictions of a compound's physicochemical properties.[1] These in silico predictions, however, are but a promising starting point on the arduous journey to a viable drug candidate. The chasm between a predicted value and its real-world counterpart can be significant, with profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Experimental validation is, therefore, not merely a confirmatory step but a critical juncture where theoretical promise is subjected to the rigors of empirical evidence.
This guide provides a comparative overview of the key experimental techniques used to validate three of the most critical physicochemical properties: aqueous solubility, lipophilicity (LogP/LogD), and the ionization constant (pKa). As a senior application scientist, my focus extends beyond the mere recitation of protocols to elucidate the causality behind experimental choices, empowering researchers to select the most appropriate methods for their specific needs.
The Imperative of Experimental Validation
The physicochemical properties of a drug molecule are the bedrock upon which its pharmacokinetic and pharmacodynamic characteristics are built.[3] Solubility influences bioavailability, lipophilicity governs membrane permeability, and pKa dictates the charge state of a molecule at physiological pH, which in turn affects its interactions with biological targets and its ability to traverse cellular membranes.[1][4] Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate the thorough physicochemical characterization of active pharmaceutical ingredients (APIs).[5][6] An overreliance on predicted values without experimental confirmation is a high-risk strategy that can lead to costly late-stage failures in drug development.
Aqueous Solubility: From "Gold Standard" to High-Throughput Necessity
Aqueous solubility is a critical determinant of a drug's oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Two key types of solubility are measured: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a measure of how quickly a compound dissolves from a solid state, often from a DMSO stock solution, and is more amenable to high-throughput screening.[4][7]
Comparison of Experimental Methods for Aqueous Solubility
| Method | Principle | Throughput | Sample Amount | Key Advantages | Key Limitations |
| Shake-Flask Method | Equilibrium is established between an excess of the solid compound and the solvent. The concentration of the dissolved compound is then measured.[4] | Low | High | "Gold standard" for thermodynamic solubility, highly accurate and reliable.[4][8] | Time-consuming, requires a relatively large amount of pure compound.[8] |
| Potentiometric Titration | For ionizable compounds, solubility is determined by measuring the pH shift upon precipitation during titration.[2] | Medium | Low | Provides a full solubility-pH profile from a single experiment, economical with the sample.[2][9] | Limited to ionizable compounds.[9] |
| Nephelometry | Measures the light scattered by undissolved particles in a solution to determine the point of precipitation.[10] | High | Low | Rapid, sensitive, and non-destructive, suitable for high-throughput kinetic solubility screening.[10][11] | Measures kinetic solubility, which can overestimate thermodynamic solubility.[12] |
| UV-Vis Spectroscopy | The concentration of a dissolved compound is determined by its absorbance of UV-Vis light.[13] | High | Low | High sensitivity for compounds with a UV-active chromophore, amenable to high-throughput formats.[3] | Requires a chromophore, potential for interference from other components. |
Experimental Workflow: Selecting the Right Solubility Assay
The choice of solubility assay is dictated by the stage of drug discovery and the specific question being addressed. In early discovery, high-throughput kinetic solubility assays are invaluable for rapidly screening large numbers of compounds. As a compound progresses, more resource-intensive thermodynamic solubility measurements become essential for a definitive understanding of its behavior.
Detailed Protocol: High-Throughput Kinetic Solubility Assay using Nephelometry
This protocol is designed for the rapid assessment of the kinetic solubility of a large number of compounds.
1. Preparation of Stock Solutions:
-
Dissolve the test compounds in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
2. Assay Plate Preparation:
-
Dispense 2 µL of each 10 mM compound stock solution into individual wells of a clear-bottom 384-well microplate.
-
Include a DMSO-only control in several wells.
3. Addition of Aqueous Buffer:
-
Rapidly add 98 µL of phosphate-buffered saline (PBS), pH 7.4, to each well using a multichannel pipette or automated liquid handler. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%.
4. Incubation and Measurement:
-
Immediately place the microplate into a microplate nephelometer.
-
Incubate the plate at 25°C with shaking for 2 hours.
-
Measure the light scattering at regular intervals (e.g., every 5 minutes) to monitor the precipitation kinetics.
5. Data Analysis:
-
The kinetic solubility is defined as the concentration at which the measured nephelometry signal significantly exceeds the background (DMSO-only control).
-
Compounds can be ranked based on their solubility at the final time point.
Lipophilicity (LogP/LogD): Balancing Water and Fat Affinity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes.[8] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water for neutral compounds. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant measure.[14]
Comparison of Experimental Methods for LogP/LogD
| Method | Principle | Throughput | Sample Amount | Key Advantages | Key Limitations |
| Shake-Flask Method | A compound is partitioned between n-octanol and a buffered aqueous phase. The concentration in each phase is measured after equilibrium.[8] | Low | High | Considered the "gold standard" for its accuracy and direct measurement of partitioning.[5] | Labor-intensive, requires a significant amount of pure compound, and can be prone to emulsion formation.[15] |
| Reversed-Phase HPLC (RP-HPLC) | The retention time of a compound on a nonpolar stationary phase is correlated with its LogP value.[16] | High | Low | High throughput, requires a small amount of sample, and can tolerate impurities.[17] | Indirect method that relies on a calibration curve with known standards, may not be accurate for all chemical classes.[16] |
| Potentiometric Titration | For ionizable compounds, LogP can be determined from the pKa values measured in water and a water-octanol mixture. | Medium | Low | Can determine both pKa and LogP in a single set of experiments. | Only applicable to ionizable compounds. |
Experimental Workflow: Selecting the Appropriate LogP/LogD Method
The choice of method for determining lipophilicity often depends on the number of compounds and the required accuracy. For a small number of lead candidates where high accuracy is paramount, the shake-flask method is preferred. For large-scale screening in early discovery, RP-HPLC is the method of choice.
Detailed Protocol: Shake-Flask Method for LogD Determination
This protocol describes the "gold standard" method for accurately measuring the LogD of a compound at a specific pH.
1. Preparation of Phases:
-
Pre-saturate n-octanol with the desired aqueous buffer (e.g., PBS, pH 7.4) by vigorously mixing equal volumes for 24 hours and then allowing the phases to separate.
-
Similarly, pre-saturate the aqueous buffer with n-octanol.
2. Sample Preparation:
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
3. Partitioning:
-
In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted based on the expected LogD to ensure measurable concentrations in both phases.
-
Vigorously shake the vial for at least 30 minutes to facilitate partitioning.
-
Allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation can be used to aid separation.
4. Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV.
5. Calculation of LogD:
-
LogD = log10 ([Compound]octanol / [Compound]aqueous)
Ionization Constant (pKa): The Influence of Charge
The ionization constant (pKa) is a measure of the strength of an acid or base and determines the extent of ionization of a compound at a given pH.[13] The charge state of a drug molecule is a critical factor influencing its solubility, permeability, and interaction with its biological target.[1]
Comparison of Experimental Methods for pKa Determination
| Method | Principle | Throughput | Sample Amount | Key Advantages | Key Limitations |
| Potentiometric Titration | The pH of a solution of the compound is monitored as a titrant (acid or base) is added. The pKa is determined from the inflection point of the titration curve.[18] | Medium | High | Highly accurate and precise, considered a "gold standard" method.[3] | Requires a relatively large amount of pure compound, can be challenging for poorly soluble compounds.[3] |
| UV-Vis Spectroscopy | The pKa is determined by measuring the change in the UV-Vis absorbance spectrum of the compound as a function of pH.[7] | High | Low | High sensitivity, requires a small amount of sample, suitable for poorly soluble compounds.[7] | Requires the compound to have a chromophore that changes its absorbance upon ionization.[19] |
| Capillary Electrophoresis (CE) | The electrophoretic mobility of a compound is measured as a function of pH. The pKa is determined from the change in mobility.[1] | High | Very Low | Requires a very small amount of sample, can be used for impure samples, and can resolve pKa values of different components in a mixture.[20] | Requires specialized equipment, can be more complex to set up than other methods. |
Experimental Workflow: Choosing the Right pKa Determination Method
The selection of a pKa determination method is often a balance between the desired accuracy, the amount of available sample, and the properties of the compound itself.
Detailed Protocol: Potentiometric Titration for pKa Determination
This protocol outlines the classical and highly accurate method for determining the pKa of an ionizable compound.
1. Instrument Calibration:
-
Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa value.
2. Sample Preparation:
-
Accurately weigh a sufficient amount of the test compound to prepare a solution of known concentration (typically 1-10 mM).
-
Dissolve the compound in a suitable solvent, usually water or a water-cosolvent mixture for poorly soluble compounds.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[18]
3. Titration:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the titrant delivery tube.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on whether the analyte is a base or an acid.
-
Add the titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.
4. Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various points along the buffer region of the titration curve.
Conclusion: The Synergy of Prediction and Experimentation
In silico prediction of physicochemical properties is a powerful tool for navigating the vast chemical space of potential drug candidates. However, these predictions must be anchored in the reality of experimental data. A judicious and well-informed approach to the experimental validation of solubility, lipophilicity, and pKa is not a mere checkbox on a development plan but a cornerstone of successful drug discovery. By understanding the principles, advantages, and limitations of the various experimental techniques, and by carefully considering the specific context of their research, scientists can make more informed decisions, mitigate risks, and ultimately increase the probability of bringing safe and effective medicines to patients. The synergy between computational prediction and rigorous experimental validation is the hallmark of a modern, efficient, and successful drug discovery program.
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Safety Operating Guide
Guide to the Proper Disposal of Spiro[2.3]hexan-5-amine: A Protocol for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Spiro[2.3]hexan-5-amine. As a Senior Application Scientist, this protocol is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring the safety of laboratory personnel and the protection of our environment. The unique structural characteristics of this compound—a strained spirocyclic system combined with a reactive amine functional group—necessitate a cautious and informed approach to its disposal.
Core Principles: Hazard Assessment and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound is classified as a hazardous substance, and all waste containing this chemical must be managed as hazardous waste.
1.1. Inherent Chemical Hazards:
-
Amine Functionality: The primary amine group renders the molecule basic. It can react exothermically and violently with acids and strong oxidizing agents.[1][2] Amines are often corrosive and can cause skin and eye irritation or burns.[3]
-
Strained Ring System: The spiro[2.3]hexane scaffold, composed of fused cyclopropane and cyclobutane rings, possesses significant ring strain.[4] This suggests a potential for higher reactivity compared to unstrained aliphatic amines, although specific decomposition data is limited.
-
Toxicological Profile: Safety Data Sheets (SDS) for this compound indicate that it is harmful if swallowed and causes skin and serious eye irritation.[3][5] Inhalation may also cause respiratory irritation.[3]
1.2. Waste Classification: Due to these properties, any quantity of this compound, its solutions, or materials contaminated with it must be classified and handled as hazardous chemical waste . It is strictly forbidden to dispose of this chemical down the drain or in regular trash.[2][6]
Waste Segregation: The First Line of Defense
Proper segregation is the most critical step to prevent dangerous reactions within waste containers.[7] Failure to segregate properly can lead to heat generation, gas evolution, or violent chemical reactions.
-
Separate from Incompatibles: A dedicated waste container must be used for this compound waste. This container must be kept separate from the following waste streams[1][8]:
-
Acids: To prevent violent acid-base neutralization reactions.
-
Oxidizing Agents: To avoid potentially explosive oxidation reactions.
-
Halogenated Solvents: While not all amines react, mixing amine waste with halogenated waste streams is poor practice and should be avoided.
-
-
Aqueous vs. Organic: Do not mix aqueous solutions containing this compound with organic solvent waste.[7] Maintain separate waste streams for each.
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, silica gel) and liquid waste in separate, appropriate containers.[7]
| Parameter | Guideline | Rationale |
| Waste Class | Hazardous Chemical Waste | Harmful, irritant, and reactive nature. |
| Primary Incompatibilities | Acids, Strong Oxidizing Agents | Prevents violent exothermic or explosive reactions. |
| Container Material | High-Density Polyethylene (HDPE), Borosilicate Glass | Must be compatible with organic amines. |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against skin/eye contact and contamination.[7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Ensures safe, compliant, and contained storage.[8][9] |
Disposal Protocol for Neat and Concentrated Solutions
This protocol applies to pure this compound and its concentrated solutions in organic solvents.
3.1. Required Materials:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, chemical safety goggles, and a lab coat are mandatory.
-
A designated hazardous waste container: Must be in good condition, made of a compatible material (e.g., HDPE or glass), and possess a secure, tight-fitting lid.[6][8]
-
Hazardous Waste Label.
3.2. Step-by-Step Procedure:
-
Work in a Ventilated Area: All transfers of waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. Clearly write "Hazardous Waste" and list all chemical constituents by their full name, including this compound and any solvents.[6][10] Do not use abbreviations or chemical formulas.[6]
-
Transfer the Waste: Carefully transfer the this compound waste into the labeled container.
-
Secure the Container: Tightly close the container cap immediately after adding waste. Containers must remain closed at all times except when waste is being added.[6][9]
-
Do Not Overfill: Fill the container to no more than 80-90% of its capacity to allow for vapor expansion and prevent spills.[7][8]
-
Store Safely: Place the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][9] Ensure it is stored in secondary containment away from incompatible materials.
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[8][9][10]
Management of Dilute Aqueous Solutions and Contaminated Materials
4.1. Dilute Aqueous Solutions: In-laboratory neutralization of amine solutions is sometimes performed.[11] However, for a compound with known hazards like this compound, this is not recommended as a final disposal step. Even after neutralization with a mild acid (e.g., citric acid), the resulting ammonium salt solution is still considered hazardous waste due to the ecotoxicity of the organic component.
Therefore, the only acceptable procedure is to collect all dilute aqueous waste containing this compound in a dedicated, clearly labeled hazardous waste container and manage it according to the protocol in Section 3.
4.2. Contaminated Solids and Glassware:
-
Solid Waste: Items such as gloves, weigh boats, and absorbent pads contaminated with this compound must be collected in a separate, sealed, and labeled bag or container for solid hazardous waste.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.[6] After triple-rinsing, the container can often be disposed of in the regular trash or recycled, depending on institutional policy.[6]
-
Contaminated Glassware: Glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste. After decontamination, the glassware can be washed normally.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Wear appropriate PPE, including gloves, goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the Area: Wipe the spill area with a cloth and a suitable solvent. Collect the cloth and any contaminated materials as solid hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management of waste containing this compound.
Caption: Decision workflow for this compound waste management.
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Spiro[2.3]hexan-5-amine
Welcome to your essential guide for the safe handling of Spiro[2.3]hexan-5-amine. In the dynamic world of drug development and scientific research, the novel compounds we work with demand a rigorous and informed approach to safety. This guide is designed to provide you with the critical information and procedural guidance necessary to handle this compound with the utmost confidence and protection. As your partner in laboratory safety, we go beyond mere product support to ensure you are equipped with the knowledge to maintain a secure research environment.
Understanding the Hazard: A Proactive Approach to Safety
This compound, with its unique spirocyclic structure and primary amine functional group, requires careful consideration of its potential hazards. While comprehensive toxicological data may be limited for such a specific compound, we can infer its likely hazardous properties from its chemical nature. Primary amines are often corrosive and can cause severe skin and eye irritation.[1][2] They may also be harmful if swallowed and can cause respiratory irritation.[1] Therefore, a robust personal protective equipment (PPE) plan is not just a recommendation—it is a necessity.
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment of the workplace to determine the necessary PPE for any potential hazards, including chemical, environmental, or physical risks.[3][4] This guide serves as a foundational component of that assessment for laboratories working with this compound.
Core Personal Protective Equipment (PPE) Protocol
A baseline of appropriate PPE is non-negotiable when handling this compound in any quantity. This includes:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5] For procedures with a higher risk of splashing, such as when transferring larger volumes or working with heated solutions, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Given the potential for skin irritation and absorption, chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact with many chemicals.[6][7] For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with a higher chemical resistance rating. Always inspect gloves for any signs of degradation or perforation before use.[8]
-
Body Protection: A flame-resistant lab coat is essential to protect your skin and clothing from splashes and spills.[6] Ensure your lab coat is fully buttoned. For tasks with a significant splash risk, a chemically resistant apron over the lab coat is advised.
-
Footwear: Always wear closed-toe shoes in the laboratory to protect your feet from spills and falling objects.[6]
The following table summarizes the recommended PPE for various laboratory operations involving this compound:
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and sample preparation (solids) | Safety glasses with side shields | Nitrile gloves | Lab coat | Recommended if dusty |
| Solution preparation and transfers | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Not typically required in a fume hood |
| Running reactions | Chemical splash goggles and face shield | Chemically resistant gloves | Lab coat and chemical apron | Not typically required in a fume hood |
| Work-up and purification | Chemical splash goggles and face shield | Chemically resistant gloves | Lab coat and chemical apron | Use in a fume hood |
| Handling waste | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl gloves | Lab coat and chemical apron | As needed based on ventilation |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Pre-Handling Preparation:
-
Information is Key: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[7][9]
-
Engineering Controls: Ensure that you are working in a well-ventilated area.[10] For any procedure that may generate vapors or aerosols, a certified chemical fume hood is mandatory.[7]
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower before you begin your work. Have a spill kit readily available that is appropriate for amine compounds.[11]
Donning and Doffing PPE: A Critical Workflow
The sequence of putting on and taking off PPE is vital to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
During Handling:
-
Avoid Contact: Never touch your face, eyes, or any personal items when wearing gloves.
-
Mindful Movements: Handle all containers of this compound with care to avoid spills. Use a secondary container when transporting the chemical.
-
Cleanliness: Clean up any spills immediately, following your laboratory's established procedures.
Post-Handling and Disposal:
-
Decontamination: Thoroughly decontaminate your work area after handling is complete.
-
Waste Management: Dispose of all waste containing this compound in designated, clearly labeled hazardous waste containers.[11] Never dispose of amine waste down the drain.[11][12] Amine waste should be segregated from other chemical waste streams to prevent hazardous reactions.[11] For larger quantities, consult with your institution's environmental health and safety office or a licensed hazardous waste disposal company.[11]
-
Hand Hygiene: After removing your gloves, wash your hands thoroughly with soap and water.
Conclusion: Fostering a Culture of Safety
The responsible handling of specialized chemical reagents like this compound is the cornerstone of innovative and safe scientific research. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. We are committed to being your trusted partner in this endeavor, providing the critical information you need to work safely and effectively.
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OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022-11-30). (URL: [Link])
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). Lab Manager. (URL: [Link])
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Disposing Amine Waste. Technology Catalogue. (URL: [Link])
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Handling of Amine-based Wastewater Produced During Carbon Capture. (2019-12-31). ResearchGate. (URL: [Link])
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Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019-12-31). JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. (URL: [Link])
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
